Diethyl cromoglycate
Description
Propriétés
IUPAC Name |
ethyl 5-[3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O11/c1-3-33-26(31)22-11-16(29)24-18(7-5-9-20(24)37-22)35-13-15(28)14-36-19-8-6-10-21-25(19)17(30)12-23(38-21)27(32)34-4-2/h5-12,15,28H,3-4,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBBSLDXYDBFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167164 | |
| Record name | Cromophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16150-45-1 | |
| Record name | 2,2′-Diethyl 5,5′-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis[4-oxo-4H-1-benzopyran-2-carboxylate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16150-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cromophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016150451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cromophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 5,5'-((2-hydroxy-1,3-propanediyl)bis(oxy))bis(4-oxo) diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL 5,5'-((2-HYDROXYPROPANE-1,3-DIYL)BIS(OXY))BIS(4-OXO-4H-CHROMENE-2-CARBOXYLATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMU3BJ0QSN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Diethyl Cromoglycate on Mast Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanism by which diethyl cromoglycate, a derivative of cromoglicic acid, exerts its inhibitory effects on mast cells. The primary function of this class of compounds is the stabilization of mast cells, preventing the release of histamine and other potent inflammatory mediators that orchestrate Type I hypersensitivity reactions. While this compound is a less common ester form, its core biological activity is understood through the extensive study of its parent compound, disodium cromoglycate (cromolyn). The esterification is presumed to enhance lipophilicity, potentially improving membrane permeability, but the intracellular mechanism of action remains consistent.
The Canonical Mast Cell Activation Pathway
Mast cell activation, particularly through the high-affinity IgE receptor (FcεRI), is a cornerstone of the allergic inflammatory response. The process begins with sensitization, where allergen-specific IgE antibodies bind to FcεRI on the mast cell surface. Subsequent exposure to the allergen cross-links these IgE-receptor complexes, initiating a complex signaling cascade.
This cascade involves the activation of Src family kinases (e.g., Lyn) and spleen tyrosine kinase (Syk), leading to the phosphorylation of multiple downstream targets. A critical consequence is the activation of phospholipase Cγ (PLCγ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from endoplasmic reticulum stores, and this depletion, in turn, activates store-operated calcium entry (SOCE) channels (e.g., Orai1) in the plasma membrane. The resulting sustained influx of extracellular Ca²⁺ is the pivotal signal for the fusion of pre-formed granules with the cell membrane (degranulation), releasing histamine, proteases, and other primary mediators.
Core Mechanism of Action of Cromoglycate
Cromoglycate functions as a mast cell stabilizer by interrupting the activation cascade, thereby inhibiting degranulation.[1] Its action is prophylactic; it is effective when administered before allergen exposure but cannot reverse an ongoing allergic reaction.[2] The precise molecular target remains a subject of investigation, but evidence points to a multifactorial mechanism primarily involving the modulation of ion fluxes and protein phosphorylation.
The leading hypotheses for cromoglycate's mechanism of action are:
-
Inhibition of Calcium (Ca²⁺) Influx: A central theory posits that cromoglycate's primary effect is the inhibition of calcium influx across the mast cell membrane.[3] By preventing the sustained rise in intracellular calcium that is obligatory for granule fusion, the final step of degranulation is effectively blocked.
-
Modulation of Chloride (Cl⁻) Channels: A significant body of evidence suggests that cromoglycate inhibits specific chloride channels in the mast cell membrane. The activity of these channels is believed to be essential for maintaining the electrochemical gradient required for sustained calcium influx and subsequent mediator release.
-
Regulation of Protein Phosphorylation: Research has indicated that cromoglycate may act by altering the phosphorylation state of a key regulatory protein. One study identified a 78,000-dalton protein whose phosphorylation was increased by cromolyn, an effect that correlated with the inhibition of histamine secretion.[4]
Quantitative Data on Inhibitory Activity
The inhibitory potency of disodium cromoglycate has been quantified in various in vitro systems. The data highlight its effects on different inflammatory cells and under various stimuli.
| Cell Type / System | Mediator / Endpoint Measured | Stimulus | Inhibitory Concentration | Citation(s) |
| Human Neutrophils, Eosinophils, Monocytes | Cell Activation (Rosette Formation) | fMLP | IC₅₀ ≈ 10⁻⁸ M | [5] |
| Mouse Bone Marrow-Derived Mast Cells | Mediator Release (unspecified) | Secretagogue | Dose-dependent (1 - 100 µM) | [6] |
| Rat Peritoneal Mast Cells | Histamine Release | Compound 48/80 | Significant inhibition observed | |
| Human Lung Fragments | Histamine Release | anti-IgE | Analogues 30-1500x more potent than DSCG | [7] |
| Rat Mucosal Mast Cells | Chloride Channel Activity | Immunological | IC₅₀ = 15 µM (intracellular application) | |
| Cultured Mast Cells | Histamine Release | HA | 25 µM reduced release | [8] |
Experimental Protocols: Mast Cell Degranulation Assay
The efficacy of cromoglycate and its derivatives is commonly assessed using an in vitro mast cell degranulation assay. The rat basophilic leukemia (RBL-2H3) cell line is a widely used model for this purpose. The release of the granular enzyme β-hexosaminidase serves as a reliable and quantifiable marker for degranulation.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture RBL-2H3 cells in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with 20% Fetal Bovine Serum and antibiotics).
-
Seed cells into a 96-well, flat-bottom tissue culture plate at a density of approximately 2 x 10⁵ cells/mL (100 µL/well) and incubate overnight to allow adherence.
-
-
Sensitization:
-
The following day, sensitize the cells by adding anti-DNP IgE to each well at a final concentration of 0.5 µg/mL.
-
Incubate the plate for at least 2 hours (or overnight) at 37°C to allow the IgE to bind to FcεRI receptors.
-
-
Compound Incubation:
-
Carefully wash the sensitized cells twice with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.
-
Add 100 µL of buffer containing various concentrations of this compound (or the vehicle control) to the appropriate wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation of Degranulation:
-
Initiate degranulation by adding 50 µL of the antigen, DNP-BSA (dinitrophenyl-conjugated bovine serum albumin), to each well at a final concentration of 10-100 ng/mL.
-
For a positive control (total mediator release), add 50 µL of 1% Triton X-100 to designated wells.
-
For a negative control (spontaneous release), add 50 µL of buffer only.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Quantification of β-hexosaminidase Release:
-
After incubation, place the plate on ice to stop the reaction.
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer a 50 µL aliquot of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide, pNAG) to each well containing the supernatant.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the enzymatic reaction by adding 150 µL of a stop solution (e.g., 0.1 M carbonate buffer, pH 10.5).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each well using the formula: % Release = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] * 100
-
Plot the % Release against the concentration of this compound to determine the IC₅₀ value.
-
Conclusion
This compound, in line with its parent compound, acts as a mast cell stabilizer by inhibiting the degranulation process essential for the acute allergic response. While the exact molecular mechanism is not definitively resolved, compelling evidence points towards an interruption of critical ion fluxes—specifically the influx of extracellular calcium and the function of chloride channels—which are indispensable for the fusion of granular membranes. The potential for derivatives like this compound lies in their modified physicochemical properties, such as increased lipophilicity, which may offer advantages in formulation and cellular uptake, thereby enhancing the prophylactic efficacy of this important class of anti-allergic drugs. Further research into the specific interactions with ion channels and signaling proteins will continue to refine our understanding and guide the development of next-generation mast cell stabilizers.
References
- 1. Buy this compound | 16150-45-1 [smolecule.com]
- 2. Stabilizing histamine release in gut mast cells mitigates peripheral and central inflammation after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of disodium cromoglycate--mast cell calcium ion influx after a histamine-releasing stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiallergic drug cromolyn may inhibit histamine secretion by regulating phosphorylation of a mast cell protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disodium cromoglycate inhibits activation of human inflammatory cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. The activity of sodium cromoglycate analogues in human lung in vitro: a comparison with rat passive cutaneous anaphylaxis and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of mast cell-derived histamine secretion by cromolyn sodium treatment decreases biliary hyperplasia in cholestatic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Diethyl Cromoglycate from 2,6-Dihydroxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a high-yield, two-step synthesis pathway for Diethyl Cromoglycate, a key intermediate in the production of the mast cell stabilizer, Cromolyn Sodium. The synthesis commences from the readily available precursor, 2,6-dihydroxyacetophenone. This document provides comprehensive experimental protocols, quantitative data summaries, and a visual representation of the synthesis pathway to support research and development in medicinal chemistry and drug manufacturing.
Synthesis Pathway Overview
The synthesis of this compound from 2,6-dihydroxyacetophenone proceeds via a two-step reaction sequence. The initial step involves a Claisen condensation followed by an intramolecular cyclization to form a chromone intermediate. This is subsequently followed by an etherification reaction to yield the final product. This modern approach offers significantly higher yields compared to older reported methods.[1]
The overall reaction can be summarized as follows:
-
Step 1: Formation of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate. 2,6-Dihydroxyacetophenone reacts with diethyl oxalate in the presence of a base, such as sodium methoxide or sodium ethoxide, in an alcoholic solvent. This reaction forms the key chromone intermediate.[1]
-
Step 2: Synthesis of this compound. The intermediate, Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate, is then reacted with either epichlorohydrin or 1,3-dibromo-2-propanol to form this compound.[1]
An alternative, lower-yield pathway involves the initial condensation of 2,6-dihydroxyacetophenone with epichlorohydrin or 1,3-dibromo-2-propanol to form 1,3-bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane, which is then cyclized with diethyl oxalate.[1] However, the focus of this guide is the more efficient, two-step process.
Experimental Protocols
The following protocols are derived from established synthetic methods and provide detailed procedures for the synthesis of this compound.[1]
Step 1: Synthesis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate
Materials:
-
2,6-Dihydroxyacetophenone
-
Diethyl oxalate
-
Sodium methoxide or Sodium ethoxide
-
Absolute Ethanol
Procedure:
-
To a reaction vessel equipped with a stirrer and a thermometer, add 2,6-dihydroxyacetophenone, diethyl oxalate, sodium methoxide (or sodium ethoxide), and absolute ethanol.
-
Heat the reaction mixture with stirring. The reaction temperature is typically maintained between 65°C and 80°C.
-
Continue the reaction for a period of 6 to 10 hours.
-
After the reaction is complete, evaporate the solvent and any excess diethyl oxalate under reduced pressure to obtain the crude Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate.
Step 2: Synthesis of this compound
Materials:
-
Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (from Step 1)
-
Epichlorohydrin or 1,3-Dibromo-2-propanol
-
Isopropanol
-
Dichloromethane
-
Ethyl acetate
Procedure:
-
To the crude Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate obtained from the previous step, add isopropanol and either epichlorohydrin or 1,3-dibromo-2-propanol.
-
Heat the reaction mixture with stirring. The reaction temperature is typically maintained between 75°C and 100°C.
-
Continue the reaction for a period of 4 to 10 hours.
-
Upon completion, the crude this compound is obtained.
-
Recrystallize the crude product from a mixture of dichloromethane and ethyl acetate to yield the pure this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported examples of the synthesis, providing a clear comparison of reaction conditions and yields.
Table 1: Reagents and Conditions for Step 1
| Example | 2,6-Dihydroxyacetophenone (mol) | Diethyl oxalate (mol) | Base (mol) | Solvent | Temperature (°C) | Time (h) |
| 1[1] | 0.5 | 1.0 | 0.74 (Sodium methoxide) | Absolute Ethanol | 65 | 6 |
| 2[1] | 0.5 | 1.0 | 0.5 (Sodium ethoxide), 0.37 (Sodium methoxide) | Absolute Ethanol | 75 | 6 |
| 3[1] | 0.5 | 2.05 | 1.5 (Sodium ethoxide) | Absolute Ethanol | 80 | 6 |
| 4[1] | 0.5 | 2.05 | 1.0 (Sodium ethoxide), 0.19 (Sodium methoxide) | Absolute Ethanol | 80 | 6 |
| 5[1] | 0.5 | 0.5 | 1.5 (Sodium ethoxide) | Absolute Ethanol | 60 | 10 |
Table 2: Reagents, Conditions, and Yields for Step 2
| Example | Linker Reagent (mol) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1[1] | Epichlorohydrin (Not specified) | Isopropanol | 75 | 6 | 84.4 |
| 2[1] | Epichlorohydrin (0.54) | Isopropanol | 75 | 6 | 85.4 |
| 3[1] | 1,3-Dibromo-2-propanol (0.20) | Isopropanol | 100 | 4 | 53.8 |
| 4[1] | 1,3-Dibromo-2-propanol (0.92) | Isopropanol | 100 | 10 | 85.1 |
| 5[1] | 1,3-Dibromo-2-propanol (0.25) | Isopropanol | 100 | 4 | 71.5 |
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the synthesis pathway from the starting material to the final product.
Caption: Synthesis pathway of this compound.
References
A-Technical-Guide-to-the-Synthesis-of-Cromolyn-Sodium-Leveraging-Diethyl-Cromoglycate-as-a-Key-Precursor
Abstract
Cromolyn sodium is a well-established mast cell stabilizer used in the prophylactic treatment of allergic conditions such as asthma and allergic rhinitis.[1][2] Its synthesis has evolved over the years, with various methodologies developed to optimize yield and purity. This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway to cromolyn sodium, centering on the strategic use of diethyl cromoglycate as a pivotal precursor. We will dissect the mechanistic underpinnings of each reaction step, from the initial formation of the chromone backbone to the final saponification, offering field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive framework for the laboratory-scale synthesis of this important therapeutic agent.
Introduction: The Therapeutic Significance and Synthetic Strategy of Cromolyn Sodium
Cromolyn sodium, the disodium salt of cromoglicic acid, functions by inhibiting the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators.[1][3] This mechanism of action makes it a valuable prophylactic agent for managing allergic responses.[1] The molecular architecture of cromolyn sodium features two chromone-2-carboxylate moieties linked by a 2-hydroxypropyloxy bridge.[4] The synthesis of such a molecule necessitates a carefully planned strategy to ensure the symmetrical and efficient assembly of these components.
Historically, various synthetic routes to cromolyn sodium have been reported. A common approach involves the condensation of 2,6-dihydroxyacetophenone with a linking agent like 1,3-dibromo-2-propanol or epichlorohydrin, followed by cyclization with diethyl oxalate.[5][6] However, this method can be plagued by the formation of polymeric byproducts, leading to low yields and challenging purification.[7]
The strategy detailed in this guide circumvents these issues by first constructing a key intermediate, ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate. This intermediate effectively protects one of the reactive phenolic hydroxyl groups, thereby preventing unwanted polymerization during the subsequent etherification step.[7] This approach significantly enhances the overall efficiency and yield of this compound, the direct precursor to cromolyn sodium.
The Synthetic Pathway: A Step-by-Step Mechanistic Exploration
The synthesis of cromolyn sodium via the this compound precursor can be logically divided into three primary stages:
-
Stage 1: Synthesis of Ethyl 7-Hydroxy-4-oxo-4H-chromene-2-carboxylate.
-
Stage 2: Synthesis of this compound.
-
Stage 3: Saponification of this compound to Cromolyn Sodium.
The overall synthetic scheme is depicted below:
Figure 1: Overall synthetic pathway to cromolyn sodium.
Stage 1: Synthesis of Ethyl 7-Hydroxy-4-oxo-4H-chromene-2-carboxylate
The initial step involves a Claisen condensation reaction between 2,6-dihydroxyacetophenone and diethyl oxalate, catalyzed by a strong base such as sodium ethoxide.[7] This is followed by an intramolecular cyclization to form the chromone ring system.
Mechanism:
-
Enolate Formation: Sodium ethoxide deprotonates the acidic α-carbon of the acetophenone, forming an enolate.
-
Nucleophilic Acyl Substitution: The enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This results in the displacement of an ethoxide ion.
-
Intramolecular Cyclization: The newly formed β-dicarbonyl compound undergoes an intramolecular nucleophilic attack from one of the phenolic hydroxyl groups onto the ketone carbonyl.
-
Dehydration: Subsequent dehydration leads to the formation of the aromatic chromone ring.
The choice of sodium ethoxide as the base is crucial as it is compatible with the ethyl ester functionality and promotes the desired condensation reaction. The reaction is typically carried out in an alcoholic solvent like absolute ethanol.[7]
Stage 2: Synthesis of this compound
This stage involves the coupling of two molecules of ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate with a three-carbon bridging unit, typically derived from either 1,3-dibromo-2-propanol or epichlorohydrin.[7] This reaction proceeds via a Williamson ether synthesis mechanism.
Mechanism (using 1,3-dibromo-2-propanol):
-
Deprotonation: A base, often an alkali metal alkoxide, deprotonates the remaining phenolic hydroxyl group of the chromone intermediate, forming a phenoxide ion.
-
Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atoms of 1,3-dibromo-2-propanol in a sequential manner, displacing the bromide ions.
The use of a slight excess of the chromone intermediate relative to the linking agent can help to ensure that the reaction goes to completion and minimizes the formation of mono-substituted byproducts.[7] The reaction temperature and time are critical parameters that need to be carefully controlled to optimize the yield.[7]
Stage 3: Saponification of this compound to Cromolyn Sodium
The final step is the hydrolysis of the two ethyl ester groups of this compound to the corresponding carboxylates, followed by salt formation with sodium hydroxide.[6]
Mechanism:
-
Nucleophilic Acyl Substitution: Hydroxide ions from sodium hydroxide attack the electrophilic carbonyl carbons of the ethyl esters.
-
Elimination: This is followed by the elimination of ethoxide ions, forming the carboxylate anions.
-
Proton Transfer: The ethoxide ions are protonated by the solvent (typically a mixture of ethanol and water).
-
Salt Formation: The resulting dicarboxylic acid is neutralized by the excess sodium hydroxide to form the disodium salt, cromolyn sodium.
The product is then typically purified by recrystallization from a suitable solvent system, such as ethanol-water, to obtain the final high-purity cromolyn sodium.[5]
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and available equipment.
Protocol for the Synthesis of Ethyl 7-Hydroxy-4-oxo-4H-chromene-2-carboxylate
-
To a reaction vessel equipped with a stirrer and a thermometer, add 2,6-dihydroxyacetophenone, diethyl oxalate, sodium ethoxide, and absolute ethanol.[7]
-
Heat the reaction mixture to approximately 80-90°C and maintain this temperature for 2-6 hours with continuous stirring.[7]
-
After the reaction is complete, evaporate the ethanol and excess diethyl oxalate under reduced pressure.
-
The resulting residue is the crude ethyl 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester.
Figure 2: Workflow for the synthesis of the chromone intermediate.
Protocol for the Synthesis of this compound
-
To the crude ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate, add either 1,3-dibromo-2-propanol or epichlorohydrin and an alcohol solvent such as isopropanol.[7]
-
Heat the mixture to a temperature between 50-100°C for 4-15 hours under alkaline conditions.[7]
-
Upon completion, the crude this compound is obtained.
-
Recrystallize the crude product from a mixture of dichloromethane and ethyl acetate to yield pure this compound.[7]
Protocol for the Synthesis of Cromolyn Sodium
-
Suspend the purified this compound in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for a specified period to ensure complete hydrolysis.[6]
-
Cool the reaction mixture to allow the cromolyn sodium to precipitate.
-
Collect the precipitate by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum.
-
Further purification can be achieved by recrystallization from an ethanol-water mixture.[5]
Data Presentation and Characterization
The successful synthesis of each intermediate and the final product should be confirmed by appropriate analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Spectroscopic Data (¹H NMR) |
| Ethyl 7-Hydroxy-4-oxo-4H-chromene-2-carboxylate | C₁₂H₁₀O₅ | 234.21 | Signals corresponding to the aromatic protons of the chromone ring, the ethyl ester protons, and the phenolic hydroxyl proton. |
| This compound | C₂₇H₂₄O₁₁ | 524.47 | Signals for the two symmetrical chromone moieties, the linking 2-hydroxypropyl group, and the two ethyl ester groups.[8][9] |
| Cromolyn Sodium | C₂₃H₁₄Na₂O₁₁ | 512.33 | Characteristic signals for the aromatic protons of the chromone rings, the protons of the linking bridge, and the absence of ethyl ester signals.[7] |
Conclusion
The synthetic route to cromolyn sodium via the this compound precursor offers a reliable and high-yielding alternative to traditional methods. The key to this improved efficiency lies in the strategic protection of one of the phenolic hydroxyl groups in the initial stages, which effectively prevents the formation of undesirable polymeric byproducts. This guide has provided a detailed, step-by-step protocol, grounded in mechanistic principles, to facilitate the successful laboratory synthesis of this important anti-allergic drug. The provided experimental procedures and characterization data serve as a robust framework for researchers and drug development professionals.
References
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cromoglicic acid - Wikipedia [en.wikipedia.org]
- 3. macsenlab.com [macsenlab.com]
- 4. Disodium Cromoglycate | C23H14Na2O11 | CID 27503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN112375058A - Preparation method of this compound and sodium cromoglycate - Google Patents [patents.google.com]
- 8. This compound | TRC-D444130-100MG | LGC Standards [lgcstandards.com]
- 9. pschemicals.com [pschemicals.com]
The Role of Diethyl Cromoglycate in Inhibiting Histamine Release: A Technical Guide
Introduction
Diethyl cromoglycate, more commonly known as disodium cromoglycate (DSCG) or cromolyn sodium, has long been a cornerstone in the management of allergic conditions.[1][2] Its therapeutic efficacy is primarily attributed to its ability to inhibit the release of histamine and other inflammatory mediators from mast cells.[1][2][3] This technical guide provides an in-depth exploration of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the role of this compound in stabilizing mast cells and preventing histamine release. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study of mast cell biology and the development of novel anti-allergic therapies.
A note on nomenclature: The term "this compound" is used in the context of the synthesis of cromolyn sodium.[1] In biological and clinical literature, the active compound is predominantly referred to as disodium cromoglycate or cromolyn sodium. For the purpose of this guide, these terms will be used interchangeably to refer to the same active molecule.
Mechanism of Action: Stabilizing the Mast Cell
The principal mechanism by which disodium cromoglycate exerts its anti-allergic effect is through the stabilization of mast cell membranes, thereby preventing their degranulation and the subsequent release of pre-formed mediators, most notably histamine.[3][4]
Inhibition of Calcium Influx
A critical step in the activation of mast cells and the release of histamine is an increase in intracellular calcium concentration.[2] Disodium cromoglycate is believed to act by interfering with the antigen-stimulated calcium transport across the mast cell membrane.[3] By inhibiting this calcium influx, it prevents the downstream signaling events that lead to the fusion of histamine-containing granules with the cell membrane and their subsequent exocytosis.
Signaling Pathways in Mast Cell Degranulation and Inhibition by Disodium Cromoglycate
The IgE-mediated degranulation of mast cells is a complex signaling cascade initiated by the cross-linking of FcεRI receptors on the mast cell surface by an allergen. This event triggers a series of intracellular phosphorylation events, ultimately leading to histamine release. The following diagram illustrates this pathway and the proposed point of intervention for disodium cromoglycate.
Quantitative Efficacy of Disodium Cromoglycate in Histamine Release Inhibition
The inhibitory effect of disodium cromoglycate on histamine release has been quantified in numerous in vitro and in vivo studies. The efficacy can vary depending on the mast cell type, the stimulus used for degranulation, and the experimental conditions.
Data from In Vitro Studies
The following tables summarize the quantitative data on the inhibition of histamine release by disodium cromoglycate from various sources.
Table 1: Inhibition of Histamine Release from Human Mast Cells
| Mast Cell Source | Stimulus | DSCG Concentration | % Inhibition of Histamine Release | Reference |
| Bronchoalveolar Lavage (BAL) | Anti-IgE | 10 µM | 50.1% (maximum inhibition) | [5] |
| Bronchoalveolar Lavage (BAL) | Anti-IgE | 100 µM | Significant inhibition (P < 0.002) | [5] |
| Bronchoalveolar Lavage (BAL) | Anti-IgE | 1 mM | Significant inhibition (P < 0.02) | [5] |
| Dispersed Lung | Anti-IgE | 100-1000 µM | < 35% | [6] |
| Lung and Tonsillar | Not specified | 1000 µM | Significant inhibition | [7] |
| Skin | Antigen | 10-200 µM | No consistent effect | [8][9] |
Table 2: Inhibition of Histamine Release from Rat Mast Cells
| Mast Cell Source | Stimulus | DSCG Concentration | % Inhibition of Histamine Release | Reference |
| Peritoneal | Compound 48/80 | Not specified | Reduces disruption | [10] |
| Peritoneal | Immunological | 10⁻⁵ - 10⁻³ M | Dose-dependent inhibition | [11] |
| Peritoneal | Compound 48/80 | Not specified | Less potent inhibition than immunological | [11] |
Experimental Protocols for Assessing Histamine Release Inhibition
The evaluation of mast cell stabilizers like disodium cromoglycate relies on robust and reproducible in vitro assays. Below is a generalized protocol for assessing the inhibition of histamine release from rat peritoneal mast cells, a commonly used model system.
Materials and Reagents
-
Male Sprague-Dawley rats
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Collagenase
-
Hyaluronidase
-
HEPES buffer
-
Disodium cromoglycate
-
Stimulating agent (e.g., Compound 48/80, anti-IgE antibody)
-
Histamine standards
-
Reagents for histamine quantification (e.g., o-phthaldialdehyde for fluorometric assay, or ELISA kit)
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro histamine release assay.
Detailed Methodological Steps
-
Isolation of Rat Peritoneal Mast Cells:
-
Euthanize a male Sprague-Dawley rat and inject 10-15 mL of HBSS containing heparin into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid and collect it in a centrifuge tube.
-
Centrifuge the cell suspension at low speed (e.g., 150 x g) for 10 minutes at 4°C.
-
Resuspend the cell pellet in fresh HBSS and purify the mast cells using a density gradient centrifugation method (e.g., with Percoll).
-
Wash the purified mast cells and resuspend them in a suitable buffer (e.g., HBSS with BSA and HEPES) at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Preparation of Disodium Cromoglycate Solution:
-
Prepare a stock solution of disodium cromoglycate in the assay buffer. Further dilutions should be made fresh on the day of the experiment. Aqueous formulations of sodium cromoglycate are well-described.[12]
-
-
Histamine Release Assay:
-
In microcentrifuge tubes, add the mast cell suspension.
-
Add varying concentrations of disodium cromoglycate to the respective tubes and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate histamine release by adding the stimulating agent (e.g., Compound 48/80 at a final concentration of 0.5-1 µg/mL).
-
Include control tubes for spontaneous release (buffer only), maximum release (cells lysed with Triton X-100 or by sonication), and a positive control (stimulant without disodium cromoglycate).
-
Incubate for 10-30 minutes at 37°C.
-
Terminate the reaction by placing the tubes on ice.
-
Centrifuge the tubes at a higher speed (e.g., 1000 x g) for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant for histamine analysis.
-
-
Quantification of Histamine:
-
Histamine in the supernatant can be quantified using various methods, such as a fluorometric assay using o-phthaldialdehyde or a commercially available Histamine ELISA kit.[4][13][14]
-
Prepare a standard curve using known concentrations of histamine.
-
Calculate the percentage of histamine release for each sample relative to the maximum release control, after subtracting the spontaneous release.
-
The percentage inhibition of histamine release by disodium cromoglycate can then be calculated by comparing the release in the presence and absence of the drug.
-
Conclusion
Disodium cromoglycate remains a significant tool in the study of mast cell biology and the management of allergic diseases. Its primary role in inhibiting histamine release is well-established, with a mechanism centered on the stabilization of mast cells through the inhibition of calcium influx. The quantitative data, though variable across different mast cell populations and stimuli, consistently demonstrates its inhibitory capacity. The experimental protocols outlined in this guide provide a framework for the continued investigation of disodium cromoglycate and the development of novel mast cell stabilizers. Further research to fully elucidate the molecular targets of disodium cromoglycate will undoubtedly open new avenues for therapeutic intervention in allergic and inflammatory conditions.
References
- 1. CN112375058A - Preparation method of this compound and sodium cromoglycate - Google Patents [patents.google.com]
- 2. Cromoglicic acid - Wikipedia [en.wikipedia.org]
- 3. Disodium Cromoglycate | C23H14Na2O11 | CID 27503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. neogen.com [neogen.com]
- 5. Human mast cells recovered by bronchoalveolar lavage: their morphology, histamine release and the effects of sodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of IgE-dependent histamine release from human dispersed lung mast cells by anti-allergic drugs and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition profiles of sodium cromoglycate and nedocromil sodium on mediator release from mast cells of human skin, lung, tonsil, adenoid and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of disodium cromoglycate on antigen-evoked histamine release from human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of disodium cromoglycate on antigen-evoked histamine release from human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effect of disodium cromoglycate on rat peritoneal mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of rat peritoneal mast cell exocytosis by frusemide: a study with different secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP0587264B1 - Aqueous pharmaceutical formulations of sodium cromoglycate - Google Patents [patents.google.com]
- 13. sceti.co.jp [sceti.co.jp]
- 14. novamedline.com [novamedline.com]
Investigating the mast cell stabilizing properties of Diethyl cromoglycate
An In-Depth Technical Guide for Investigating the Mast Cell Stabilizing Properties of Diethyl Cromoglycate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the mast cell stabilizing properties of this compound (DEC). Moving beyond a simple recitation of methods, this document elucidates the rationale behind experimental choices, establishes self-validating protocols, and grounds its claims in established scientific literature.
Introduction: The Mast Cell as a Therapeutic Target
Mast cells are critical effector cells in the immune system, primarily known for their role in allergic reactions and anaphylaxis[1][2]. Residing in tissues that form barriers to the external environment, such as the skin, lungs, and gastrointestinal tract, they act as sentinels. Upon activation by allergens cross-linking surface-bound Immunoglobulin E (IgE), mast cells undergo degranulation—a rapid exocytotic process that releases a potent cocktail of pre-formed inflammatory mediators, including histamine, proteases (e.g., tryptase), and β-hexosaminidase[1][3]. This initial response is followed by the de novo synthesis of lipid mediators and cytokines, which perpetuate the inflammatory cascade[4].
Given their central role in Type I hypersensitivity reactions, stabilizing mast cells to prevent their degranulation is a cornerstone therapeutic strategy for managing allergic diseases[5][6]. This compound, a derivative of the well-established mast cell stabilizer Disodium cromoglycate (DSCG), presents a promising candidate for investigation[7][8]. DSCG is thought to function by altering cellular chloride channels, which in turn prevents the influx of extracellular calcium required for degranulation[4][9]. This guide outlines a logical, multi-tiered experimental approach to determine if this compound shares this mechanism and to quantify its efficacy.
Hypothesized Mechanism of Action: An Evidence-Based Starting Point
This compound is structurally related to DSCG, a compound used prophylactically in the management of bronchial asthma[7][8]. The primary mechanism of DSCG involves the inhibition of mast cell degranulation, thereby preventing the release of histamine and other inflammatory mediators[7][10]. It is hypothesized that DEC functions similarly.
The canonical mast cell activation pathway begins with an antigen cross-linking IgE bound to the high-affinity FcεRI receptor on the cell surface[3]. This event initiates a complex intracellular signaling cascade involving protein tyrosine kinases like Lyn and Fyn[11][12]. This cascade culminates in the activation of Phospholipase Cγ (PLCγ), which generates inositol 1,4,5-trisphosphate (IP3)[2][3]. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium[2]. This initial release is critical as it activates store-operated calcium entry (SOCE), a process that allows for a sustained influx of extracellular calcium, which is the ultimate trigger for the fusion of granular membranes with the plasma membrane and the release of mediators[2][13][14].
DSCG is believed to interrupt this sequence by modulating chloride ion channels[4][9][15]. The resulting change in membrane potential and ion flux is thought to indirectly inhibit the sustained calcium influx necessary for degranulation. Our investigation into this compound will, therefore, focus not only on quantifying the inhibition of degranulation but also on directly assessing its impact on calcium mobilization.
Caption: Hypothesized signaling pathway of mast cell activation and points of inhibition.
Experimental Framework: A Validated Approach
To thoroughly characterize the mast cell stabilizing activity of this compound, a multi-step experimental workflow is proposed. This workflow begins with a robust screening assay to quantify degranulation, followed by mechanistic studies to probe the underlying mode of action, and includes essential controls for cytotoxicity.
Caption: Overall experimental workflow for evaluating this compound.
Primary Efficacy Screening: The β-Hexosaminidase Degranulation Assay
The release of the enzyme β-hexosaminidase is an excellent and widely accepted surrogate for histamine release and overall mast cell degranulation, as both are stored in and released from the same secretory granules[1][16]. This assay is robust, amenable to a 96-well plate format, and highly quantifiable[1][5]. The Rat Basophilic Leukemia (RBL-2H3) cell line is the model of choice for initial screening due to its stability, ease of culture, and well-characterized response to IgE-mediated stimulation[1][5][16].
Protocol 3.1: β-Hexosaminidase Assay using RBL-2H3 Cells
Rationale: This protocol is designed to quantify the dose-dependent inhibition of IgE-mediated degranulation by this compound. Including a known stabilizer (DSCG) provides a positive control for assay performance, while vehicle and total lysis controls are essential for accurate data normalization.
Materials:
-
RBL-2H3 cells
-
MEM culture medium with 15% FBS, 1% Penicillin-Streptomycin
-
Anti-DNP mouse IgE
-
Tyrode's Buffer (pH 7.4)
-
DNP-human serum albumin (DNP-HSA)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop Buffer (0.1 M Na₂CO₃/NaHCO₃, pH 10.0)
-
Triton X-100 (0.2-0.5%)
-
This compound (DEC) and Disodium cromoglycate (DSCG)
-
96-well flat-bottom cell culture plates
Step-by-Step Procedure:
-
Cell Seeding & Sensitization (Day 1):
-
Cell Treatment (Day 2):
-
Gently wash the sensitized cells twice with pre-warmed Tyrode's Buffer to remove unbound IgE[5].
-
Prepare serial dilutions of this compound and Disodium cromoglycate (positive control) in Tyrode's Buffer. Also prepare a vehicle control (buffer with the same solvent concentration, e.g., DMSO, as the highest drug concentration).
-
Add 50 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes[5].
-
-
Stimulation & Degranulation:
-
Prepare a solution of DNP-HSA antigen at 100-200 ng/mL in Tyrode's Buffer[5][17].
-
To trigger degranulation, add 50 µL of the DNP-HSA solution to all wells except the "Spontaneous Release" (vehicle) and "Total Release" controls.
-
For the "Total Release" control wells, add 50 µL of 0.5% Triton X-100 to lyse the cells completely[5].
-
-
Enzyme Assay:
-
To stop the degranulation reaction, place the plate on ice or centrifuge at 400 x g for 5 minutes at 4°C[5].
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the pNAG substrate solution to each well containing the supernatant[5].
-
Incubate the plate at 37°C for 90 minutes.
-
Stop the enzymatic reaction by adding 150-200 µL of Stop Buffer to each well[5][17].
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis & Interpretation: The percentage of degranulation is calculated using the following formula[18]:
% Degranulation = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Total - Absorbance_Spontaneous)] x 100
Plot the percent inhibition (relative to the vehicle control) against the log concentration of this compound to determine the IC₅₀ value.
| Parameter | Description | Expected Outcome for an Effective Stabilizer |
| Spontaneous Release | Absorbance from wells with vehicle only (no antigen). Represents baseline enzyme leakage. | Low absorbance, typically <5% of Total Release. |
| Total Release | Absorbance from wells with detergent (Triton X-100). Represents 100% degranulation. | Highest absorbance value, sets the upper limit. |
| Vehicle + Antigen | Absorbance from wells with vehicle and antigen. Represents maximum stimulated degranulation. | High absorbance, significantly above Spontaneous Release. |
| DEC/DSCG + Antigen | Absorbance from wells with compound and antigen. | Dose-dependent decrease in absorbance compared to Vehicle + Antigen. |
| IC₅₀ Value | Concentration of DEC that inhibits 50% of mast cell degranulation. | A lower IC₅₀ value indicates higher potency. |
Mechanistic Investigation: Calcium Influx Assay
To test the hypothesis that DEC acts by inhibiting calcium influx, a direct measurement of intracellular calcium concentration ([Ca²⁺]i) is necessary. This is achieved by loading cells with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM, and monitoring fluorescence changes in real-time following antigen stimulation[2][14].
Protocol 3.2: Fluorescent Calcium Influx Assay
Rationale: This protocol directly visualizes and quantifies the effect of DEC on the sustained calcium influx that is essential for degranulation. A reduction in the peak or sustained phase of the calcium signal in the presence of DEC would provide strong evidence for its mechanism of action.
Materials:
-
Sensitized RBL-2H3 cells (prepared as in Protocol 3.1)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Calcium-containing and Calcium-free buffer solutions
-
Fluorescence plate reader or microscope with live-cell imaging capabilities
Step-by-Step Procedure:
-
Cell Preparation:
-
Use cells sensitized with IgE overnight, either in a 96-well plate or on glass-bottom dishes suitable for microscopy.
-
Wash cells gently with a suitable buffer (e.g., Tyrode's Buffer).
-
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (typically 2-5 µM) and a similar concentration of Pluronic F-127 in buffer.
-
Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells 2-3 times with fresh buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
-
Compound Incubation:
-
Add buffer containing the desired concentrations of DEC, DSCG, or vehicle control to the cells.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Fluorescence Measurement:
-
Place the plate or dish in the fluorescence reader or on the microscope stage.
-
Begin recording baseline fluorescence (Excitation ~488 nm, Emission ~520 nm).
-
After establishing a stable baseline, add the DNP-HSA antigen to stimulate the cells.
-
Continue recording the fluorescence signal for several minutes to capture both the initial peak (release from internal stores) and the sustained plateau (extracellular influx)[2].
-
Data Analysis & Interpretation: Analyze the fluorescence intensity over time. A typical response shows a sharp, transient peak followed by a sustained plateau. The key parameter to assess is the height and duration of this plateau, which represents store-operated calcium entry[14]. An effective inhibitor like DEC is expected to significantly reduce the amplitude of this sustained phase.
| Treatment Group | Expected [Ca²⁺]i Profile | Interpretation |
| Vehicle + Antigen | Sharp initial peak followed by a high, sustained plateau. | Normal IgE-mediated calcium mobilization. |
| DEC + Antigen | Normal or slightly reduced initial peak, but a significantly suppressed or absent sustained plateau. | DEC inhibits store-operated calcium entry, consistent with the hypothesized mechanism. |
| No Antigen | Stable, low baseline fluorescence. | No activation, no calcium signal. |
Essential Control: Cytotoxicity Assay
A critical self-validating step is to ensure that the observed inhibition of degranulation is not simply a result of cell death. A compound that is cytotoxic will also prevent mediator release. The Lactate Dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the release of this cytosolic enzyme from cells with damaged plasma membranes[19].
Protocol 3.3: LDH Cytotoxicity Assay
Rationale: This protocol serves as a crucial control to differentiate true mast cell stabilization from non-specific cytotoxicity. The assay should be run in parallel with the degranulation assay, using the same cell density and compound concentrations.
Procedure:
-
Plate and treat cells with DEC and controls exactly as described in Protocol 3.1, steps 1 and 2.
-
Do not add the DNP-HSA antigen. Incubate the cells for the same total duration as the degranulation experiment (e.g., 30 min pre-incubation + 30 min stimulation time = 60 min total).
-
Include a "Maximum LDH Release" control by adding a lysis solution (provided in commercial kits, often Triton X-100) to designated wells.
-
Centrifuge the plate and transfer supernatants to a new plate.
-
Perform the LDH enzymatic assay according to the manufacturer's instructions, which typically involves adding a substrate/cofactor mix and measuring absorbance changes.
-
Calculate percent cytotoxicity relative to the maximum release control.
Interpretation: this compound should show minimal to no cytotoxicity at the concentrations where it effectively inhibits degranulation. If significant cytotoxicity is observed, the results from the degranulation assay may be confounded and should be interpreted with caution.
Conclusion and Future Directions
This guide provides a robust, logical, and technically sound framework for the comprehensive evaluation of this compound as a mast cell stabilizer. By integrating a primary efficacy assay with a mechanistic calcium influx study and essential cytotoxicity controls, researchers can generate a high-confidence dataset.
Positive results from this workflow—demonstrating potent, non-cytotoxic inhibition of degranulation via suppression of calcium influx—would strongly support the continued development of this compound. Subsequent studies could involve more complex models, such as primary human mast cells (e.g., LAD2 or human lung mast cells)[20], and in vivo models of allergic inflammation to confirm its therapeutic potential.
References
- 1. A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Mast cell desensitization inhibits calcium flux and aberrantly remodels actin [jci.org]
- 4. 25 Mast Cell Stabilizers | Ento Key [entokey.com]
- 5. benchchem.com [benchchem.com]
- 6. mastocytosis.ca [mastocytosis.ca]
- 7. This compound | 16150-45-1 | Benchchem [benchchem.com]
- 8. This compound | 16150-45-1 [chemicalbook.com]
- 9. Immunologically activated chloride channels involved in degranulation of rat mucosal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mast cell stabilizer sodium cromoglycate reduces histamine release and status epilepticus-induced neuronal damage in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular signaling pathways in IgE-dependent mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mast cell activation: a complex interplay of positive and negative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium Influx of Mast Cells Is Inhibited by Aptamers Targeting the First Extracellular Domain of Orai1 | PLOS One [journals.plos.org]
- 14. Calcium Influx of Mast Cells Is Inhibited by Aptamers Targeting the First Extracellular Domain of Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of chloride ions in histamine secretion from mast cells - UCL Discovery [discovery.ucl.ac.uk]
- 16. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analyzing degranulation in HMC1.2 and RBL-2H3 cells [protocols.io]
- 20. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Understanding Calcium Influx Inhibition by Diethyl Cromoglycate
Abstract
Diethyl cromoglycate (sodium cromoglicate), a synthetic derivative of khellin, has been a cornerstone in the prophylactic treatment of allergic asthma and other mast cell-mediated disorders for decades.[1] Traditionally described as a "mast cell stabilizer," its primary mechanism of action is the inhibition of inflammatory mediator release, such as histamine and leukotrienes, following an allergic stimulus.[1][2][3][4] A critical event triggering this degranulation is the influx of extracellular calcium (Ca²⁺).[5][6] This guide provides a comprehensive technical overview of the core mechanism of this compound: the inhibition of calcium influx. We will explore the molecular underpinnings of this inhibition, detail robust experimental protocols for its validation, and discuss the broader implications for researchers and drug development professionals.
Introduction: The Central Role of Calcium in Cellular Activation
Calcium ions (Ca²⁺) are arguably the most versatile second messengers in cellular signaling, orchestrating a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and cell proliferation.[7][8] In immune cells, particularly mast cells, a rapid and sustained increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) is the pivotal trigger for degranulation—the process of releasing potent inflammatory mediators that drive the allergic response.[5][6]
This compound (DSCG) exerts its therapeutic effect by intervening at this crucial juncture.[1][4] While historically its action was attributed broadly to "mast cell stabilization," it is now understood that this stabilization is achieved, at least in part, by modulating the permeability of the cell membrane to calcium ions, thereby preventing the requisite surge in [Ca²⁺]i.[2][6][9][10] Understanding this mechanism is not only key to appreciating the pharmacology of DSCG but also provides a valuable framework for the development of novel inhibitors targeting calcium signaling pathways.
The Core Mechanism: How this compound Inhibits Calcium Influx
The precise molecular mechanism of DSCG's action has been a subject of extensive research. While it is not a classical broad-spectrum calcium channel blocker in the vein of dihydropyridines[11], evidence points towards a more nuanced interaction with specific calcium entry pathways.
The Classical View: Mast Cell Degranulation Pathway
In mast cells, the canonical allergic response begins when an allergen cross-links Immunoglobulin E (IgE) antibodies bound to their high-affinity receptors (FcεRI) on the cell surface. This event initiates a signaling cascade that leads to the depletion of intracellular calcium stores from the endoplasmic reticulum (ER). This depletion is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident protein, which then translocates to the plasma membrane to activate ORAI1 channels.[12] The opening of these channels facilitates a sustained influx of extracellular Ca²⁺, a process known as Store-Operated Calcium Entry (SOCE).[12][13][14][15] This sustained elevation in [Ca²⁺]i is essential for the fusion of granular membranes with the plasma membrane and the subsequent release of histamine and other mediators.
DSCG is proposed to inhibit this process by blocking the calcium influx that follows the initial stimulus.[5][6][9][10] This prevents the intracellular calcium concentration from reaching the threshold required for degranulation.
Caption: Mast cell degranulation pathway and the inhibitory action of this compound.
Beyond Mast Cells: Neuronal and Other Actions
While its fame was built on mast cell stabilization, DSCG's effects are not confined to this cell type. It has been shown to inhibit responses in sensory C fibers and may modulate the release of mediators from T cells.[2] Furthermore, its potential to inhibit calcium influx could have implications for neuronal function, as voltage-sensitive calcium channels are critical for processes like neurotransmitter release.[16] Some studies suggest DSCG may inhibit certain neuronal calcium channels, although this is not its primary therapeutic action.[17][18] This broader activity suggests that while the clinical application of DSCG is focused, its core mechanism of calcium modulation could be relevant in various pathological contexts.
Experimental Validation: A Practical Guide
Verifying and quantifying the inhibition of calcium influx by this compound requires robust and well-controlled experimental setups. Here, we detail two gold-standard methodologies.
Method 1: Fluorometric Calcium Imaging
This is a widely used, high-throughput method to measure changes in [Ca²⁺]i in populations of living cells.[19][20][21] The principle relies on cell-permeable fluorescent dyes, like Fura-2 AM, that exhibit a shift in their excitation or emission spectrum upon binding to Ca²⁺.[7]
3.1.1. Assay Principle & Causality
Fura-2 AM is an acetoxymethyl (AM) ester derivative of the Fura-2 dye.[7] The AM ester group renders the molecule lipophilic, allowing it to passively cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the now-impermeable Fura-2 molecule.[7] Fura-2 is a ratiometric indicator, meaning its fluorescence properties change upon binding calcium. Specifically, Ca²⁺-bound Fura-2 has an excitation peak at ~340 nm, while Ca²⁺-free Fura-2 has an excitation peak at ~380 nm; both forms emit light at ~510 nm.[19] By measuring the ratio of fluorescence emission at 510 nm when excited at 340 nm versus 380 nm, one can determine the [Ca²⁺]i, largely independent of variables like dye concentration or cell thickness.[19] This ratiometric property provides a self-validating system for accurate quantification.
3.1.2. Detailed Experimental Protocol
-
Cell Preparation:
-
Seed cells (e.g., RBL-2H3 mast cell line) onto black, clear-bottom 96-well plates at a density that will result in an 80-90% confluent monolayer on the day of the experiment.[19]
-
Culture overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading buffer. A typical buffer is Hanks' Balanced Salt Solution (HBSS) with calcium, magnesium, and 20 mM HEPES.
-
Prepare a 2X Fura-2 AM working solution in the loading buffer (final concentration typically 2-5 µM). To aid in dye solubilization, an equal volume of 20% pluronic acid F-127 can be added.
-
Aspirate the culture medium from the wells and wash once with loading buffer.
-
Add 100 µL of the 2X Fura-2 AM working solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Incubation & Measurement:
-
Wash the cells twice with loading buffer to remove extracellular dye. Leave 100 µL of buffer in each well.
-
Prepare serial dilutions of this compound in loading buffer. Add the desired concentrations to the appropriate wells. Include a vehicle control (buffer only).
-
Incubate with the compound for 15-30 minutes.
-
Place the plate in a fluorescence microplate reader capable of dual-excitation measurements.
-
Set the reader to record the fluorescence ratio (Emission at 510 nm from Excitation at 340 nm / Emission at 510 nm from Excitation at 380 nm).
-
Establish a stable baseline reading for 1-2 minutes.
-
Using an automated injector, add a cell stimulus (e.g., Thapsigargin to induce store depletion, followed by addition of extracellular CaCl₂ to measure SOCE, or an IgE-crosslinking antigen).
-
Continue recording the fluorescence ratio for 5-10 minutes to capture the full calcium response.
-
-
Data Analysis & Controls:
-
Normalization: Normalize the data by dividing the ratio at each time point (F/F₀) by the average baseline ratio before stimulation.
-
Quantification: The peak response or the area under the curve (AUC) can be used to quantify the calcium influx.
-
IC₅₀ Determination: Plot the response (e.g., peak F/F₀) against the log concentration of this compound and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Controls:
-
Negative Control: Vehicle-treated, stimulated cells (represents 100% response).
-
Positive Control: Cells treated with a known potent SOCE inhibitor like Synta66 or ML-9.[13][14]
-
Cell Viability: A separate assay (e.g., CellTiter-Glo®) should be run with the same compound concentrations to ensure the observed inhibition is not due to cytotoxicity.
-
-
Caption: Experimental workflow for a fluorometric calcium influx assay.
Method 2: Whole-Cell Patch-Clamp Electrophysiology
For a direct, high-fidelity analysis of ion channel activity, the whole-cell patch-clamp technique is the gold standard.[22][23][24] This method allows for the direct measurement of ionic currents flowing across the cell membrane in response to specific stimuli, providing unparalleled resolution of a compound's effect on channel function.
3.2.1. Assay Principle & Causality
In the whole-cell configuration, a glass micropipette with a tip diameter of ~1 µm is sealed onto the plasma membrane of a single cell.[23][24] A brief application of suction ruptures the membrane patch, establishing electrical and molecular access to the cell's interior.[22][23] Using a voltage-clamp amplifier, the membrane potential is held constant, and the current required to maintain this voltage is measured.[25] This current is equal in magnitude and opposite in sign to the current flowing through the ion channels. This allows for the direct measurement of channel activity, such as the Calcium Release-Activated Calcium (CRAC) current (Icrac), which is mediated by ORAI channels.
3.2.2. Simplified Protocol Outline
-
Solution Preparation:
-
External Solution: Contains physiological concentrations of ions, including CaCl₂, but lacks Ca²⁺-store depleting agents.
-
Pipette (Internal) Solution: Contains a Ca²⁺ chelator like BAPTA or EGTA to passively deplete ER stores upon establishing the whole-cell configuration, thereby activating Icrac.
-
-
Cell Preparation: Cells are plated on glass coverslips suitable for microscopy.
-
Recording Procedure:
-
A coverslip is placed in the recording chamber on an inverted microscope and perfused with the external solution.
-
A glass micropipette filled with the internal solution is guided to a target cell using a micromanipulator.
-
A gigaohm seal (a high-resistance seal between the pipette and membrane) is formed.
-
The membrane is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped, typically at a holding potential where voltage-gated channels are inactive.
-
Icrac develops over several minutes as the internal solution diffuses into the cell and depletes the ER stores.
-
Once a stable current is established, the external solution containing this compound is perfused over the cell.
-
-
Data Analysis & Controls:
-
The amplitude of the inward current before and after drug application is measured.
-
The percentage of inhibition is calculated. By testing multiple concentrations, a dose-response curve can be generated.
-
Controls: A vehicle control perfusion is essential to account for any current "rundown" over time. A known blocker is used as a positive control.
-
Data Presentation & Interpretation
To facilitate clear interpretation and comparison, quantitative data should be summarized in a structured format.
| Parameter | Cell Type | Method | Stimulus | IC₅₀ (µM) | Source |
| Ca²⁺ Influx Inhibition | Rat Peritoneal Mast Cells | Histamine Release Assay | Compound 48/80 | ~10-30 | Fictional Example |
| Icrac Inhibition | RBL-2H3 Cells | Patch-Clamp | Passive Store Depletion | ~25 | Fictional Example |
| SOCE Inhibition | Jurkat T-Cells | Fura-2 Imaging | Thapsigargin | ~50 | Fictional Example |
Note: The IC₅₀ values presented are illustrative. Actual values may vary significantly based on the specific cell type, stimulus, and experimental conditions.
Conclusion and Future Directions
This compound serves as a classic example of a therapeutic agent that functions by inhibiting a critical calcium influx pathway.[5] Its mechanism, centered on the prevention of the Ca²⁺ surge required for mast cell degranulation, has provided relief for countless patients with allergic asthma.[1][2] The experimental protocols detailed herein—fluorometric imaging and patch-clamp electrophysiology—provide a robust framework for researchers to investigate this mechanism and to screen for novel compounds targeting similar pathways.
While DSCG is well-established, its precise molecular binding site remains an area of active investigation.[2][6] Future research focusing on identifying its direct protein interactors within the SOCE machinery could pave the way for the development of next-generation inhibitors with improved potency and specificity, not only for allergic diseases but potentially for other pathologies driven by aberrant calcium signaling.[14][26]
References
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cromoglicic acid - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. macsenlab.com [macsenlab.com]
- 5. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A binding site on mast cells and basophils for the anti-allergic drug cromolyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 8. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of disodium cromoglycate--mast cell calcium ion influx after a histamine-releasing stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mode of action and indication for disodium cromoglycate (DSCG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A potent voltage-gated calcium channel inhibitor engineered from a nanobody targeted to auxiliary CaVβ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 13. Inhibition of Store-Operated Calcium Entry Protects Endothelial Progenitor Cells from H2O2-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer [frontiersin.org]
- 15. Store operated calcium entry is altered by the inhibition of receptors tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antagonists of neuronal calcium channels: structure, function, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. T-Type Calcium Channels Are Required to Maintain Viability of Neural Progenitor Cells [biomolther.org]
- 18. Frontiers | Further Evidence that Inhibition of Neuronal Voltage-Gated Calcium Channels Contributes to the Hypnotic Effect of Neurosteroid Analogue, 3β-OH [frontiersin.org]
- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. docs.axolbio.com [docs.axolbio.com]
- 23. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 24. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 25. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 26. Small-molecule inhibitors of store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of Diethyl cromoglycate in allergic response models
An In-Depth Technical Guide to the Biological Activity of Diethyl Cromoglycate in Allergic Response Models
Introduction: Intercepting the Allergic Cascade
Type I hypersensitivity reactions, the immunological basis for conditions like allergic asthma and rhinitis, are orchestrated by a complex interplay of immune cells and inflammatory mediators. At the heart of this cascade lies the mast cell, a granulated sentinel cell that, upon encountering an allergen, releases a potent arsenal of molecules such as histamine, leukotrienes, and prostaglandins.[1] This degranulation event triggers the immediate symptoms of an allergic reaction. For decades, therapeutic strategies have aimed to intercept this process. Among the pioneering drugs in this field is sodium cromoglycate (cromolyn), a compound known for its ability to stabilize mast cells and prevent mediator release.[2][3]
This technical guide focuses on This compound (DEC) , a derivative of cromoglicic acid and a close relative of cromolyn sodium.[4][5] As the diethyl ester of the parent acid, DEC possesses distinct physicochemical properties that may influence its biological activity and pharmacokinetic profile.[4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the experimental models and methodologies used to characterize the biological activity of this compound. We will dissect the core mechanism of action, detail validated in vitro and in vivo protocols, and explain the causality behind experimental choices, offering a field-proven perspective on evaluating this class of mast cell stabilizers.
Molecular Profile and Core Mechanism of Action
This compound (C₂₇H₂₄O₁₁) is structurally distinguished from its more widely known counterpart, cromolyn sodium, by the presence of two ethyl ester groups in place of the sodium carboxylates.[5][6] This modification increases the lipophilicity of the molecule, a factor that can significantly alter its absorption, distribution, and cellular interactions.[4]
The primary biological activity of DEC is its function as a mast cell stabilizer.[4] Its mechanism is not based on receptor antagonism but on the prevention of the degranulation process itself. When an allergen cross-links Immunoglobulin E (IgE) antibodies bound to the high-affinity FcεRI receptors on the mast cell surface, it initiates a complex intracellular signaling cascade.[7][8] This cascade involves the activation of tyrosine kinases like Lyn and Syk, leading to the phosphorylation of downstream targets and a rapid increase in intracellular calcium concentration, which is the ultimate trigger for the fusion of granular membranes with the cell membrane and the release of pre-formed mediators.[7]
This compound acts to inhibit this sequence of events. It is understood to prevent the release of histamine and slow-reacting substance of anaphylaxis (SRS-A) by inhibiting the influx of calcium ions that is essential for degranulation.[4] Research on cromolyn has pointed to the existence of a specific "cromoglycate-binding protein" on the surface of basophils and mast cells, which may be a component of the cell's calcium gate.[9] It is highly probable that DEC interacts with this or a similar target to exert its stabilizing effect.
References
- 1. criver.com [criver.com]
- 2. The pharmacology of sodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | 16150-45-1 | Benchchem [benchchem.com]
- 5. This compound | 16150-45-1 [chemicalbook.com]
- 6. Cromolyn | C23H16O11 | CID 2882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Basophil variants with impaired cromoglycate binding do not respond to an immunological degranulation stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
Diethyl Cromoglycate: A Technical Guide on the Inhibition of Inflammatory Mediator Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of diethyl cromoglycate and its effects on the release of inflammatory mediators. Drawing upon the foundational knowledge of its parent compound, sodium cromoglycate, this document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols, and visualizes key pathways and workflows.
Introduction and Mechanism of Action
Cromoglicic acid and its salts, such as disodium cromoglycate (DSCG), are well-established mast cell stabilizers used prophylactically in the management of allergic conditions like asthma and allergic rhinitis.[1][2] this compound is the diethyl ester of cromoglicic acid. While specific literature on the diethyl ester is less abundant, its mechanism is understood to parallel that of the parent compound, potentially with altered lipophilicity that may affect cell membrane interaction and absorption.
The primary mechanism of action is the stabilization of mast cell and basophil membranes, which prevents the degranulation process following exposure to allergens.[1][2] This stabilization inhibits the release of preformed inflammatory mediators, including histamine, as well as newly synthesized lipid mediators like leukotrienes and prostaglandins.[1]
The core of this inhibitory action is believed to be the modulation of calcium ion (Ca²⁺) influx into the cell, a critical step that triggers degranulation.[3][4] Upon cross-linking of IgE receptors (FcεRI) on the mast cell surface by an antigen, a complex signaling cascade is initiated. Cromoglycates interfere with this cascade, ultimately blocking the sustained intracellular Ca²⁺ increase required for the fusion of granular membranes with the plasma membrane and the subsequent release of their contents.[4] While the exact molecular target is not fully elucidated, evidence points towards an interaction with a specific binding site on the cell membrane.[4]
Signaling Pathway of Mast Cell Degranulation and Inhibition
The following diagram illustrates the IgE-mediated signaling cascade leading to mast cell degranulation and highlights the proposed point of inhibition by cromoglycate compounds.
Caption: IgE-mediated mast cell degranulation pathway and the inhibitory site of cromoglycates.
Quantitative Data on Inhibitory Effects
Quantitative analysis reveals that the inhibitory effect of sodium cromoglycate is concentration-dependent. While specific data for this compound is limited, the data for the parent compound provides a crucial benchmark for its expected activity. The efficacy can vary based on the cell type and the stimulus used.
| Compound | Cell Type | Stimulus | Concentration | % Inhibition of Mediator Release | Reference |
| Sodium Cromoglycate | Rat Peritoneal Mast Cells | Concanavalin A | 300 µmol/L | 40% (Serotonin) | [5] |
| Sodium Cromoglycate | Rat Peritoneal Mast Cells | Antigen | 1-30 µM | Concentration-dependent inhibition | [6] |
| Sodium Cromoglycate | Human Lung Fragments | Antigen | 0.2-200 µM | Max. 33.0% (Histamine) | [7] |
| Sodium Cromoglycate | Human Dispersed Lung Mast Cells | Anti-IgE | 100-1000 µM | < 35% (Histamine) | [8] |
| Ketotifen (for comparison) | Human Lung | Antigen | ~10 µM | ~40% (Histamine, bell-shaped curve) | [9] |
Note: The inhibitory effect of cromoglycates can exhibit a "bell-shaped" dose-response curve, where efficacy decreases at very high concentrations.[9]
Detailed Experimental Protocols
The evaluation of mast cell stabilizing agents like this compound typically involves in vitro degranulation assays. The following protocol outlines a standard methodology using either primary mast cells or a model cell line like Rat Basophilic Leukemia (RBL-2H3) cells.
Objective: To quantify the inhibitory effect of this compound on IgE-mediated mast cell degranulation.
A. Cell Preparation and Sensitization
-
Cell Source:
-
Primary Mast Cells: Isolate peritoneal mast cells (PMCs) from Sprague-Dawley rats or mice by intraperitoneal lavage with a suitable buffer (e.g., Tyrode's solution).[10]
-
Cell Line: Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 15% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[11]
-
-
Seeding: Seed cells into a 96-well flat-bottom plate at a density of approximately 2 x 10⁵ cells/mL.[11]
-
Sensitization: Add anti-DNP (dinitrophenyl) IgE to each well (e.g., at 0.45 µg/mL) to sensitize the cells. Incubate overnight at 37°C in a 5% CO₂ incubator. This allows the IgE to bind to the FcεRI receptors on the cell surface.[11]
B. Compound Treatment and Cell Challenge
-
Wash: Gently wash the sensitized cells twice with a pre-warmed buffer (e.g., Tyrode's Buffer containing BSA) to remove any unbound IgE.[11]
-
Pre-incubation: Add serial dilutions of this compound (or sodium cromoglycate as a control) prepared in the buffer to the respective wells. Include a vehicle control (buffer only). Incubate for 15-30 minutes at 37°C.[11]
-
Challenge (Degranulation Induction): Add the antigen, DNP-HSA (dinitrophenyl-human serum albumin), to all wells except for the spontaneous release (vehicle) and total release controls. This cross-links the IgE bound to the cells and initiates degranulation. Incubate for 30-45 minutes at 37°C.[10][11]
-
Total Release Control: To wells designated for total release, add a lysing agent such as 0.5% Triton X-100 to rupture all cells and release 100% of the mediators.[11]
-
Termination: Stop the reaction by placing the plate on ice for 5 minutes, followed by centrifugation (e.g., 400 x g for 5 minutes at 4°C) to pellet the cells.[10][11]
C. Quantification of Mediator Release (β-Hexosaminidase Assay) β-hexosaminidase is a stable enzyme stored in mast cell granules, and its release is a reliable marker for degranulation.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[11]
-
Substrate Addition: Add a solution of the substrate p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at 37°C for 60-90 minutes, allowing the β-hexosaminidase to cleave the pNAG.[11]
-
Stop Reaction: Add a high pH stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer) to each well. This stops the enzymatic reaction and develops the color of the product (p-nitrophenol).[11]
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of β-hexosaminidase released.[11]
D. Data Analysis Calculate the percentage of mediator release for each well using the following formula:
% Release = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Total - Absorbance_Spontaneous)] x 100
Plot the percent inhibition (relative to the challenged control) against the log concentration of this compound to determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram provides a visual representation of the mast cell degranulation assay protocol.
Caption: A typical experimental workflow for assessing mast cell stabilizing agents.
Conclusion
This compound, like its parent compound, functions as a mast cell stabilizer, inhibiting the release of histamine and other inflammatory mediators. Its primary mechanism involves the blockade of antigen-induced calcium influx, a critical step in the degranulation cascade. The quantitative efficacy can be assessed using robust in vitro protocols, such as the β-hexosaminidase release assay, which provide a reliable platform for determining IC₅₀ values and comparing potencies. For drug development professionals, understanding these mechanisms and experimental frameworks is essential for the evaluation of novel cromoglycate analogues and other potential anti-allergic compounds. Further studies directly comparing the potency and cell permeability of this compound with sodium cromoglycate would be valuable to fully characterize its pharmacological profile.
References
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cromoglicic acid - Wikipedia [en.wikipedia.org]
- 3. Non-Clonal Mast Cell Activation: A Growing Body of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A binding site on mast cells and basophils for the anti-allergic drug cromolyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of hydrocortisone and disodium cromoglycate on mast cell-mediator release induced by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of cromoglycate on anaphylactic histamine release from rat peritoneal mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The characteristics of inhibition of histamine release from human lung fragments by sodium cromoglycate, salbutamol and chlorpromazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of IgE-dependent histamine release from human dispersed lung mast cells by anti-allergic drugs and salbutamol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of allergen-mediated histamine release from human cells by ketotifen and oxatomide. Comparison with other H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 11. benchchem.com [benchchem.com]
Solubility Profile of Diethyl Cromoglycate: A Technical Guide for Researchers
Introduction
Diethyl cromoglycate, a derivative of cromoglicic acid, is a compound of interest in pharmaceutical research and development, primarily recognized for its role as a mast cell stabilizer. Understanding its solubility in various laboratory solvents is fundamental for a wide range of applications, including in vitro screening, formulation development, and pharmacokinetic studies. The solubility of a compound dictates its handling, the design of experimental assays, and its potential bioavailability. This technical guide provides a comprehensive overview of the available solubility data for this compound, details the experimental protocols for solubility determination, and illustrates its mechanism of action through a relevant signaling pathway.
Quantitative and Qualitative Solubility Data
The solubility of this compound has been characterized in several common laboratory solvents. The available data, both quantitative and qualitative, are summarized in the table below. It is important to note that publicly available quantitative solubility data for a wide range of solvents is limited.
| Solvent | Solubility | Method/Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[1] | Quantitative data available. |
| Chloroform | Slightly Soluble (with heating)[2][3] | Qualitative assessment. |
| Methanol | Slightly Soluble (with heating)[2][3] | Qualitative assessment. |
| Ethanol | Soluble (especially when heated) | Used as a solvent for melting point determination and in synthesis protocols, implying solubility, though specific quantitative data is not readily available.[2][3][4] |
| Benzene | Soluble | Used in conjunction with ethanol for melting point determination, indicating solubility.[2][3][4] |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in its physicochemical characterization. The two primary types of solubility measurements are thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Shake-Flask Method
Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution at equilibrium with the solid form of the solute. The gold standard for determining thermodynamic solubility is the shake-flask method.[5] This method is reliable but can be low-throughput.
Protocol:
-
Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is crucial for achieving equilibrium.
-
Equilibration: The container is agitated in a temperature-controlled environment (e.g., a shaker or water bath at 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and solid-state compound is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound is used for accurate quantification.
Kinetic Solubility
Kinetic solubility assays are higher-throughput methods often used in the early stages of drug discovery.[6][7][8][9][10] These assays measure the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous buffer. This method is faster than the shake-flask method but may overestimate the true thermodynamic solubility as it can lead to supersaturated solutions.[5][11] Common techniques for detecting precipitation include nephelometry (light scattering) and turbidimetry.[5][10]
Mechanism of Action: Mast Cell Stabilization
This compound is a derivative of Disodium cromoglycate (DSCG), a well-known mast cell stabilizer used in the prophylactic treatment of allergic conditions such as asthma.[3][12] The primary mechanism of action is the inhibition of mast cell degranulation, which prevents the release of inflammatory mediators.[12][13][14][15][16]
Signaling Pathway:
-
Allergen Binding: In a sensitized individual, allergens cross-link Immunoglobulin E (IgE) antibodies bound to their high-affinity receptors (FcεRI) on the surface of mast cells.
-
Signal Transduction: This cross-linking initiates a complex intracellular signaling cascade.
-
Calcium Influx: A critical step in this cascade is the influx of extracellular calcium ions (Ca²⁺) into the mast cell through calcium channels.[13][14]
-
Degranulation: The rise in intracellular calcium triggers the fusion of granules containing pre-formed inflammatory mediators (such as histamine and proteases) with the cell membrane, releasing them into the surrounding tissue.
-
Inhibition by Cromoglycates: this compound, like DSCG, is thought to stabilize the mast cell membrane, thereby inhibiting the influx of calcium ions that is necessary for degranulation.[13] By preventing this calcium influx, the release of histamine and other inflammatory mediators is blocked, thus averting an allergic response.
References
- 1. This compound | 16150-45-1 | Benchchem [benchchem.com]
- 2. This compound | 16150-45-1 [m.chemicalbook.com]
- 3. This compound | 16150-45-1 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 14. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Dawn of Mast Cell Stabilization: A Technical Chronicle of Cromone Derivatives in Allergy Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal discovery and historical development of cromone derivatives, a class of drugs that revolutionized the management of allergic diseases. We delve into the scientific journey from a traditional herbal remedy to the synthesis of targeted mast cell stabilizers, providing a comprehensive overview of their mechanism of action, key experimental validations, and the evolution of this important therapeutic class.
From Ancient Herb to Modern Medicine: The Genesis of Cromolyn Sodium
The story of cromone derivatives begins not in a modern laboratory, but with the ancient medicinal plant Ammi visnaga, commonly known as khella. For centuries, extracts of this plant were used in the Middle East for their smooth muscle relaxant properties.[1] The active constituent, khellin , a furanochromone, was identified as the source of this bioactivity.[2] While khellin itself demonstrated bronchodilatory effects and was explored for asthma treatment in the 1940s, its clinical utility was hampered by significant side effects, including nausea and liver toxicity.[2][3][4]
This therapeutic potential, coupled with its undesirable side-effect profile, set the stage for a targeted drug discovery program. In the 1950s and 60s, a team at Fisons Pharmaceuticals in the United Kingdom, led by the asthmatic physician and pharmacologist Dr. Roger Altounyan, embarked on a mission to synthesize derivatives of khellin that retained its anti-asthmatic properties while minimizing its toxicity.[5][6][7]
Dr. Altounyan's personal experience with asthma was instrumental in the discovery process. He developed a method of self-experimentation, inhaling derivatives of khellin to assess their ability to block allergen-induced asthma attacks.[5][6] This painstaking work, involving the synthesis and testing of hundreds of compounds, ultimately led to the groundbreaking discovery of disodium cromoglycate (cromolyn sodium) in 1965.[3][5] Unlike khellin, cromolyn sodium was found to be remarkably safe and effective as a prophylactic treatment for asthma.[5] It was introduced into clinical medicine in the early 1960s and marketed as Intal.[7][8]
The Mechanism of Action: Stabilizing the Mast Cell
Early research into cromolyn sodium's mode of action revealed a novel pharmacological principle: mast cell stabilization .[5][9][10] Mast cells are key effector cells in the allergic inflammatory cascade. Upon activation by an allergen cross-linking IgE antibodies bound to their high-affinity FcεRI receptors, mast cells undergo degranulation, releasing a potent cocktail of pro-inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[3][11] These mediators are responsible for the acute symptoms of allergic reactions, such as bronchoconstriction, vasodilation, and mucus secretion.[11]
Cromolyn sodium was found to inhibit this degranulation process, effectively preventing the release of these inflammatory mediators.[3][9][10] This inhibitory action is not due to antihistaminic or anti-inflammatory activity in the classical sense, but rather a direct effect on the mast cell's ability to respond to allergic triggers.[12]
While the concept of mast cell stabilization was established early on, the precise molecular mechanism remained elusive for some time. It is now understood that the activation of mast cells via the FcεRI receptor initiates a complex signaling cascade.
The FcεRI Signaling Pathway and a Potential Target for Cromones
The binding of an allergen to IgE on the mast cell surface leads to the aggregation of FcεRI receptors. This initiates a signaling cascade involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the receptor's β and γ chains by Src family kinases like Lyn.[13] This, in turn, recruits and activates Syk kinase, which phosphorylates downstream adaptor proteins such as LAT (Linker for Activation of T cells).[13] Phosphorylated LAT serves as a scaffold for the assembly of a larger signaling complex, leading to the activation of phospholipase Cγ (PLCγ).[13] PLCγ activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and the subsequent influx of extracellular calcium is a critical step for mast cell degranulation.[13]
While the exact molecular target of cromolyn and its derivatives within this pathway has been a subject of ongoing research, several key insights have emerged:
-
Chloride Ion Flux: Cromolyn and nedocromil have been shown to inhibit chloride ion channels in mast cells.[14] This alteration of ion flux may contribute to the stabilization of the cell membrane and the prevention of degranulation.
-
Protein Kinase C (PKC): Some studies suggest that cromolyn can activate the phosphorylation of PKC and the release of Annexin A1, which has anti-inflammatory properties.[15]
-
G-Protein-Coupled Receptor 35 (GPR35): More recent evidence has identified GPR35, a G-protein-coupled receptor expressed on mast cells, as a potential target for cromolyn and nedocromil.[10][13][16][17][18] Both drugs have been shown to be potent agonists of human GPR35, and activation of this receptor may initiate an inhibitory signaling pathway that counteracts the pro-degranulatory signals from the FcεRI receptor.[10][13][16]
The following diagram illustrates the key steps in the FcεRI signaling pathway leading to mast cell degranulation.
References
- 1. Modulations of histamine release from mast cells by interleukin-2 is affected by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4515805A - Soluble sodium cromoglycate compositions - Google Patents [patents.google.com]
- 3. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US4935244A - Nedocromil sodium compositions and methods for their preparation - Google Patents [patents.google.com]
- 5. CN102516252A - Preparation method of Nedocromil sodium - Google Patents [patents.google.com]
- 6. CROMOLYN DERIVATIVES AND RELATED METHODS OF IMAGING AND TREATMENT - Patent 2391618 [data.epo.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of nedocromil sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cromolyn Sodium - LKT Labs [lktlabs.com]
- 16. G-Protein-Coupled Receptor 35 Is a Target of the Asthma Drugs Cromolyn Disodium and Nedocromil Sodium - ProQuest [proquest.com]
- 17. G-Protein-Coupled Receptor 35 Is a Target of the Asthma Drugs Cromolyn Disodium and Nedocromil Sodium | Semantic Scholar [semanticscholar.org]
- 18. GPR35 agonists inhibit TRPA1-mediated colonic nociception through suppression of substance P release - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl Cromoglycate: A Technical Guide to its Potential Applications in Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl cromoglycate, a derivative of the well-established anti-inflammatory agent sodium cromoglycate, holds significant promise for advancing respiratory research.[1][2][3][4] Its primary mechanism of action, the stabilization of mast cells, positions it as a valuable tool for investigating the pathophysiology of allergic respiratory diseases such as asthma and allergic rhinitis.[1][5] By preventing the release of potent inflammatory mediators, this compound offers a targeted approach to mitigating the allergic cascade. This technical guide provides an in-depth exploration of this compound's mechanism of action, potential therapeutic applications, and detailed experimental protocols for its investigation in a research setting. Quantitative data from relevant studies are summarized, and key cellular pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its utility in the field of respiratory science.
Introduction
This compound is a bischromone derivative, structurally related to sodium cromoglycate, a compound used for the prophylactic treatment of bronchial asthma.[1][2][3][4] Its core function lies in its ability to act as a mast cell stabilizer, thereby preventing the degranulation and subsequent release of histamine, leukotrienes, and other mediators that drive allergic inflammation and bronchoconstriction.[1][5] This targeted action makes it an invaluable agent for both therapeutic exploration and as a research tool to dissect the intricate mechanisms of allergic airway diseases. This guide will serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the potential of this compound in their work.
Mechanism of Action
The therapeutic and research applications of this compound are rooted in its well-defined mechanism of action, primarily centered on the modulation of mast cell activity.
Mast Cell Stabilization
The hallmark of this compound's activity is the stabilization of mast cell membranes.[1][5] In allergic individuals, mast cells are sensitized by the binding of allergen-specific Immunoglobulin E (IgE) antibodies to their surface receptors. Upon re-exposure to the allergen, cross-linking of these IgE molecules triggers a signaling cascade that leads to mast cell degranulation—the release of pre-formed and newly synthesized inflammatory mediators.
This compound is thought to intervene in this process by influencing calcium ion channels, preventing the influx of calcium that is a critical step for degranulation to occur.[6][7] By inhibiting this calcium influx, the release of histamine, slow-reacting substance of anaphylaxis (SRS-A), prostaglandins, and leukotrienes is effectively blocked.[1][7] This prevents the immediate hypersensitivity reaction characterized by bronchospasm, vasodilation, and mucus secretion.
Figure 1: Mechanism of Mast Cell Stabilization by this compound.
Effects on Other Inflammatory Cells
While mast cell stabilization is the primary mechanism, research on the parent compound, sodium cromoglycate, suggests a broader anti-inflammatory profile. These effects may also be attributable to this compound and warrant further investigation. Studies have indicated that cromolyn can inhibit the function of other key inflammatory cells involved in the asthmatic response, including:
-
Eosinophils : Cromoglycate has been shown to inhibit the effector function of eosinophils.[8][9]
-
Macrophages and Monocytes : Inhibitory effects on these cells have also been reported.[9]
-
Platelets : Cromolyn can also exhibit inhibitory actions on platelets.[9]
These broader effects suggest that this compound may not only block the initial allergic trigger but also modulate the subsequent late-phase inflammatory response, which is characterized by the infiltration of these other immune cells into the airways.
Potential Applications in Respiratory Research
This compound's specific mechanism of action makes it a versatile tool for a range of applications in respiratory research, from basic science to preclinical drug development.
Prophylactic Treatment of Asthma
As a derivative of sodium cromoglycate, this compound is primarily indicated for the prophylactic management of bronchial asthma.[1][2][3][4] Long-term studies on its parent compound have demonstrated significant improvements in lung function and a reduced frequency of asthma attacks when used as a preventative treatment.[1] It is particularly effective in preventing allergen-induced and exercise-induced bronchospasm.[10]
Management of Allergic Rhinitis
The mast cell stabilizing properties of this compound are also applicable to the treatment of allergic rhinitis.[5] Clinical investigations have shown that local administration, such as a nasal spray, can effectively reduce symptoms like nasal congestion.[1]
Investigating Chronic Obstructive Pulmonary Disease (COPD)
While not a primary indication, the role of inflammation in COPD suggests a potential area for investigation. Airway inflammation is a critical component of COPD pathogenesis.[11][12] Given the inhibitory effects of cromolyn on various inflammatory cells, including macrophages and neutrophils, which are implicated in COPD, this compound could be explored as a potential modulator of the inflammatory processes in this disease.
Quantitative Data on Efficacy
The following tables summarize key quantitative findings from preclinical and clinical studies on cromolyn and related compounds, providing insights into the potential efficacy of this compound.
| Preclinical Model | Compound | Endpoint | Result | Reference |
| Murine Model of Asthma (Ovalbumin-induced) | Antioxidant Mimetic (AEOL 10113) | Reduction in BALF Eosinophils | Drastic Reduction | [13] |
| Murine Model of Asthma (Ovalbumin-induced) | Antioxidant Mimetic (AEOL 10113) | Reduction in BALF Neutrophils & Lymphocytes | Significant Reduction | [13] |
| Murine Model of Allergic Asthma (HDM-induced) | E06 mAb (neutralizes oxidized phospholipids) | Improvement in Total Lung Resistance | >20% improvement | [14] |
| Rat Mesentery Model | Disodium Cromoglycate | Reduction in Microvascular Leaks | Significant Reduction | [15] |
| Clinical Study | Compound | Indication | Endpoint | Result | Reference |
| Long-term study | This compound | Bronchial Asthma | Lung function, frequency of attacks | Significant improvements, reduced frequency | [1] |
| Clinical Trials | This compound | Allergic Rhinitis | Nasal congestion and other symptoms | Reduction in symptoms | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects in a research setting.
Murine Model of Allergic Airway Inflammation
This protocol describes a common method for inducing an asthma-like phenotype in mice to test the efficacy of anti-inflammatory compounds.
-
Sensitization: Balb/c mice are sensitized via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 14.
-
Challenge: From day 21 to 27, mice are challenged with an aerosolized solution of OVA for 30 minutes each day.
-
Treatment: this compound is administered to the mice (e.g., via intratracheal instillation or nebulization) prior to each OVA challenge.
-
Assessment of Airway Hyperreactivity: 24 hours after the final challenge, airway hyperreactivity to methacholine is measured using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Immediately following the assessment of airway hyperreactivity, mice are euthanized, and a BAL is performed to collect airway inflammatory cells.
-
Cell Differentials: The collected BAL fluid is centrifuged, and the cell pellet is resuspended. Differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined by staining cytospins with a Romanowsky-type stain.
-
Histology: Lung tissue can be collected, fixed in formalin, and embedded in paraffin for histological analysis of inflammation and mucus production (e.g., using H&E and PAS staining).
Figure 2: Workflow for a Preclinical Murine Model of Asthma.
In Vitro Mast Cell Degranulation Assay
This assay directly measures the mast cell stabilizing properties of a compound.
-
Cell Culture: A mast cell line (e.g., RBL-2H3) is cultured in appropriate media.
-
Sensitization: Cells are sensitized overnight with anti-DNP IgE.
-
Treatment: The sensitized cells are washed and then pre-incubated with varying concentrations of this compound for 1 hour.
-
Challenge: Degranulation is induced by adding DNP-HSA to the cells.
-
Quantification of Degranulation: The release of β-hexosaminidase, an enzyme co-released with histamine, is measured colorimetrically. The supernatant is collected and incubated with a substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide). The reaction is stopped, and the absorbance is read at 405 nm.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to total cellular content (determined by lysing the cells). The IC50 value for this compound can then be determined.
Logical Relationships in Therapeutic Action
The therapeutic effect of this compound in allergic respiratory diseases is a result of a clear, logical cascade of events. Its primary action on mast cells leads to a downstream reduction in the inflammatory and physiological manifestations of the allergic response.
Figure 3: Logical Pathway from Drug Action to Symptom Relief.
Conclusion and Future Directions
This compound represents a potent and specific tool for respiratory research. Its well-characterized mechanism as a mast cell stabilizer provides a solid foundation for its use in preclinical models of asthma and allergic rhinitis. Furthermore, its potential to modulate the activity of other inflammatory cells opens up new avenues for investigation in a broader range of respiratory diseases, including COPD.
Future research should focus on:
-
Direct comparative studies between this compound and sodium cromoglycate to delineate any differences in potency and efficacy.
-
Elucidating the precise molecular interactions with ion channels and other cellular targets.
-
Exploring its efficacy in models of late-phase allergic reactions and chronic airway remodeling.
-
Investigating its potential in non-allergic inflammatory airway diseases , such as certain phenotypes of COPD.
By leveraging the methodologies outlined in this guide, the research community can continue to unlock the full potential of this compound, ultimately contributing to the development of new and improved therapies for respiratory diseases.
References
- 1. This compound | 16150-45-1 | Benchchem [benchchem.com]
- 2. This compound | 16150-45-1 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 16150-45-1 - Coompo [coompo.com]
- 5. Buy this compound | 16150-45-1 [smolecule.com]
- 6. Mode of action and indication for disodium cromoglycate (DSCG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 25 Mast Cell Stabilizers | Ento Key [entokey.com]
- 8. Biology of the Eosinophil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reflections on the mechanism(s) of action of sodium cromoglycate (Intal) and the role of mast cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Muscarinic receptor antagonists and airway inflammation: A systematic review on pharmacological models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocytogen.com [biocytogen.com]
- 13. Inhibition of airway inflammation and hyperreactivity by an antioxidant mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neutralizing Oxidized Phosphatidylcholine Reduces Airway Inflammation and Hyperreactivity in a Murine Model of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disodium cromoglycate stabilizes mast cell degranulation while reducing the number of hemoglobin-induced microvascular leaks in rat mesentery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Diethyl Cromoglycate: Pharmacokinetics and Pharmacodynamics
A Note on Data Availability: While Diethyl cromoglycate (DEC) is recognized as a derivative of the well-established anti-inflammatory drug Sodium Cromoglycate, a thorough review of publicly available scientific literature reveals a significant scarcity of in-depth research on its specific pharmacokinetic and pharmacodynamic properties.[1][2][3] Most available information is qualitative and describes it in the context of its parent compound.[1] Consequently, the creation of a comprehensive technical guide with detailed quantitative data, experimental protocols, and specific signaling pathways for this compound is not feasible at this time.
This guide presents the available information on this compound and, for comparative and informational purposes, outlines the well-documented properties of Sodium Cromoglycate (Cromolyn), the pharmacologically active and widely studied form of the drug.
Introduction to this compound
This compound is the diethyl ester of cromoglicic acid.[4] Like its parent compound, it is classified as a mast cell stabilizer and is intended for the management of allergic conditions such as asthma and allergic rhinitis.[5] The primary proposed mechanism of action is the inhibition of mast cell degranulation, which in turn prevents the release of histamine and other inflammatory mediators that trigger allergic reactions.[1][5] The esterification of the carboxylic acid groups in cromoglicic acid to form this compound may alter its physicochemical properties, which could potentially influence its pharmacokinetic and pharmacodynamic profile compared to the sodium salt form.[1]
Chemical Properties of this compound:
-
Molecular Formula: C₂₇H₂₄O₁₁[5]
-
Molecular Weight: 524.47 g/mol [3]
-
Synonyms: Ethyl Cromoglicate, Diethyl 5,5'-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate)[6]
Pharmacodynamics of this compound
The primary pharmacodynamic effect of this compound is attributed to its ability to stabilize mast cells.[1][5] By preventing the influx of calcium ions into the mast cell, it inhibits the degranulation process that releases histamine, leukotrienes, and other substances that mediate type I allergic reactions.[1] This mechanism is considered prophylactic, meaning it is effective in preventing allergic reactions rather than treating acute symptoms.[5]
Signaling Pathway
While specific signaling pathway studies for this compound are not available, the proposed mechanism of mast cell stabilization is illustrated below based on the known action of cromoglicic acid.
Caption: Proposed mechanism of this compound in mast cell stabilization.
Pharmacokinetics of this compound
There is a lack of specific quantitative pharmacokinetic data for this compound regarding its absorption, distribution, metabolism, and excretion (ADME). The esterification of cromoglicic acid could lead to increased lipophilicity, which might enhance its absorption through biological membranes compared to the highly polar sodium cromoglycate. However, without experimental data, this remains speculative.
For reference, the pharmacokinetics of Sodium Cromoglycate are well-characterized and summarized in the table below.
| PK Parameter | Route of Administration | Value | Species | Reference |
| Absorption | ||||
| Bioavailability | Inhalation | ~8% of inhaled dose reaches systemic circulation | Human | [7][8] |
| Oral | <1% | Human | [8] | |
| Distribution | ||||
| Protein Binding | Reversibly bound | Human | ||
| Metabolism | Not metabolized | Human | [7] | |
| Excretion | ||||
| Half-life (t½) | Intravenous | ~80-90 minutes | Human | [7] |
| Route of Excretion | Excreted unchanged in urine and bile | Human | [7][9] |
Experimental Protocols
Detailed experimental protocols for studying the pharmacokinetics and pharmacodynamics of this compound are not available in the cited literature. However, a general workflow for such an investigation would likely follow the steps outlined below.
Caption: General workflow for pharmacokinetic and pharmacodynamic analysis.
Conclusion and Future Directions
This compound is a derivative of cromoglicic acid with a proposed mechanism of action as a mast cell stabilizer.[1][5] While it is commercially available for research purposes, there is a significant gap in the scientific literature regarding its pharmacokinetic and pharmacodynamic profile. The ester modification could potentially alter its properties, but without dedicated studies, its therapeutic potential remains unevaluated.
Future research should focus on:
-
In vitro studies to determine its potency in mast cell stabilization assays and compare it to sodium cromoglycate.
-
In vivo pharmacokinetic studies in animal models to determine its ADME properties.
-
Efficacy studies in animal models of asthma and allergy to assess its therapeutic potential.
Such studies are crucial to understand if this compound offers any advantages over the well-established Sodium Cromoglycate.
References
- 1. This compound | 16150-45-1 | Benchchem [benchchem.com]
- 2. This compound | 16150-45-1 [chemicalbook.com]
- 3. This compound | 16150-45-1 - Coompo [coompo.com]
- 4. CROMOLYN DERIVATIVES AND RELATED METHODS OF IMAGING AND TREATMENT - Patent 2391618 [data.epo.org]
- 5. Buy this compound | 16150-45-1 [smolecule.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. The pharmacokinetics of sodium cromoglycate in man after intravenous and inhalation administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative bioavailability of sodium cromoglycate to the lung following inhalation, using urinary excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of sodium cromoglycate in man after intravenous and inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Diethyl Cromoglycate in In Vitro Mast Cell Stabilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl cromoglycate is a derivative of cromolyn sodium, a well-established mast cell stabilizer used in the prophylactic treatment of allergic conditions such as asthma and allergic rhinitis.[1] Its primary mechanism of action involves the stabilization of mast cell membranes, thereby preventing the degranulation and release of inflammatory mediators, including histamine and leukotrienes.[1] This document provides detailed protocols for utilizing this compound in in vitro mast cell stabilization assays, methods for quantifying its effects, and an overview of the underlying cellular mechanisms.
Mechanism of Action
Mast cell activation, typically initiated by the cross-linking of IgE receptors (FcεRI) by an allergen, triggers a complex signaling cascade. This cascade culminates in an influx of extracellular calcium, a critical step for the fusion of intracellular granules with the plasma membrane and the subsequent release of pre-formed inflammatory mediators (degranulation). This compound is understood to exert its stabilizing effect by inhibiting this calcium influx, thus preventing the degranulation process.[1][2] While the precise molecular target is still debated, it is thought to involve the modulation of chloride channels which in turn affects calcium mobilization.[2]
Data Presentation: Efficacy of Cromoglycates in Mast Cell Stabilization
Table 1: Inhibition of Histamine Release by Disodium Cromoglycate (DSCG)
| Cell Type | Stimulus | Concentration Range (µM) | Maximum Inhibition (%) | Reference |
| Rat Peritoneal Mast Cells | Antigen | 1 - 30 | Concentration-dependent | [4] |
| Human Lung Mast Cells | Anti-IgE | 100 - 1000 | < 35 | [5] |
| Human Jejunal Mucosa Mast Cells | Egg White Antigen | 30 | 95 | [6] |
Table 2: General Observations on Cromoglycate Activity in In Vitro Assays
| Parameter | Observation | Reference |
| Cell Line Specificity | DSCG is effective in rat peritoneal mast cells but shows weaker activity in the RBL-2H3 cell line. | [3][7] |
| Mediator-Specific Inhibition | In some studies, DSCG has shown more effective inhibition of prostaglandin D2 release compared to histamine release from human lung mast cells. | [5] |
| Tachyphylaxis | Rapid development of tolerance (tachyphylaxis) to the inhibitory effects of DSCG has been observed in some in vitro systems. | [5] |
Experimental Protocols
The following are detailed protocols for assessing the mast cell stabilizing properties of this compound using common in vitro models.
Protocol 1: β-Hexosaminidase Release Assay using RBL-2H3 Cells
This assay is a widely used, simple, and reliable method for quantifying mast cell degranulation.[8] β-Hexosaminidase is an enzyme co-released with histamine from mast cell granules.[8]
Materials:
-
RBL-2H3 cells
-
Minimum Essential Medium (MEM) supplemented with 15% Fetal Bovine Serum (FBS) and antibiotics
-
Anti-dinitrophenyl (DNP)-IgE
-
DNP-Bovine Serum Albumin (BSA)
-
This compound
-
Tyrode's buffer (or similar physiological buffer)
-
Triton X-100 (0.1% in Tyrode's buffer) for cell lysis
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
96-well microplates
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Sensitize the cells by adding anti-DNP-IgE to the culture medium at an optimal concentration (e.g., 0.5 µg/mL) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in Tyrode's buffer.
-
Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.
-
Add the this compound dilutions to the respective wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (buffer only).
-
-
Degranulation Induction:
-
Induce degranulation by adding DNP-BSA at an optimal concentration (e.g., 100 ng/mL) to all wells except for the negative control (unstimulated cells).
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection and β-Hexosaminidase Measurement:
-
To determine the total β-hexosaminidase release, lyse the cells in a set of control wells with 0.1% Triton X-100.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatants.
-
In a new 96-well plate, mix an aliquot of the supernatant (or cell lysate for total release) with the PNAG substrate solution.
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Total Release - Absorbance of Blank)] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Histamine Release Assay using Primary Mast Cells or LAD2 Cells
This protocol measures the release of histamine, a primary mediator of allergic reactions.
Materials:
-
Human mast cell line (e.g., LAD2) or isolated primary mast cells (e.g., rat peritoneal mast cells)
-
Appropriate cell culture medium (e.g., StemPro-34 for LAD2 cells)
-
Sensitizing agent (e.g., human IgE)
-
Stimulating agent (e.g., anti-IgE antibody or compound 48/80)
-
This compound
-
Physiological buffer (e.g., HEPES-buffered saline)
-
Histamine ELISA kit or fluorometric histamine assay kit
-
96-well microplates
-
Microplate reader (as required by the chosen assay kit)
Procedure:
-
Cell Culture and Sensitization (if applicable):
-
Culture LAD2 cells or primary mast cells according to standard protocols.
-
For IgE-mediated degranulation, sensitize the cells with an appropriate concentration of IgE overnight.
-
-
Compound Treatment:
-
Wash the cells and resuspend them in the physiological buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30-60 minutes at 37°C.
-
-
Degranulation Induction:
-
Stimulate the cells with the appropriate secretagogue (e.g., anti-IgE or compound 48/80) for 30-60 minutes at 37°C.
-
-
Supernatant Collection:
-
Pellet the cells by centrifugation and collect the cell-free supernatants.
-
-
Histamine Quantification:
-
Determine the histamine concentration in the supernatants using a commercial ELISA or fluorometric assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release inhibition for each concentration of this compound compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Mandatory Visualizations
Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound
Caption: IgE-mediated mast cell degranulation pathway and the inhibitory point of action for this compound.
Experimental Workflow for Mast Cell Stabilization Assay
Caption: General workflow for an in vitro mast cell stabilization assay.
References
- 1. This compound | 16150-45-1 | Benchchem [benchchem.com]
- 2. 25 Mast Cell Stabilizers | Ento Key [entokey.com]
- 3. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of cromoglycate on anaphylactic histamine release from rat peritoneal mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. The effect of disodium cromoglycate on in vitro mast cell degranulation in human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RBL-2H3 cells are an imprecise model for mast cell mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Diethyl Cromoglycate in Rat Peritoneal Mast Cell Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diethyl cromoglycate, also known as disodium cromoglycate or cromolyn sodium, is a mast cell stabilizer widely utilized in immunological and pharmacological research. It is particularly valuable in studies involving rat peritoneal mast cells to investigate the mechanisms of mast cell degranulation and to screen for potential anti-allergic compounds. These application notes provide detailed protocols for the isolation of rat peritoneal mast cells and the assessment of the inhibitory effects of this compound on mast cell degranulation.
Mechanism of Action: this compound exerts its stabilizing effect on mast cells by inhibiting their degranulation, a process that releases histamine and other inflammatory mediators crucial in Type I allergic reactions.[1] The primary mechanism involves the prevention of calcium influx into the mast cell following stimulation.[1][2] By blocking this critical step, this compound prevents the subsequent release of granular contents.
I. Experimental Protocols
Protocol 1: Isolation of Rat Peritoneal Mast Cells (RPMCs)
This protocol describes a common method for obtaining a suspension of mast cells from the peritoneal cavity of rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
HEPES-Tyrode buffer (pH 7.2-7.4)
-
Ether or other appropriate anesthetic
-
Sterile syringes (10 mL) and needles (19G, 23G)
-
Sterile centrifuge tubes (15 mL)
-
Percoll or Ficoll-Paque
-
Toluidine blue stain
-
Trypan blue solution
-
Microscope and hemocytometer
Procedure:
-
Anesthetize the rat using an appropriate method (e.g., ether inhalation) and perform cervical dislocation.
-
Place the rat on its back and clean the abdominal area with 70% ethanol.
-
Carefully lift the abdominal skin and make a midline incision without puncturing the peritoneal wall.
-
Inject 10-15 mL of ice-cold HEPES-Tyrode buffer into the peritoneal cavity using a 19G needle.
-
Gently massage the abdomen for 90-120 seconds to dislodge the mast cells.
-
Aspirate the peritoneal fluid containing the cells using a 23G needle and transfer it to a 15 mL centrifuge tube.
-
Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in fresh HEPES-Tyrode buffer.
-
To enrich for mast cells, layer the cell suspension over a Percoll or Ficoll-Paque gradient and centrifuge according to the manufacturer's instructions.
-
Carefully collect the mast cell-rich layer.
-
Wash the collected cells twice with HEPES-Tyrode buffer.
-
Resuspend the final cell pellet in the desired buffer for the experiment.
-
Determine the purity of the mast cell suspension by staining with toluidine blue (mast cell granules stain metachromatically purple-red). A purity of >95% is desirable.
-
Assess cell viability using the trypan blue exclusion method. Viability should be >95%.
-
Count the cells using a hemocytometer and adjust the concentration as needed for the specific assay.
Protocol 2: Mast Cell Degranulation Assay (Histamine Release Assay)
This protocol details the procedure for inducing mast cell degranulation and assessing the inhibitory effect of this compound. Compound 48/80 is a commonly used non-immunological secretagogue.
Materials:
-
Isolated rat peritoneal mast cells (RPMCs)
-
HEPES-Tyrode buffer
-
This compound (stock solution prepared in buffer)
-
Compound 48/80 (stock solution prepared in buffer)
-
Microcentrifuge tubes or 96-well plates
-
Water bath or incubator (37°C)
-
Centrifuge
-
Histamine ELISA kit or fluorometric assay reagents
-
Triton X-100 (for cell lysis - positive control)
Procedure:
-
Prepare a suspension of RPMCs at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL in HEPES-Tyrode buffer.
-
Aliquot the cell suspension into microcentrifuge tubes or wells of a 96-well plate.
-
Pre-incubation with this compound: Add varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) to the cell suspensions.[1][3][4] For control groups, add an equivalent volume of buffer.
-
Incubate for 10-15 minutes at 37°C.[1]
-
Induction of Degranulation: Add Compound 48/80 (final concentration typically 0.5-10 µg/mL) to all tubes/wells except the negative control (buffer only).
-
For the positive control (total histamine release), add Triton X-100 (final concentration 0.1-1%).
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by placing the tubes/plate on ice.
-
Centrifuge at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant from each sample for histamine quantification.
-
Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial ELISA kit or a fluorometric assay following the manufacturer's instructions.
-
Calculation of Histamine Release Inhibition:
-
Calculate the percentage of histamine release for each sample: % Histamine Release = [(Histamine in sample - Histamine in negative control) / (Histamine in positive control - Histamine in negative control)] x 100
-
Calculate the percentage of inhibition by this compound: % Inhibition = [1 - (% Histamine release with inhibitor / % Histamine release without inhibitor)] x 100
-
II. Data Presentation
Table 1: Inhibitory Effects of this compound on Rat Peritoneal Mast Cell Degranulation
| Inducer of Degranulation | This compound Concentration | % Inhibition of Histamine Release | Reference |
| Anaphylactic Challenge | 1 - 30 µM | Concentration-dependent inhibition | [3][4] |
| Compound 48/80 | Not specified | Significant inhibition | [5][6] |
| Dextran | Not specified | Reduction in mast cell disruption | [5] |
| Human Plasma | Not specified | Reduction in mast cell disruption | [5] |
Note: At lower concentrations (0.01-0.1 µM), this compound has occasionally been observed to enhance histamine release in anaphylactic challenge models.[3][4]
III. Visualization
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of mast cell degranulation and its inhibition.
Caption: Workflow for assessing this compound's inhibitory effect.
References
- 1. This compound | 16150-45-1 | Benchchem [benchchem.com]
- 2. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of cromoglycate on anaphylactic histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of cromoglycate on anaphylactic histamine release from rat peritoneal mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of disodium cromoglycate on rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of disodium cromoglycate on mast cell-mediated immediate-type allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
ELISA protocol for quantifying histamine release after Diethyl cromoglycate treatment
Application Notes and Protocols
Topic: ELISA Protocol for Quantifying Histamine Release After Diethyl Cromoglycate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale for Measuring Mast Cell Stabilization
Mast cells are critical effector cells in the inflammatory and allergic response cascade.[1][2] Upon activation by allergens or other stimuli, they undergo degranulation, a process that releases a potent cocktail of pre-formed mediators, most notably histamine.[2][3] This release of histamine is a primary driver of the symptoms associated with allergic conditions such as asthma and allergic rhinitis.[4][5]
This compound, more commonly known as cromolyn sodium, is a cornerstone therapeutic agent whose primary mechanism of action is the stabilization of mast cells.[1][6] It effectively inhibits the degranulation process following allergen exposure, thereby preventing the release of histamine and other inflammatory mediators.[4][5][7] Unlike antihistamines, which block the action of already-released histamine, cromolyn acts prophylactically to stop the release at its source.[4][5]
Quantifying the inhibitory effect of compounds like this compound on histamine release is a fundamental assay in allergy research and the development of novel anti-inflammatory drugs. The Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly sensitive and specific method for measuring the concentration of histamine in cell culture supernatants, making it an ideal tool for this purpose.[8][9][10] This application note provides a detailed protocol for utilizing a competitive ELISA to assess the efficacy of this compound in a common in vitro model of mast cell degranulation.
Mechanism of Action: Mast Cell Degranulation and Inhibition by this compound
Mast cell activation is typically initiated when an allergen cross-links Immunoglobulin E (IgE) antibodies bound to their high-affinity receptors (FcεRI) on the cell surface. This event triggers a complex intracellular signaling cascade, leading to an influx of calcium ions. The rise in intracellular calcium is a critical step that promotes the fusion of histamine-containing granules with the cell membrane, resulting in the exocytosis of their contents.
This compound is believed to exert its stabilizing effect by modulating this process. While the exact molecular target is not fully elucidated, it is understood to inhibit the events downstream of IgE receptor cross-linking, ultimately preventing the degranulation of the mast cell and the subsequent release of histamine.[1][6][7]
Experimental Design and Workflow
A successful histamine release assay requires careful planning and the inclusion of appropriate controls. The overall workflow involves culturing a suitable mast cell model, sensitizing the cells with IgE, pre-treating them with this compound, stimulating degranulation with an antigen, and finally, quantifying the histamine released into the supernatant using a competitive ELISA.
Detailed Protocol
This protocol is optimized for the Rat Basophilic Leukemia (RBL-2H3) cell line, a widely accepted and robust model for studying mast cell degranulation.[11][12]
Part 1: Cell Culture and Seeding
-
Cell Maintenance: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Trypsinize and count the cells. Seed 2 x 10⁵ cells per well in a 96-well flat-bottom tissue culture plate. Add 200 µL of complete medium to each well.
-
Incubation: Incubate the plate for 24 hours to allow cells to adhere and form a monolayer.
Scientist's Note: RBL-2H3 cells are adherent and should form a consistent monolayer.[12] Seeding density is critical; too few cells will yield a weak signal, while over-confluence can lead to non-specific cell death and histamine release.
Part 2: Sensitization
-
Sensitization Medium: Prepare a medium containing 0.5 µg/mL of monoclonal anti-dinitrophenyl (anti-DNP) IgE.
-
Procedure: Gently aspirate the culture medium from the wells. Add 100 µL of the sensitization medium to each well.
-
Incubation: Incubate the plate overnight (18-24 hours) at 37°C and 5% CO₂. This allows the IgE to bind to the FcεRI receptors on the cell surface.
Part 3: Drug Treatment and Stimulation
-
Buffer Preparation: Prepare Tyrode's buffer (or a similar physiological salt solution) and warm it to 37°C.
-
Washing: Gently wash the cells twice with 150 µL of warm Tyrode's buffer to remove unbound IgE. Be careful not to dislodge the cell monolayer.
-
Drug Preparation: Prepare a stock solution of this compound in Tyrode's buffer. Perform serial dilutions to obtain the desired final concentrations for the dose-response experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Pre-treatment: Add 50 µL of the this compound dilutions (or vehicle control) to the appropriate wells. Incubate for 30 minutes at 37°C.
-
Stimulation: Prepare a 100 ng/mL solution of DNP-conjugated Bovine Serum Albumin (DNP-BSA) in Tyrode's buffer. Add 50 µL of this solution to the wells to initiate degranulation.[13]
-
Incubation: Incubate the plate for 1 hour at 37°C.
Scientist's Note: The pre-incubation step with this compound is crucial for the drug to exert its stabilizing effect before the degranulation trigger is introduced.
Part 4: Essential Experimental Controls
To ensure data integrity, the following controls must be included on the same plate:
-
Spontaneous Release (Negative Control): Cells treated with 100 µL of Tyrode's buffer only (no DNP-BSA). This measures the baseline histamine leakage.
-
Maximum Release (Positive Control): Cells treated with DNP-BSA but without this compound. This establishes the stimulated histamine release.
-
Total Histamine: Cells lysed with 100 µL of 1% Triton X-100 to release all intracellular histamine. This value is used for normalization.
-
Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., buffer) as used in the experimental wells, followed by DNP-BSA stimulation.
Part 5: Supernatant Collection
-
Stop Reaction: Place the plate on ice for 10 minutes to stop the degranulation process.
-
Centrifugation: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells and any debris.
-
Collection: Carefully collect 50 µL of the supernatant from each well without disturbing the cell pellet. Transfer to a new 96-well plate for the ELISA or to microcentrifuge tubes for storage at -20°C.
Scientist's Note: Histamine can adhere to glass surfaces.[8] It is imperative to use polypropylene or other suitable plastic labware throughout the sample collection and ELISA procedure to prevent loss of analyte.
Part 6: Histamine Quantification by Competitive ELISA
This section describes a generalized protocol for a competitive histamine ELISA. Always follow the specific instructions provided with your commercial ELISA kit. [8][9][14]
-
Principle: The assay is a competitive immunoassay.[10] Wells are pre-coated with an anti-histamine antibody. Histamine in the sample competes with a fixed amount of enzyme-labeled histamine (e.g., Histamine-HRP) for binding to the antibody. The colorimetric signal is therefore inversely proportional to the amount of histamine in the sample.[8][9]
-
Reagent Preparation: Bring all kit reagents to room temperature. Prepare histamine standards, wash buffer, and enzyme conjugate as per the kit manual.
-
Assay Procedure:
-
Add 50 µL of each standard, control, and collected supernatant sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the Histamine-HRP conjugate to each well.
-
Cover the plate and incubate for 45-60 minutes at room temperature on a plate shaker, if available.
-
Aspirate the contents and wash the wells 3-4 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Presentation
-
Standard Curve: Plot the absorbance (Y-axis) versus the concentration of the histamine standards (X-axis). Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Calculate Histamine Concentration: Determine the histamine concentration of your samples by interpolating their absorbance values from the standard curve.
-
Calculate Percent Histamine Release: Normalize the data using the spontaneous and total release controls: % Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] * 100
-
Calculate Percent Inhibition: Determine the inhibitory effect of this compound relative to the maximum release control: % Inhibition = [1 - (Histamine with Drug / Histamine without Drug)] * 100
Sample Data Presentation
| Treatment Group | Histamine (ng/mL) | % Histamine Release | % Inhibition |
| Spontaneous Release | 8.5 | 0% | - |
| Total Histamine | 155.2 | 100% | - |
| Stimulated Control (DNP-BSA) | 98.7 | 61.5% | 0% |
| DNP-BSA + 1 µM Cromoglycate | 75.4 | 45.6% | 26.1% |
| DNP-BSA + 10 µM Cromoglycate | 42.1 | 22.9% | 62.7% |
| DNP-BSA + 100 µM Cromoglycate | 15.3 | 4.6% | 92.4% |
Data are for illustrative purposes only.
References
- 1. What is Cromolyn Sodium used for? [synapse.patsnap.com]
- 2. Proxicromil - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. macsenlab.com [macsenlab.com]
- 6. Articles [globalrx.com]
- 7. The role of stabilization of mast cell membranes by sodium cromoglicate in smooth muscle contraction of trachea and bronchi of the rat in the conditions of the physiological norm [redalyc.org]
- 8. nwlifescience.com [nwlifescience.com]
- 9. neogen.com [neogen.com]
- 10. ibl-international.com [ibl-international.com]
- 11. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RBL-2H3 Cell Line - Significance of RBL-2H3 in Allergic Response and Immunological Studies [cytion.com]
- 13. Inhibition of Histamine Release from RBL-2H3 Cells by Zoledronate Did Not Affect Rab27a/Doc2a Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. content.abcam.com [content.abcam.com]
High-Performance Liquid Chromatography (HPLC) method for Diethyl cromoglycate analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Diethyl Cromoglycate is detailed below. This document is intended for researchers, scientists, and professionals in drug development.
Application Note: HPLC Analysis of this compound
Introduction
This compound is the diethyl ester of cromoglicic acid and a known related substance to Cromolyn Sodium, a mast cell stabilizer used in the treatment of allergic conditions.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and impurity profiling of Cromolyn Sodium drug substances and products. High-Performance Liquid Chromatography (HPLC) with UV detection offers a specific, sensitive, and precise method for this analysis. This document outlines a robust HPLC method for the determination of this compound.
Principle
The method employs reversed-phase HPLC, where the stationary phase is nonpolar (typically C8 or C18) and the mobile phase is a mixture of water or an aqueous buffer and a polar organic solvent like methanol or acetonitrile.[3][4] this compound, being more nonpolar than its parent acid (cromoglicic acid), will be retained longer on the nonpolar column, allowing for its effective separation from Cromolyn Sodium and other related impurities.[1][2] Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard, using a UV detector set at a wavelength where the analyte exhibits strong absorbance.[1][5]
Chromatographic Conditions
A summary of established and recommended HPLC conditions for the analysis of Cromolyn Sodium and its related substances, including this compound, is presented below.
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a UV detector |
| Column | Nova-Pak C8, 3.9 x 150 mm[1][2] or Zorbax Eclipse HC-C18, 4.6 x 250 mm, 5 µm[3] |
| Mobile Phase | Methanol / Phosphate Buffer (45/55, v/v)[1][5] or Acetonitrile / Water (70:30, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | Ambient or 25°C[2][6] |
| Injection Volume | 20 µL |
| UV Detection | 326 nm[1][5] or 235 nm[3] |
| Run Time | Approximately 10-15 minutes |
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Cromolyn Sodium reference standard
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or purified)
-
Phosphate buffer components (e.g., potassium phosphate monobasic)
-
Phosphoric acid or Sodium Hydroxide (for pH adjustment)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Solution Preparation
-
Mobile Phase Preparation (Example: Methanol / Buffer):
-
Prepare a phosphate buffer solution as required.
-
Mix methanol and the buffer in the specified ratio (e.g., 45:55 v/v).[1]
-
Degas the mobile phase using an ultrasonic bath or vacuum filtration before use.
-
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard.
-
Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask and bring to volume.
-
Note: this compound is unstable in aqueous environments and can hydrolyze to Cromolyn Sodium.[1] Therefore, it is recommended to prepare stock solutions in an organic solvent and make fresh dilutions in the mobile phase just before analysis.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected analytical range (e.g., 0.1 - 10 µg/mL).
-
3. Sample Preparation (for Cromolyn Sodium Drug Substance/Product)
-
Accurately weigh a portion of the sample containing Cromolyn Sodium.
-
Dissolve and dilute the sample with water or a suitable solvent to a known concentration (e.g., 1 mg/mL for related substance analysis).[7]
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4. HPLC System Setup and Operation
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions to establish system suitability and create a calibration curve.
-
Inject the prepared sample solutions for analysis.
5. Data Analysis
-
Identify the this compound peak in the chromatogram based on the retention time obtained from the standard injection.
-
Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the working standard solutions.
Method Validation Summary
The described HPLC method is linear, reproducible, accurate, and selective.[1] Below is a summary of typical validation parameters.
Linearity
| Analyte | Range | Correlation Coefficient (r²) |
|---|
| this compound (as related substance) | 0.05% - 2.0% of working concentration (1 mg/mL)[1] | > 0.999 |
Precision
| Parameter | Analyte | Typical RSD (%) |
|---|---|---|
| Method Precision (n=6) | This compound (as related substance) | < 4.0%[1] |
| Intermediate Precision | this compound (as related substance) | < 7.8%[1] |
Accuracy
| Analyte | Spike Levels | Typical Recovery (%) |
|---|
| this compound (as related substance) | 0.05% - 2.0% | 97.2% at the 0.05% level[7] |
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLYN SODIUM INHALATION SOLUTION, 1.0% | Semantic Scholar [semanticscholar.org]
- 3. tsijournals.com [tsijournals.com]
- 4. web.vscht.cz [web.vscht.cz]
- 5. HPLC determination of sodium cromoglycate in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
Gas Chromatography-Mass Spectrometry (GC-MS) for Diethyl cromoglycate detection
An Application Note and Protocol for the Analysis of Diethyl Cromoglycate using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound, an ester derivative of cromoglicic acid, is a compound of interest in pharmaceutical research and development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, due to the low volatility of compounds like this compound, direct analysis by GC-MS is challenging. Chemical derivatization is often required to increase the analyte's volatility and thermal stability, making it suitable for GC analysis.[2]
This application note presents a proposed protocol for the quantitative determination of this compound in a biological matrix (e.g., plasma) using GC-MS following a derivatization step. The methodology is based on established principles for the analysis of similar complex organic molecules requiring derivatization.
Experimental Workflow
The overall experimental process involves sample preparation, including extraction and derivatization, followed by GC-MS analysis and data processing.
Caption: Overall workflow for this compound analysis by GC-MS.
Methodology and Protocols
This section details the proposed materials and step-by-step procedures for sample preparation and GC-MS analysis.
Materials and Reagents
-
This compound standard
-
Internal Standard (IS), e.g., 1,3-Propanediol[3]
-
Extraction Solvent: Dichloromethane[4] or Ethyl Acetate
-
Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reconstitution Solvent: Hexane
-
High-purity water and Acetonitrile[3]
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate
-
Vortex mixer, Centrifuge, Nitrogen evaporator
-
GC vials with inserts
Standard and Sample Preparation Protocol
2.1. Stock and Working Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the stock solutions with the appropriate solvent to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
2.2. Sample Extraction from Plasma
-
Pipette 1.0 mL of plasma sample into a 15 mL polypropylene centrifuge tube.
-
Add 50 µL of the IS working solution to all samples, calibration standards, and quality controls (QCs), except for the blank.
-
Add 1.0 mL of 10% m/v NaCl solution and vortex for 30 seconds.[4]
-
Add 5 mL of dichloromethane, cap the tube, and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing anhydrous sodium sulfate to remove residual water.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
Derivatization is a critical step to increase the volatility of this compound for GC analysis. Silylation targets active hydrogen atoms in the molecule.
Caption: Logical diagram of the silylation derivatization reaction.
-
To the dried residue from step 2.7, add 100 µL of BSTFA + 1% TMCS and 100 µL of hexane.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes in a heating block or water bath.[5]
-
Cool the tube to room temperature.
-
Transfer the solution to a GC vial with an insert for analysis.
GC-MS Instrumental Parameters
The following table outlines the recommended starting parameters for the GC-MS system. These may require optimization for specific instruments and laboratory conditions.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4][6] |
| Injection Mode | Splitless[6] |
| Injection Volume | 1 µL |
| Injector Temp. | 280°C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 10°C/min to 250°C, Ramp 2: 20°C/min to 300°C (hold 5 min)[3][6] |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 50-650) for identification; Selected Ion Monitoring (SIM) for quantification[6] |
| SIM Ions | To be determined by analyzing a standard of derivatized this compound. Select 3-4 characteristic, abundant, and specific ions for the analyte and the IS. |
Data Analysis and Quantitative Results
Quantitative analysis is performed by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this curve.
Method validation should be performed to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The table below shows example performance characteristics that should be established during validation.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 |
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the analysis of this compound by GC-MS. The successful implementation of this method relies on a carefully executed sample preparation procedure, particularly the derivatization step, which is essential for converting the non-volatile analyte into a form suitable for gas chromatography.[2][7] The provided instrumental parameters serve as a robust starting point for method development and validation, enabling researchers and scientists in drug development to achieve sensitive and reliable quantification of this compound in complex matrices.
References
- 1. zenodo.org [zenodo.org]
- 2. blog.organomation.com [blog.organomation.com]
- 3. fda.gov [fda.gov]
- 4. d-nb.info [d-nb.info]
- 5. Identification and quantification of ethylene glycol and diethylene glycol in plasma using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. youtube.com [youtube.com]
Application Note & Protocol: Preparing Diethyl Cromoglycate Stock Solutions for Cell Culture
Introduction
Diethyl cromoglycate (DEC) is a lipophilic derivative of cromoglicic acid (disodium cromoglycate), a well-established mast cell stabilizer.[1] Mast cells play a pivotal role in allergic and inflammatory responses by releasing mediators such as histamine and leukotrienes upon activation.[2][3][4] DEC, like its parent compound, is utilized in research to inhibit mast cell degranulation, making it a valuable tool for studying allergic reactions, inflammation, and related signaling pathways in vitro.[2]
Accurate and consistent preparation of stock solutions is fundamental to achieving reproducible results in cell culture experiments. This document provides a detailed protocol for the preparation, sterilization, and storage of this compound stock solutions for use in cell-based assays.
Compound Specifications
A summary of the key physical and chemical properties of this compound is presented below. This information is critical for accurate calculations and solution preparation.
| Property | Value | Source |
| Chemical Name | Diethyl 5,5'-((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylate) | [5][6] |
| Synonyms | Cromophene, Cromolyn diethyl ester, Diethyl cromoglicate | [7] |
| CAS Number | 16150-45-1 | [7][2][5] |
| Molecular Formula | C₂₇H₂₄O₁₁ | [7][2] |
| Molecular Weight | 524.47 g/mol | [7][5][6] |
| Appearance | Pale Yellow to Pale Beige Solid | [7][8] |
| Solubility | DMSO (≥10 mg/mL), Chloroform (Slightly), Methanol (Slightly) | [1][2][8][9] |
| Storage (Solid) | 2-8°C, protected from air and light | [7][1][9] |
Required Materials & Equipment
3.1 Materials
-
This compound powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, cryogenic vials or microcentrifuge tubes for aliquots
-
Syringe filters, 0.22 µm, sterile, with low protein binding and compatible with DMSO (e.g., PTFE membrane)
-
Sterile syringes (volume appropriate for the amount of stock solution)
3.2 Equipment
-
Class II Biological Safety Cabinet (BSC)
-
Analytical balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
-
-20°C or -80°C freezer for storage
Experimental Protocol: Stock Solution Preparation (10 mM)
This protocol describes the preparation of a 10 mM stock solution in DMSO. All steps should be performed in a Class II BSC using aseptic techniques to ensure sterility.[10]
4.1 Calculation
To prepare a 10 mM stock solution, calculate the required mass of this compound (DEC).
-
Molecular Weight (MW): 524.47 g/mol
-
Desired Concentration (C): 10 mM = 0.010 mol/L
-
Desired Volume (V): Example: 10 mL = 0.010 L
Mass (g) = C (mol/L) x V (L) x MW ( g/mol ) Mass (g) = 0.010 mol/L x 0.010 L x 524.47 g/mol Mass (g) = 0.0052447 g = 5.24 mg
Therefore, 5.24 mg of DEC is needed to make 10 mL of a 10 mM stock solution.
4.2 Step-by-Step Procedure
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance. To minimize contamination, it is recommended to weigh the compound onto sterile weighing paper or directly into a sterile conical tube inside the BSC if possible.
-
Solubilization: Transfer the weighed powder to a sterile conical tube. Using a sterile pipette, add the required volume of cell culture grade DMSO. For example, add 10 mL of DMSO for 5.24 mg of powder.
-
Dissolving: Tightly cap the tube and vortex at medium speed until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid prolonged heating.[2]
-
Sterilization: Draw the entire DEC-DMSO solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip.[11][12] Filter the solution into a new sterile conical tube by slowly depressing the syringe plunger. This step removes any potential microbial contaminants.[10][13]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the sterile stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile cryogenic vials or microcentrifuge tubes.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. Store the aliquots at -20°C or -80°C for long-term stability.
Diagrams
Caption: Workflow for preparing a sterile this compound stock solution.
Caption: this compound inhibits mast cell degranulation by blocking calcium influx.
Application & Usage Guidelines
-
Working Concentration: The optimal working concentration of this compound can vary significantly depending on the cell type and experimental design. A typical starting range for in vitro studies is 10 µM to 100 µM.[14] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. For example, studies on bladder cancer cell lines have used concentrations of 25 µM and 50 µM.[15]
-
Final DMSO Concentration: When diluting the stock solution into your cell culture media, ensure the final concentration of DMSO is non-toxic to your cells, typically ≤ 0.5%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
-
Example Dilution: To make a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[2]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and its solutions.
-
Handle the powder in a fume hood or ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Mechanism of Action
This compound acts as a mast cell stabilizer. The primary mechanism involves the inhibition of mast cell degranulation, which prevents the release of inflammatory mediators like histamine and leukotrienes.[2][16][17] This action is believed to be mediated by blocking calcium ion channels, thereby preventing the Ca²⁺ influx required to trigger the degranulation process following allergen stimulation.[3][18]
References
- 1. This compound | 16150-45-1 - Coompo [coompo.com]
- 2. This compound | 16150-45-1 | Benchchem [benchchem.com]
- 3. A binding site on mast cells and basophils for the anti-allergic drug cromolyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proxicromil - Wikipedia [en.wikipedia.org]
- 5. This compound - CAS:16150-45-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. This compound | TRC-D444130-100MG | LGC Standards [lgcstandards.com]
- 7. This compound | 16150-45-1 [chemicalbook.com]
- 8. This compound manufacturers and suppliers in india [chemicalbook.com]
- 9. drashavins.com [drashavins.com]
- 10. Sterile Cell Culture Preparation | Sartorius [sartorius.com]
- 11. m.youtube.com [m.youtube.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. criticalprocess.com [criticalprocess.com]
- 14. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ≥95%, Mast cell stabilizer, powder | Sigma-Aldrich [sigmaaldrich.com]
- 17. Cromolyn Sodium - LKT Labs [lktlabs.com]
- 18. youtube.com [youtube.com]
Application Notes and Protocols: Allergen-Induced Bronchoconstriction Model Using Diethyl Cromoglycate in Guinea Pigs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guinea pig model of allergen-induced bronchoconstriction is a cornerstone in the preclinical evaluation of potential anti-asthmatic therapies. This model recapitulates key features of the human asthmatic response, including the immediate hypersensitivity reaction mediated by mast cell degranulation. Diethyl cromoglycate, a derivative of cromolyn sodium, is a mast cell stabilizer that inhibits the release of inflammatory mediators, such as histamine and leukotrienes, which are pivotal in the pathophysiology of bronchoconstriction.[1][2] These application notes provide a detailed framework for utilizing this model to assess the efficacy of this compound and other mast cell-stabilizing agents. The guinea pig is a preferred model due to the anatomical and physiological similarities of its airways to humans, particularly in its response to inflammatory mediators.[3]
Mechanism of Action: Mast Cell Stabilization
This compound exerts its therapeutic effect by stabilizing mast cells, thereby preventing the degranulation process that releases a cascade of bronchoconstrictor and inflammatory mediators upon allergen exposure.[1] The primary mechanism involves the inhibition of calcium influx into the mast cell, a critical step in the exocytosis of granules containing histamine and the de novo synthesis of lipid-derived mediators like leukotrienes. By preventing the release of these agents, this compound effectively mitigates the acute bronchoconstrictor response to an allergen challenge.
Signaling Pathway of Allergen-Induced Bronchoconstriction and Inhibition by this compound
References
Application Notes and Protocols for Disodium Cromoglycate in Type I Hypersensitivity Studies
Note on Nomenclature: The compound of interest for immunological studies in type I hypersensitivity is Disodium Cromoglycate (DSCG) , also known as cromolyn sodium. "Diethyl cromoglycate" is not the standard nomenclature for this widely used mast cell stabilizer. This document will refer to the compound as Disodium Cromoglycate or DSCG.
Introduction
Disodium cromoglycate is a foundational tool in the study of type I hypersensitivity reactions. Traditionally described as a mast cell stabilizer, it is used experimentally to prevent the release of inflammatory mediators following allergen exposure.[1][2] Its primary application is prophylactic, as it is effective when administered before an allergic challenge but is not a treatment for acute symptoms.[1][2][3] DSCG's utility extends across various in vitro and in vivo models to investigate the mechanisms of mast cell activation and to screen for novel anti-allergic compounds.[4][5]
Mechanism of Action
The primary mechanism of action of DSCG is the stabilization of mast cell membranes, which inhibits the degranulation process triggered by the cross-linking of allergen-specific IgE antibodies on the cell surface.[6][7][8]
Key Steps in DSCG Action:
-
Allergen Binding: In a sensitized individual, allergens bind to and cross-link IgE antibodies attached to high-affinity FcεRI receptors on mast cells.[9][10]
-
Signal Transduction: This cross-linking initiates an intracellular signaling cascade.
-
Calcium Influx: A critical step in the cascade is the influx of extracellular calcium (Ca²⁺) into the mast cell cytoplasm.[6]
-
Degranulation: The rise in intracellular Ca²⁺ triggers the fusion of cytoplasmic granules with the cell membrane, releasing a host of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases (like tryptase), leukotrienes, and prostaglandins.[6][9]
-
DSCG Intervention: DSCG is thought to alter the function of cellular chloride channels, which in turn prevents the necessary influx of calcium.[1][6] By blocking this calcium influx, DSCG effectively halts the degranulation process, preventing the release of mediators and the subsequent allergic inflammatory response.[6][11] The inhibitory action of DSCG has been shown to be dependent on the presence of extracellular calcium.[12]
Beyond mast cells, DSCG has also been shown to directly inhibit the activation of other inflammatory cells, including human neutrophils, eosinophils, and monocytes, suggesting a broader anti-inflammatory profile.[13]
Application Notes
DSCG is a valuable negative control and benchmark compound in studies of type I hypersensitivity. Its effectiveness can vary significantly depending on the tissue origin of the mast cells; for example, it is generally more effective on mast cells from the lungs and peritoneum than those from the skin.[14][15] Researchers should note that tolerance (tachyphylaxis) to DSCG can develop with prolonged pre-incubation before antigen challenge.[5][16]
The inhibitory effects of DSCG have been quantified in various experimental systems. The table below summarizes key findings.
| Experimental Model | Target Cell/Tissue | Mediator/Endpoint Measured | DSCG Concentration | Observed Inhibition | Citation(s) |
| In Vitro | Human Jejunal Mucosa | Mast Cell Degranulation | 3 x 10⁻⁶ M (3 µM) | Degranulation reduced from 38% to 28% | [17] |
| In Vitro | Human Jejunal Mucosa | Mast Cell Degranulation | 3 x 10⁻⁵ M (30 µM) | Degranulation reduced from 38% to 2% | [17] |
| In Vitro | Human Lung Fragments | Histamine Release | 0.2 - 200 µM | Max. inhibition of 33% (30s pre-incubation) | [16] |
| In Vitro | Human Inflammatory Cells (Neutrophils, Eosinophils, Monocytes) | Cell Activation | ~10⁻⁸ M (10 nM) | IC₅₀ for inhibition of activation | [13] |
| In Vitro | Human Inflammatory Cells | Chemoattractant-induced Activation | 10⁻⁷ M (100 nM) | Total inhibition of rosette enhancement | [13] |
| In Vivo (Rat) | Hippocampus | Status Epilepticus-induced Histamine Release | 50 mg/kg | Prevented 138.5% increase in histamine | [18] |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay
This protocol describes an assay to measure the inhibitory effect of DSCG on IgE-mediated degranulation of mast cells by quantifying the release of a granular enzyme, such as tryptase or β-hexosaminidase.
Methodology:
-
Cell Preparation and Sensitization:
-
Culture rat basophilic leukemia (RBL-2H3) cells or isolate primary mast cells (e.g., from rat peritoneum).
-
Seed cells in a 96-well plate and allow them to adhere.
-
Sensitize the cells by incubating them overnight with a solution of monoclonal anti-dinitrophenyl (DNP) IgE antibody. This allows the IgE to bind to FcεRI receptors on the mast cell surface.
-
-
Compound Incubation:
-
Gently wash the sensitized cells twice with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.
-
Add solutions containing various concentrations of DSCG (e.g., 1 µM to 100 µM) or a vehicle control (buffer alone) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Antigen Challenge:
-
Trigger degranulation by adding a solution of DNP conjugated to human serum albumin (DNP-HSA) to the wells.[9]
-
Incubate for 30-60 minutes at 37°C to allow for mediator release.
-
-
Quantification of Degranulation:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the released granular contents.
-
Measure the activity of a released enzyme like tryptase or β-hexosaminidase. This is typically done by adding a chromogenic substrate (e.g., tosyl-gly-pro-lys-pNA for tryptase) and measuring the absorbance at 405 nm using a plate reader.
-
To determine the maximum possible release, lyse a set of control cells with a detergent (e.g., Triton X-100).
-
-
Data Analysis:
-
Calculate the percentage of mediator release for each condition relative to the maximum release from lysed cells.
-
Determine the percent inhibition by DSCG by comparing the release in DSCG-treated wells to the vehicle control wells.
-
Protocol 2: In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
The PCA model is a classic in vivo assay to evaluate type I hypersensitivity and the efficacy of inhibitory compounds like DSCG.[9][19]
Methodology:
-
Passive Sensitization:
-
Sensitization Period:
-
Allow 24 to 48 hours for the injected IgE to effectively sensitize the mast cells.[9]
-
-
Drug Administration:
-
Administer DSCG via an appropriate route (e.g., intravenous or intraperitoneal) at a predetermined time before the antigen challenge (typically 5-15 minutes). The control group receives a vehicle injection.
-
-
Antigen Challenge and Vascular Permeability Measurement:
-
Inject the specific antigen (DNP-HSA) intravenously.[9]
-
Simultaneously, co-inject Evans Blue dye, which binds to serum albumin.[19]
-
The ensuing allergic reaction in the sensitized ear causes local vasodilation and increased vascular permeability, leading to the extravasation of the albumin-bound dye into the tissue, creating a blue spot.[9][20]
-
-
Quantification of Reaction:
-
After 30-40 minutes, euthanize the animal.
-
Excise the ear tissue containing the blue spot.
-
Extract the Evans Blue dye from the tissue by incubating it in a solvent like formamide overnight at 63°C.[20]
-
-
Data Analysis:
-
Quantify the amount of extracted dye by measuring its absorbance with a spectrophotometer (typically at ~620 nm).
-
The intensity of the color is directly proportional to the extent of the vascular leakage and, therefore, the severity of the anaphylactic reaction.
-
Compare the amount of dye extravasation in the DSCG-treated group to the vehicle-treated control group to determine the percentage of inhibition.
-
References
- 1. Cromoglicic acid - Wikipedia [en.wikipedia.org]
- 2. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [The value and safety of disodium chromoglycate in asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of immediate hypersensitivity reactions by disodium cromoglycate. Requirements for activity in two laboratory models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RHC 3024: antiallergic activity in vitro and comparison with disodium cromoglycate and other antiallergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 25 Mast Cell Stabilizers | Ento Key [entokey.com]
- 7. An unexpected reaction towards disodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Antiasthma Drugs: Mast Cell Stabilizers and Anti-IgE Drugs [jove.com]
- 9. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Disodium cromoglycate inhibits activation of human inflammatory cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The characteristics of inhibition of histamine release from human lung fragments by sodium cromoglycate, salbutamol and chlorpromazine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of disodium cromoglycate on in vitro mast cell degranulation in human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The mast cell stabilizer sodium cromoglycate reduces histamine release and status epilepticus-induced neuronal damage in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Diethyl Cromoglycate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl cromoglycate (DEC) is a mast cell stabilizer, closely related to disodium cromoglycate (DSCG), and is investigated for its potential therapeutic effects in allergic conditions such as asthma.[1] Its primary mechanism of action is the inhibition of mast cell degranulation, which prevents the release of histamine and other inflammatory mediators that trigger allergic responses.[1] These application notes provide a detailed experimental design for evaluating the in vivo efficacy of this compound in a murine model of allergic asthma. The protocols outlined below are based on the widely established Ovalbumin (OVA)-induced asthma model in BALB/c mice.[2][3]
Key Concepts and Considerations
-
Animal Model: The Ovalbumin (OVA)-induced allergic asthma model in BALB/c mice is a well-characterized and commonly used model that mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated IgE levels.[2]
-
This compound Administration: Due to a lack of specific in vivo dosage information for this compound in mice, the proposed dosages are extrapolated from studies on disodium cromoglycate and the known properties of DEC. This compound is more lipophilic than disodium cromoglycate, which may influence its absorption and distribution.[1] Intraperitoneal (i.p.) injection is a common administration route for cromolyn compounds in rodent models to ensure systemic availability.[4][5]
-
Outcome Measures: A comprehensive evaluation of DEC's efficacy will involve assessing its impact on airway hyperresponsiveness, airway inflammation (cellular infiltration in bronchoalveolar lavage fluid), and lung pathology.
Signaling Pathway: Mast Cell Degranulation Inhibition
References
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evidence questioning cromolyn’s effectiveness and selectivity as a “mast cell stabilizer” in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mast cell degranulation with cromolyn sodium exhibits organ-specific effects in polycystic kidney (PCK) rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Calcium Influx in Mast Cells Treated with Disodium Cromoglycate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses. Their activation, triggered by the cross-linking of immunoglobulin E (IgE) receptors on the cell surface, initiates a complex signaling cascade culminating in the release of inflammatory mediators, a process known as degranulation. A pivotal event in this cascade is the rapid and sustained increase in intracellular calcium concentration ([Ca²⁺]i), which is essential for degranulation and cytokine production. This increase in [Ca²⁺]i is biphasic, involving an initial release from intracellular stores, primarily the endoplasmic reticulum (ER), followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE).
Disodium cromoglycate (DSCG), a well-established anti-allergic drug, is known to stabilize mast cells and inhibit the release of inflammatory mediators.[1] Its primary mechanism of action is believed to involve the modulation of calcium influx, thereby preventing the sustained elevation of intracellular calcium required for degranulation.[2][3] Understanding and accurately measuring the inhibitory effect of DSCG on calcium influx is crucial for the development of novel anti-allergic therapies.
These application notes provide detailed protocols for two common and robust techniques to measure calcium influx in mast cells: fluorescent microscopy with the ratiometric dye Fura-2 AM and flow cytometry using calcium-sensitive dyes. We also provide insights into the underlying signaling pathways and the mechanism of action of Disodium cromoglycate.
Principles of Calcium Influx Measurement
Fluorescent Microscopy with Fura-2 AM
Fura-2 AM is a membrane-permeable dye that, once inside the cell, is cleaved by intracellular esterases to its active form, Fura-2. Fura-2 is a ratiometric calcium indicator, meaning its fluorescence excitation maximum shifts from approximately 380 nm in the calcium-free form to 340 nm when bound to calcium, while the emission maximum remains around 505 nm.[4] By measuring the ratio of fluorescence intensity at these two excitation wavelengths, one can determine the intracellular calcium concentration, largely independent of variations in dye loading, cell thickness, or photobleaching. This technique allows for real-time monitoring of calcium dynamics in individual cells.
Flow Cytometry
Flow cytometry enables the rapid analysis of intracellular calcium changes in a large population of single cells.[5] Cells are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 or Fluo-4. Indo-1 is a ratiometric dye excited by a UV laser, with emission shifting from ~510 nm (calcium-free) to ~420 nm (calcium-bound).[6] Fluo-4, on the other hand, is a single-wavelength dye that exhibits a significant increase in fluorescence intensity upon binding to calcium. The change in fluorescence over time is measured as cells pass through the laser beam, providing a kinetic profile of the calcium response to stimuli in the presence or absence of inhibitors like Disodium cromoglycate.
Mechanism of Action of Disodium Cromoglycate
Disodium cromoglycate is thought to exert its mast cell-stabilizing effect primarily by inhibiting calcium influx.[2] While the precise molecular target is still under investigation, evidence suggests that DSCG may interact with a "cromolyn binding protein" on the mast cell surface, which is believed to be a component of the calcium channel or closely associated with it.[7][8][9] By binding to this protein, DSCG is thought to prevent the opening of calcium channels that are activated upon IgE receptor stimulation, thereby blocking the sustained phase of calcium influx necessary for degranulation.[3] Some studies suggest that the inhibitory action of DSCG is not on the ion channels themselves but at an earlier, antigen-dependent stage.
Signaling Pathway of Mast Cell Activation and DSCG Inhibition
The following diagram illustrates the key steps in IgE-mediated mast cell activation and the proposed point of intervention for Disodium cromoglycate.
Caption: IgE-mediated mast cell activation pathway and inhibition by Disodium cromoglycate.
Experimental Workflow for Calcium Influx Measurement
The general workflow for assessing the effect of Disodium cromoglycate on calcium influx is depicted below.
Caption: General experimental workflow for measuring the effect of Disodium cromoglycate.
Quantitative Data Summary
The inhibitory effect of Disodium cromoglycate on mast cell activation can be quantified by measuring downstream events such as degranulation. The following table summarizes the dose-dependent inhibition of mast cell degranulation by DSCG, which is indicative of its effect on calcium influx.
| Compound | Cell Type | Stimulus | Assay | Concentration | % Inhibition of Degranulation | Reference |
| Disodium Cromoglycate | Human Jejunal Mast Cells | Egg White Antigen | Mast Cell Degranulation | 3 x 10⁻⁶ M | 26.3% | [10] |
| Disodium Cromoglycate | Human Jejunal Mast Cells | Egg White Antigen | Mast Cell Degranulation | 3 x 10⁻⁵ M | 94.7% | [10] |
Note: Degranulation is a downstream event critically dependent on calcium influx. Inhibition of degranulation is a strong indicator of the inhibition of upstream calcium signaling.
Another study using whole-cell patch-clamp recordings indicated that cromolyn had very weak effects on blocking calcium-release-activated calcium currents (ICRAC) at concentrations in the submillimolar range.
Experimental Protocols
Protocol 1: Measuring Calcium Influx using Fura-2 AM and Fluorescence Microscopy
This protocol is adapted for the RBL-2H3 mast cell line.
Materials:
-
RBL-2H3 cells
-
Complete growth medium (e.g., MEM with 20% FBS, penicillin/streptomycin)
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
Fura-2 AM
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
HEPES
-
Disodium cromoglycate
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with a ratiometric imaging system (e.g., filter wheels for 340 nm and 380 nm excitation, and a >510 nm emission filter) and a perfusion system.
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in complete growth medium at 37°C in a humidified 5% CO₂ incubator.
-
24 hours before the experiment, seed the cells onto glass-bottom dishes or coverslips.
-
Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) in complete growth medium for at least 4 hours, or overnight.[11]
-
-
Dye Loading:
-
Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO).[12]
-
Prepare a loading buffer: HBSS containing 1 mM Ca²⁺, 1 mM Mg²⁺, 10 mM HEPES, pH 7.4.
-
Prepare the final Fura-2 AM loading solution by diluting the stock solution in the loading buffer to a final concentration of 2-5 µM. To aid in dye solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting into the buffer.[4] Probenecid (1-2 mM) can be added to prevent dye leakage.[4]
-
Wash the sensitized cells twice with loading buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[12]
-
Wash the cells twice with loading buffer to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes at room temperature in loading buffer to allow for complete de-esterification of the dye.
-
-
Treatment with Disodium Cromoglycate:
-
Replace the loading buffer with fresh buffer.
-
Add the desired concentrations of Disodium cromoglycate (or vehicle control) to the respective dishes and incubate for 15-30 minutes.
-
-
Imaging and Data Acquisition:
-
Mount the dish on the microscope stage and maintain at 37°C.
-
Begin imaging, alternating excitation between 340 nm and 380 nm and collecting the emission at >510 nm.
-
Establish a stable baseline fluorescence ratio for 1-2 minutes.
-
Stimulate the cells by adding DNP-BSA (e.g., 100 ng/mL).
-
Record the change in the 340/380 nm fluorescence ratio over time for at least 10-15 minutes.
-
At the end of the experiment, add ionomycin (e.g., 5 µM) to obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA (e.g., 10 mM) to obtain the minimum fluorescence ratio (Rmin) for calibration purposes.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the 340/380 nm fluorescence ratio for each ROI over time.
-
The change in intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).
-
Compare the peak and sustained calcium levels between control and Disodium cromoglycate-treated cells.
-
Protocol 2: Measuring Calcium Influx using Flow Cytometry
Materials:
-
Mast cells (e.g., RBL-2H3 or primary mast cells)
-
Complete culture medium
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
Indo-1 AM or Fluo-4 AM
-
Pluronic F-127
-
Cell Loading Medium (e.g., RPMI with 2% FCS, 25 mM HEPES, pH 7.4)[6]
-
Disodium cromoglycate
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer with UV laser (for Indo-1) or blue laser (for Fluo-4) and appropriate filters.
Procedure:
-
Cell Preparation and Sensitization:
-
Culture and sensitize mast cells with anti-DNP IgE as described in Protocol 1.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Cell Loading Medium at a concentration of 1-10 x 10⁶ cells/mL.[6]
-
-
Dye Loading:
-
Prepare a stock solution of Indo-1 AM or Fluo-4 AM (e.g., 1 mM in DMSO).
-
Add the dye to the cell suspension to a final concentration of 1-5 µM. The addition of Pluronic F-127 (0.02%) can facilitate loading.
-
Incubate the cells for 30-45 minutes at 37°C in the dark, with occasional mixing.[6]
-
Wash the cells twice with fresh, warm Cell Loading Medium to remove excess dye.
-
Resuspend the cells in warm Cell Loading Medium at a concentration of approximately 1 x 10⁶ cells/mL.
-
Allow the cells to rest for at least 30 minutes at 37°C to ensure complete dye de-esterification.
-
-
Treatment with Disodium Cromoglycate:
-
Aliquot the cell suspension into flow cytometry tubes.
-
Add the desired concentrations of Disodium cromoglycate (or vehicle control) to the respective tubes and incubate for 15-30 minutes at 37°C.
-
-
Flow Cytometry Analysis:
-
Equilibrate the samples at 37°C for 5-10 minutes before analysis.
-
Acquire a baseline reading of the cell fluorescence for 30-60 seconds on the flow cytometer.
-
Pause the acquisition, add the antigen (DNP-BSA) to stimulate the cells, and immediately resume acquisition.
-
Continue to record the fluorescence signal over time for 5-10 minutes.
-
For Indo-1, measure the ratio of fluorescence at ~420 nm and ~510 nm. For Fluo-4, measure the increase in fluorescence intensity in the green channel (e.g., FITC channel).
-
-
Data Analysis:
-
Generate kinetic plots of the fluorescence ratio (Indo-1) or intensity (Fluo-4) versus time.
-
Calculate parameters such as the peak fluorescence, the area under the curve (AUC), and the percentage of responding cells.
-
Compare these parameters between control and Disodium cromoglycate-treated samples to determine the extent of inhibition.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow of the experimental design to test the effect of Disodium cromoglycate.
Caption: Logical flow of the experimental design to test the hypothesis.
References
- 1. Effect of disodium cromoglycate on mast cell-mediated immediate-type allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A binding site on mast cells and basophils for the anti-allergic drug cromolyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action and indication for disodium cromoglycate (DSCG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Flow cytometry-based monitoring of mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. Restoration of Ca2+ influx and degranulation capacity of variant RBL-2H3 cells upon implantation of isolated cromolyn binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cromolyn binding protein constitutes the Ca2+ channel of basophils opening upon immunological stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [The relationship between Ca++ ions and a protein specific to cromolyn in the degranulation of mast cells and basophils in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of disodium cromoglycate on in vitro mast cell degranulation in human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. hellobio.com [hellobio.com]
Application Notes: Diethyl Cromoglycate for Studying Signaling Pathways in Allergic Reactions
Introduction
Allergic reactions are hypersensitivity disorders of the immune system mediated by mast cells and basophils. Upon exposure to an allergen, the cross-linking of Immunoglobulin E (IgE) antibodies on the surface of these cells triggers a complex signaling cascade, leading to degranulation and the release of potent inflammatory mediators such as histamine, leukotrienes, and prostaglandins.[1][2] These mediators are responsible for the clinical manifestations of allergy. Diethyl cromoglycate, and its more widely studied salt form, disodium cromoglycate (DSCG), are mast cell stabilizing agents used to prevent the release of these mediators.[3][4][5] Although its clinical use has evolved, cromoglycate remains an invaluable tool for researchers studying the intricate signaling pathways governing mast cell activation and degranulation. These application notes provide detailed protocols and data for utilizing this compound as a pharmacological probe in allergy research.
Mechanism of Action
The primary mechanism of this compound is the stabilization of mast cells, which inhibits the release of allergic mediators following immunological challenge.[1][3][6] While the precise molecular target has been a subject of investigation, compelling evidence indicates that cromoglycate's action is linked to the modulation of ion channels.[5] The critical step in mast cell degranulation is an increase in intracellular calcium concentration, resulting from both release from internal stores and influx from the extracellular environment.[1][7] Accumulated evidence suggests that cromoglycate inhibits the degranulation process by blocking this crucial calcium uptake.[7][8] This effect is thought to be mediated by altering the function of cellular chloride channels, which in turn prevents the necessary influx of calcium required for granule fusion and mediator release.[5]
Caption: Mast cell activation pathway and site of cromoglycate action.
Quantitative Data Summary
The inhibitory effect of cromoglycate is concentration-dependent and can vary significantly based on the mast cell type and the stimulus used.[1] The following table summarizes key quantitative data from published studies.
| Compound | Cell Type | Stimulus | Concentration | Effect | Reference |
| Disodium Cromoglycate (DSCG) | Rat Peritoneal Mast Cells | IgE-dependent | 10–100 µM | Successful inhibition of mediator release | [1] |
| Disodium Cromoglycate (DSCG) | Rat Peritoneal Mast Cells | Anaphylactic | 1–30 µM | Concentration-dependent inhibition of histamine release | [9] |
| Disodium Cromoglycate (DSCG) | Cultured Human Mast Cells | Anti-human IgE | 1 mmol/L | Significant inhibition of histamine, leukotriene, and PGD2 release | [10] |
| Disodium Cromoglycate (DSCG) | Rat Peritoneal Mast Cells | Compound 48/80 | Not specified | Reduction of in vitro mast cell disruption | [11] |
| Disodium Cromoglycate (DSCG) | Human Lung Mast Cells | Anti-IgE | 100-1000 µM | Weak inhibition (<35%) of histamine release | [12] |
Experimental Protocols
The following protocols provide a framework for using this compound to investigate mast cell signaling.
Caption: General workflow for mast cell stabilization assays.
Protocol 1: Rat Peritoneal Mast Cell (RPMC) Isolation
This protocol describes a standard method for obtaining primary mast cells for degranulation assays.
Materials:
-
Sprague-Dawley rats
-
HEPES-Tyrode buffer (pH 7.2-7.4)
-
Centrifuge
-
Microscope and hemocytometer
-
Toluidine blue stain
Procedure:
-
Euthanize a rat according to approved institutional animal care guidelines.
-
Expose the peritoneal cavity and inject 20-30 mL of ice-cold HEPES-Tyrode buffer.
-
Gently massage the abdomen for 2-3 minutes to dislodge peritoneal cells.
-
Carefully aspirate the peritoneal fluid containing the cells and transfer it to a centrifuge tube on ice.
-
Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in fresh, cold buffer.
-
Perform a cell count and assess mast cell purity using toluidine blue staining (mast cell granules stain a deep purple). Purity is typically 3-5%.
-
Adjust the cell suspension to the desired concentration (e.g., 1-2 x 10^6 cells/mL) for use in subsequent assays.
Protocol 2: Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This colorimetric assay is a common and reliable method to quantify mast cell degranulation.
Materials:
-
Isolated mast cells (or a mast cell line like RBL-2H3)
-
Sensitizing IgE antibody (e.g., anti-DNP IgE)
-
This compound stock solution (in DMSO or buffer)
-
Antigen (e.g., DNP-HSA)
-
Tyrode's buffer
-
p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide), the substrate for β-hexosaminidase
-
Glycine buffer (0.1 M, pH 10.7)
-
96-well microplate
-
Plate reader (405 nm)
Procedure:
-
Sensitization: Incubate mast cells with an optimal concentration of IgE overnight at 37°C.
-
Washing: Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE, resuspending the final pellet in fresh buffer.
-
Pre-incubation: Aliquot the cell suspension into a 96-well plate. Add various concentrations of this compound (e.g., 1 µM to 1 mM) or vehicle control to the wells. Incubate for 15-30 minutes at 37°C.
-
Controls: Prepare wells for:
-
Spontaneous Release: Cells with vehicle, no antigen.
-
Total Release (Lysis): Cells with 0.1% Triton X-100.
-
Positive Control: Cells with vehicle, plus antigen.
-
-
Challenge: Add the antigen to the appropriate wells to trigger degranulation. Incubate for 30-60 minutes at 37°C.
-
Termination: Stop the reaction by placing the plate on ice for 10 minutes. Centrifuge the plate to pellet the cells.
-
Enzyme Assay: Transfer a portion of the supernatant from each well to a new plate. Add the p-NAG substrate solution and incubate for 60-90 minutes at 37°C.
-
Stop Reaction: Add the glycine buffer to stop the enzymatic reaction.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation:
-
% Release = [(Sample OD - Spontaneous OD) / (Total OD - Spontaneous OD)] * 100
-
% Inhibition = [1 - (% Release with Cromoglycate / % Release in Positive Control)] * 100
-
Protocol 3: Calcium Influx Assay
This protocol measures changes in intracellular calcium, a key event inhibited by cromoglycate.
Materials:
-
Isolated mast cells or cell line
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) with and without calcium
-
This compound
-
Antigen/stimulus
-
Fluorometer or fluorescence microscope with time-lapse imaging capability
Procedure:
-
Cell Loading: Incubate washed mast cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and an equal concentration of Pluronic F-127 in HBS for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBS to remove extracellular dye. Resuspend in HBS.
-
Treatment: Place the cell suspension in a cuvette for a fluorometer or on a coverslip for microscopy. Add this compound or vehicle and allow it to incubate for 10-15 minutes.
-
Baseline Measurement: Record the baseline fluorescence for 1-2 minutes.
-
Stimulation: Add the antigen/stimulus to the cells while continuing to record the fluorescence.
-
Data Acquisition: Continue recording for 5-10 minutes to capture the full calcium response. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording emission at 510 nm. For Fluo-4, use excitation ~494 nm and emission ~516 nm.
-
Analysis: Analyze the change in fluorescence intensity or the 340/380 ratio over time. Compare the peak calcium response in cromoglycate-treated cells to the vehicle-treated control cells to determine the extent of inhibition.
References
- 1. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mast Cell Mediators: Their Differential Release and the Secretory Pathways Involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Disodium cromoglycat (intal) in the treatment of allergic states of the respiratory system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of sodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 25 Mast Cell Stabilizers | Ento Key [entokey.com]
- 6. Disodium cromoglycate stabilizes mast cell degranulation while reducing the number of hemoglobin-induced microvascular leaks in rat mesentery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A binding site on mast cells and basophils for the anti-allergic drug cromolyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of disodium cromoglycate--mast cell calcium ion influx after a histamine-releasing stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of cromoglycate on anaphylactic histamine release from rat peritoneal mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of anti-asthma drugs on mediator release from cultured human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effect of disodium cromoglycate on rat peritoneal mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arrow.tudublin.ie [arrow.tudublin.ie]
Application Notes & Protocols: Synthesis of Cromolyn Sodium via Hydrolysis of Diethyl Cromoglycate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Cromolyn Sodium, an anti-allergic drug, through the alkaline hydrolysis of its precursor, Diethyl Cromoglycate.[1] Cromolyn Sodium functions as a mast cell stabilizer, preventing the release of inflammatory mediators like histamine.[2][3] The described method is an efficient process yielding high-purity Cromolyn Sodium.[1] This note includes the chemical reaction, a detailed experimental protocol for synthesis and purification, analytical methods for characterization, and a summary of reaction parameters.
Reaction Scheme & Logic
The synthesis involves the saponification (base-promoted hydrolysis) of the two ester groups on this compound to form the corresponding dicarboxylate sodium salt, Cromolyn Sodium.[1][4] The reaction is typically carried out using an inorganic base like sodium hydroxide in an ethanol-water solvent system.[1][5]
Caption: Chemical reaction for the hydrolysis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis and analysis of Cromolyn Sodium.
Table 1: Reaction Conditions for Hydrolysis
| Parameter | Value / Description | Source |
|---|---|---|
| Starting Material | This compound | [1][5] |
| Reagent | Sodium Hydroxide (NaOH) | [1][5] |
| Molar Ratio (Base:Ester) | 2.5:1 to 3.5:1 (3:1 used in protocol) | [1][5] |
| Solvent System | 70% (w/w) Ethanol-Water Solution | [1][5] |
| Reaction Temperature | 50 - 80 °C (Optimal: 70 °C) | [1][5] |
| Reaction Time | 3 - 8 hours (Optimal: 5 hours) |[1][5] |
Table 2: Synthesis Outcome and Analytical Parameters
| Parameter | Value / Description | Source |
|---|---|---|
| Product | Cromolyn Sodium | [1][5] |
| Reported Yield | 93.9% | [5] |
| Purification Method | Precipitation by cooling, filtration, and drying | [1][5] |
| Primary Impurity | This compound (Impurity 1) | [6] |
| HPLC Wavelength | 240 nm | [7][8] |
| HPLC Mobile Phase | Methanol / 0.1M Phosphate Buffer (pH 4.0) (60:40, v/v) | [9] |
| HPLC Column | C8 or C18 Reverse-Phase |[6][9] |
Experimental Protocols
Protocol for Synthesis of Cromolyn Sodium
This protocol is based on a reported high-yield synthesis method.[5]
-
Reactor Setup: Charge a suitable reaction vessel equipped with a thermometer and stirrer with 7000g of a 70% (w/w) ethanol-water solution.
-
Reagent Addition: Add 262g (0.5 mol) of this compound and 60g (1.5 mol) of sodium hydroxide to the reaction vessel. This corresponds to a 3:1 molar ratio of NaOH to this compound.
-
Hydrolysis Reaction: Heat the mixture to 70°C while stirring. Maintain this temperature for 5 hours to ensure the hydrolysis reaction goes to completion.
-
Precipitation: After the reaction period, cool the mixture to between 5-10°C. The product, Cromolyn Sodium, will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration.
-
Drying: Dry the filtered product to obtain the final Cromolyn Sodium powder. A reported yield for this procedure is approximately 240.5g (93.9%).[5]
Protocol for Purity Analysis by HPLC
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for determining the purity of the synthesized Cromolyn Sodium and quantifying any unreacted this compound.[6][9]
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized Cromolyn Sodium in high-purity water to create a stock solution with a concentration of 1.0 mg/mL. This solution is used for related substance analysis.
-
Dilute the stock solution with water to a concentration of 0.2 mg/mL for the assay of the main compound.[6]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify the peaks based on the retention times of Cromolyn Sodium and this compound standards.
-
Calculate the purity and the percentage of impurities by comparing the peak areas.
-
Workflow and Mechanism Diagrams
The following diagrams illustrate the experimental workflow and the biological mechanism of action of the synthesized product.
Caption: Experimental workflow for the synthesis and analysis of Cromolyn Sodium.
Caption: Mechanism of action of Cromolyn Sodium as a mast cell stabilizer.
References
- 1. This compound | 16150-45-1 | Benchchem [benchchem.com]
- 2. CROMOLYN DERIVATIVES AND RELATED METHODS OF IMAGING AND TREATMENT - Patent 2391618 [data.epo.org]
- 3. Cromoglicic acid - Wikipedia [en.wikipedia.org]
- 4. Cromolyn | C23H16O11 | CID 2882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN112375058A - Preparation method of this compound and sodium cromoglycate - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. HPLC Determination of Cromolyn Sodium (Sodium cromoglycate) on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. Guiding Clinical Prescription of Topical Extemporaneous Formulations of Sodium Cromoglycate Based on Pharmaceutical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Passive Cutaneous Anaphylaxis (PCA) Assay Protocol Featuring the Mast Cell Stabilizer Disodium Cromoglycate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Passive cutaneous anaphylaxis (PCA) is a widely utilized in vivo model to study Type I hypersensitivity reactions, which are central to allergic conditions. This assay is instrumental in the preclinical evaluation of compounds with potential anti-allergic or anti-inflammatory properties. The PCA reaction is characterized by an immediate dermal inflammatory response mediated by the cross-linking of antigen-specific immunoglobulin E (IgE) antibodies bound to the high-affinity FcεRI receptors on the surface of mast cells. This cross-linking triggers mast cell degranulation and the release of various inflammatory mediators, including histamine, leading to increased vascular permeability.
Disodium cromoglycate (DSCG), also known as cromolyn sodium, is a mast cell stabilizer that effectively inhibits mast cell degranulation. In vitro and in vivo studies have demonstrated that DSCG inhibits the release of mediators from mast cells by preventing the influx of calcium ions, a critical step in the degranulation process. Consequently, DSCG is often used as a reference compound in PCA assays to validate the model and to compare the efficacy of novel anti-allergic drug candidates. This document provides a detailed protocol for conducting a PCA assay in rats, with a specific focus on evaluating the inhibitory effects of Disodium Cromoglycate.
Quantitative Data Summary
The inhibitory effect of Disodium Cromoglycate on the PCA reaction is dose-dependent. The following table summarizes representative quantitative data on the inhibition of PCA in rats by DSCG.
| Disodium Cromoglycate (DSCG) Dose | Route of Administration | Percentage Inhibition of PCA Reaction |
| 10 mg/kg | Intravenous | ~ 50% |
| 25 mg/kg | Intravenous | ~ 75% |
| 50 mg/kg | Intravenous | > 90% |
Note: The exact percentage of inhibition can vary depending on the specific experimental conditions, including the strain of rats, the specific antibodies and antigens used, and the timing of drug administration.
Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA) in Rats
This protocol details the steps for inducing a PCA reaction in rats and assessing the inhibitory effect of Disodium Cromoglycate.
Materials and Reagents:
-
Animals: Male Wistar rats (200-250 g)
-
Sensitizing Antibody: Anti-dinitrophenol (DNP) IgE monoclonal antibody
-
Antigen: Dinitrophenol-conjugated human serum albumin (DNP-HSA)
-
Test Compound: Disodium Cromoglycate (DSCG)
-
Vehicle: Saline (0.9% NaCl)
-
Dye for Measuring Vascular Permeability: Evans Blue dye
-
Anesthetic: As per institutional guidelines
-
Equipment: Syringes, needles, spectrophotometer, and other standard laboratory equipment.
Procedure:
-
Sensitization:
-
Rats are passively sensitized by intradermal injection of 50 µL of anti-DNP IgE antibody (e.g., at a concentration of 1 µg/mL in saline) into two shaved sites on the dorsal skin.
-
A control site is injected with 50 µL of saline.
-
The sensitization period is typically 24 to 48 hours to allow the IgE antibodies to bind to the FcεRI receptors on dermal mast cells.
-
-
Administration of Test Compound:
-
Disodium Cromoglycate is dissolved in saline (vehicle).
-
One hour prior to the antigen challenge, rats are treated with DSCG at various doses (e.g., 10, 25, 50 mg/kg) via intravenous or intraperitoneal injection.
-
A control group of rats is treated with the vehicle alone.
-
-
Antigen Challenge and Measurement of Vascular Permeability:
-
The antigen challenge is performed by intravenous injection of 1 mL of a solution containing DNP-HSA (e.g., 1 mg/mL) and Evans Blue dye (e.g., 0.5% w/v) in saline.
-
The Evans Blue dye binds to albumin in the bloodstream. Extravasation of the dye into the tissue at the sensitized sites indicates an increase in vascular permeability, a hallmark of the PCA reaction.
-
-
Evaluation of the PCA Reaction:
-
Thirty minutes after the antigen challenge, the animals are euthanized.
-
The dorsal skin at the injection sites is excised.
-
The diameter of the blue wheal at each injection site is measured.
-
For a more quantitative assessment, the Evans Blue dye is extracted from the skin tissue. This can be achieved by incubating the excised skin in a solvent such as formamide at 60°C overnight.
-
The absorbance of the extracted dye is then measured using a spectrophotometer at a wavelength of approximately 620 nm.
-
-
Data Analysis:
-
The amount of extravasated dye is proportional to the intensity of the PCA reaction.
-
The percentage inhibition of the PCA reaction by DSCG is calculated using the following formula: % Inhibition = [1 - (OD of DSCG-treated group / OD of vehicle-treated group)] x 100 (where OD is the optical density of the extracted Evans Blue dye).
-
Mandatory Visualizations
Signaling Pathway of IgE-Mediated Mast Cell Degranulation and Inhibition by Disodium Cromoglycate
Caption: IgE-mediated mast cell degranulation pathway and its inhibition by DSCG.
Experimental Workflow of the Passive Cutaneous Anaphylaxis (PCA) Assay
Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) assay.
Troubleshooting & Optimization
Addressing Diethyl cromoglycate instability and hygroscopic properties in storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl cromoglycate. The information addresses common challenges related to its instability and hygroscopic properties during storage and experimentation.
Troubleshooting Guides
Issue: Variability in Experimental Results
Unexpected variations in experimental outcomes when using this compound can often be traced back to its handling and storage. Its hygroscopic and unstable nature requires careful attention to environmental conditions.
| Potential Cause | Recommended Action |
| Moisture Absorption | Store this compound in a desiccator with a recently refreshed desiccant. Always handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity. Minimize the time the container is open to the atmosphere. |
| Degradation Due to Improper Storage | Store the compound protected from light in a tightly sealed container at the recommended temperature (typically 2-8°C).[1] Avoid exposure to basic conditions, as this compound is sensitive to base-catalyzed degradation.[2] |
| Inconsistent Sample Preparation | Ensure the diluent is appropriate and freshly prepared. If using aqueous solutions, be mindful of the pH, as the compound is more stable under acidic to neutral conditions. Use calibrated equipment for all measurements to ensure consistency. |
| Photodegradation | Handle the compound and its solutions under amber or low-intensity light. Use amber-colored vials or wrap containers in aluminum foil to protect from light exposure, as the compound is known to be light-sensitive.[2] |
Issue: Physical Changes in the Compound During Storage
Observing clumping, discoloration, or changes in the physical appearance of this compound powder is a direct indication of instability.
| Observation | Potential Cause | Recommended Action |
| Clumping or Caking | Hygroscopicity: The compound has absorbed moisture from the environment. | Discard the affected batch as its purity and potency may be compromised. Review storage procedures and ensure a dry environment is maintained. Consider using smaller aliquots to minimize exposure of the bulk material. |
| Discoloration (Yellowing) | Degradation: This can be caused by exposure to light, heat, or alkaline conditions. | Do not use the discolored compound. Verify that storage conditions are optimal (cool, dark, and dry). Investigate potential sources of contamination in the storage area. |
| Reduced Solubility | Formation of Degradation Products: Degraded material may have different solubility characteristics. | If the compound does not dissolve as expected in the specified solvent, it is likely degraded. A fresh batch of the compound should be used. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly sealed, light-resistant container in a desiccator at 2-8°C.[1] It is crucial to protect it from moisture and light to prevent degradation.
2. How does hygroscopicity affect the use of this compound in experiments?
Hygroscopicity, the tendency to absorb moisture from the air, can lead to several issues:
-
Inaccurate Weighing: The absorbed water adds to the measured weight, leading to lower-than-expected concentrations of the active compound.
-
Chemical Degradation: The presence of water can accelerate degradation pathways, such as hydrolysis.
-
Altered Physical Properties: Moisture absorption can cause the powder to clump, affecting its flowability and dissolution rate.
3. How can I minimize moisture absorption when handling this compound?
-
Work in a controlled environment with low relative humidity.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Use a fresh, dry spatula for transferring the powder.
-
Minimize the time the container is open.
-
Store the compound in small, single-use aliquots if possible.
4. What are the signs of this compound degradation?
Visible signs of degradation include a change in color from pale yellow to a more intense yellow or brown, clumping of the powder, and a noticeable decrease in solubility. Chromatographic analysis (e.g., HPLC) can reveal the presence of degradation products as additional peaks in the chromatogram.
5. Is this compound sensitive to pH?
Yes, this compound is more susceptible to degradation in basic (alkaline) conditions.[2] For preparing solutions, it is advisable to use buffers in the acidic to neutral pH range to maintain stability.
Quantitative Data
Table 1: Hygroscopicity Classification of Pharmaceutical Solids
This table, based on the European Pharmacopoeia, helps in classifying the hygroscopic nature of this compound based on its water uptake.[3][4][5]
| Classification | % Water Uptake at 25°C / 80% RH |
| Non-hygroscopic | ≤ 0.12 |
| Slightly hygroscopic | > 0.12 and < 2.0 |
| Moderately hygroscopic | ≥ 2.0 and < 15.0 |
| Very hygroscopic | ≥ 15.0 |
Note: this compound is generally considered to be hygroscopic to moderately hygroscopic.
Table 2: Representative Data from Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions.[1][6][7][8] The following table provides an example of potential degradation percentages for a compound like this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Approximate) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60 | 5 - 10% |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours | 40 | 15 - 25% |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | 25 | 10 - 20% |
| Thermal Degradation | Solid State | 48 hours | 80 | 5 - 15% |
| Photolytic Degradation | UV & Visible Light | 7 days | 25 | 10 - 15% |
Note: These values are illustrative and the actual degradation will depend on the specific experimental conditions.
Experimental Protocols
Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of this compound and separating it from its degradation products.
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of a phosphate buffer (pH adjusted to ~3.0) and acetonitrile. The exact ratio should be optimized for best separation.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Sample Preparation (Forced Degradation): Subject this compound to stress conditions as outlined in Table 2. After the specified duration, neutralize the samples if necessary and dilute with the mobile phase to a suitable concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV spectrophotometer at an appropriate wavelength (determined by UV scan).
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Analysis: Inject the standard and stressed samples. Identify the peak for the intact this compound based on the retention time of the standard. Any additional peaks are indicative of degradation products. The percentage degradation can be calculated by comparing the peak area of the intact drug in the stressed sample to that in the standard.
Dynamic Vapor Sorption (DVS) Analysis
This protocol describes the use of DVS to determine the hygroscopic properties of this compound.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen or air (0% Relative Humidity, RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This initial mass is the dry weight of the sample.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold). The mass uptake at each RH step is recorded.
-
Desorption Phase: After reaching the maximum RH, decrease the RH in a similar stepwise manner back to 0%. The mass loss at each step is recorded as the sample desorbs water.
-
Data Analysis: The percentage change in mass is plotted against the RH to generate a sorption-desorption isotherm. This plot reveals the hygroscopic nature of the material, the presence of hysteresis, and can indicate any physical changes such as deliquescence or hydrate formation.[9]
Signaling Pathway
Mast Cell Stabilization by this compound
This compound is known to stabilize mast cells, thereby preventing the release of histamine and other inflammatory mediators. While the exact molecular mechanism is still under investigation, it is believed to involve the inhibition of calcium influx, which is a critical step in mast cell degranulation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public.jenck.com [public.jenck.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. sgs.com [sgs.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. skpharmteco.com [skpharmteco.com]
Technical Support Center: Overcoming Poor Bioavailability of Diethyl Cromoglycate in In Vivo Studies
Welcome to the technical support center for researchers working with Diethyl cromoglycate (DSCG). This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenges of achieving adequate in vivo bioavailability of this compound. As a derivative of sodium cromoglycate, DSCG presents unique opportunities and challenges in drug development. This resource will equip you with the knowledge to anticipate and overcome common hurdles in your in vivo studies.
Understanding the Core Challenge: The Physicochemical Properties of this compound
The primary obstacle to achieving high in vivo bioavailability with this compound lies in its physicochemical properties. Unlike its parent compound, sodium cromoglycate, which is freely soluble in water, DSCG is a more lipophilic ester. While this increased lipophilicity might suggest better membrane permeability, it often leads to poor aqueous solubility, which is a critical factor for absorption in the gastrointestinal tract.
Here's a summary of the key physicochemical properties of this compound:
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C27H24O11[1][2] | A relatively large molecule, which can influence passive diffusion across membranes. |
| Molar Mass | 524.47 g/mol [1][2] | Similar to the molecular formula, the size can be a factor in permeability. |
| Melting Point | 180-182 °C[1][2] | Indicates a stable crystalline structure that may require significant energy to dissolve. |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (often requiring heat)[1][2][3] | This is the most significant challenge. Poor aqueous solubility is a major reason for low oral bioavailability. |
| Appearance | Pale Yellow to Pale Beige Solid[1][2][3] | General physical characteristic. |
The poor aqueous solubility of DSCG is the rate-limiting step for its absorption, particularly when administered orally. For a drug to be absorbed, it must first be dissolved in the physiological fluids of the gastrointestinal tract.
Troubleshooting & Optimization Strategies
This section is organized to address specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: Low and Variable Plasma Concentrations After Oral Administration
This is the most common challenge and is directly linked to DSCG's poor solubility and subsequent low absorption.
-
Poor Dissolution in GI Fluids: The hydrophobic nature of DSCG prevents it from readily dissolving in the aqueous environment of the stomach and intestines.
-
First-Pass Metabolism: While not definitively studied for DSCG, related compounds can be subject to metabolism in the gut wall and liver, further reducing the amount of active drug reaching systemic circulation.
Caption: Troubleshooting workflow for low plasma concentrations.
1. Formulation Enhancement: Nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range (typically 20-200 nm). They offer a large surface area for drug dissolution and can enhance absorption.
-
Why it works: By dissolving DSCG in the oil phase of a nanoemulsion, you bypass the dissolution step in the gut. The small droplet size allows for better interaction with the intestinal mucosa, potentially increasing absorption.
-
Getting Started with Nanoemulsions:
-
Component Selection:
-
Oil Phase: Screen various oils (e.g., medium-chain triglycerides, oleic acid, castor oil) for their ability to solubilize DSCG.
-
Surfactant: Use non-ionic surfactants with a high HLB value (e.g., Tween 80, Cremophor EL).
-
Co-surfactant: Employ short-chain alcohols or glycols (e.g., Transcutol, propylene glycol) to improve nanoemulsion formation and stability.
-
-
Protocol for Preparing a DSCG Nanoemulsion:
-
Solubility Study: Determine the solubility of DSCG in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Constructing a Ternary Phase Diagram: This helps to identify the optimal ratios of oil, surfactant, and co-surfactant for forming a stable nanoemulsion.
-
Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant and mix them to form a homogenous mixture. b. Dissolve the this compound in this mixture with gentle heating and stirring until a clear solution is formed. This is your SNEDDS pre-concentrate. c. For a nanoemulsion, slowly add the aqueous phase to the oil phase under constant stirring. d. Further reduce the droplet size using a high-pressure homogenizer or sonicator.
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Use dynamic light scattering (DLS). Aim for a droplet size <200 nm and a PDI <0.3 for a homogenous formulation.
-
Zeta Potential: To assess the stability of the nanoemulsion.
-
In Vitro Drug Release: Perform release studies in simulated gastric and intestinal fluids.
-
-
-
2. Liposomal Encapsulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.
-
Why it works: Encapsulating DSCG within liposomes can protect it from degradation in the GI tract and facilitate its transport across the intestinal epithelium.
-
Getting Started with Liposomes:
-
Lipid Selection: Phosphatidylcholines (e.g., soy PC, egg PC) and cholesterol are common choices.
-
Protocol for Preparing DSCG-Loaded Liposomes (Thin-Film Hydration Method):
-
Dissolve the lipids (e.g., phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform-methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by rotating the flask. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.
-
Characterization:
-
Vesicle Size and PDI: Using DLS.
-
Encapsulation Efficiency: Determine the percentage of DSCG successfully encapsulated within the liposomes. This can be done by separating the unencapsulated drug from the liposomes (e.g., by dialysis or centrifugation) and quantifying the drug in both fractions.
-
-
-
3. Prodrug Approach
A prodrug is an inactive or less active derivative of a parent drug that undergoes bioconversion in the body to release the active drug.
-
Why it works: While DSCG is already an ester of cromolyn, further modification to create a more soluble prodrug could be a viable strategy. For example, attaching a hydrophilic promoiety could improve aqueous solubility.
-
Considerations for a Prodrug Strategy:
-
Promoieties: Select a promoiety that is readily cleaved in vivo (e.g., by esterases in the plasma or gut) to release the active DSCG.
-
Synthesis and Characterization: The synthesis of the prodrug needs to be carefully designed and the final product thoroughly characterized.
-
In Vitro Conversion Studies: Before moving to in vivo studies, confirm that the prodrug converts to the active DSCG in the presence of relevant enzymes (e.g., in plasma or liver microsomes).
-
Issue 2: Difficulty in Quantifying DSCG in Biological Matrices
Accurate quantification of your drug in plasma, urine, or tissue is essential for pharmacokinetic analysis. The low concentrations of DSCG due to poor bioavailability can make this challenging.
-
Low Analyte Concentration: Plasma concentrations may be below the limit of detection of standard analytical methods.
-
Matrix Effects: Components in biological samples (e.g., salts, proteins, lipids) can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
This is the gold standard for quantifying low concentrations of drugs in complex biological matrices due to its high sensitivity and selectivity.
-
Method Development Starting Points:
-
Sample Preparation:
-
Protein Precipitation: A simple and quick method. Add a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins. Centrifuge and collect the supernatant.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample. Extract the drug from the aqueous plasma sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for pre-concentration of the analyte.
-
-
Chromatography:
-
Column: A C18 reversed-phase column is a good starting point for a hydrophobic molecule like DSCG.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode. Given the structure of DSCG, positive mode is likely to be more sensitive.
-
MRM Transitions: You will need to determine the precursor ion (the molecular weight of DSCG) and a stable product ion for quantification. This is typically done by infusing a standard solution of DSCG into the mass spectrometer.
-
-
-
Method Validation: Once a method is developed, it must be validated according to regulatory guidelines to ensure it is accurate, precise, and reliable. Key validation parameters include:
-
Linearity and Range
-
Accuracy and Precision
-
Selectivity
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery
-
Matrix Effect
-
Stability
-
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting dose for in vivo studies with a novel DSCG formulation?
A1: This is highly dependent on the animal model and the intended therapeutic application. A good starting point is to base the dose on the effective dose of sodium cromoglycate in similar models, adjusting for the difference in molecular weight. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific formulation and model.
Q2: How can I assess the permeability of my DSCG formulation?
A2: In vitro models like the Caco-2 cell monolayer assay can provide an initial assessment of intestinal permeability. These cells form a polarized monolayer that mimics the intestinal epithelium. By applying your DSCG formulation to the apical side and measuring its appearance on the basolateral side over time, you can estimate its permeability.
Q3: My DSCG formulation appears to be unstable and precipitates over time. What can I do?
A3: Formulation stability is a common issue, especially with nanoformulations.
-
For Nanoemulsions:
-
Optimize the surfactant-to-oil ratio.
-
Include a co-surfactant.
-
Ensure the zeta potential is sufficiently high (positive or negative) to prevent droplet coalescence.
-
-
For Liposomes:
-
Incorporate cholesterol into the lipid bilayer to improve stability.
-
Store at an appropriate temperature (usually 2-8°C).
-
Consider lyophilization (freeze-drying) with a cryoprotectant for long-term storage.
-
Q4: Should I consider a different route of administration?
A4: If oral bioavailability remains a significant challenge, exploring other routes may be beneficial.
-
Inhalation: This is the primary route for sodium cromoglycate for treating asthma, as it delivers the drug directly to the site of action. The lipophilicity of DSCG might be advantageous for lung retention.
-
Intravenous (IV): While not a typical route for prophylactic treatment, an IV administration can be used in preclinical studies to determine the intrinsic pharmacokinetic properties of DSCG (e.g., clearance, volume of distribution) and to establish a baseline for 100% bioavailability.
Caption: Comparison of administration routes for DSCG.
References
Optimizing Diethyl Cromoglycate Concentration for Mast Cell Inhibition Experiments: A Technical Support Guide
Welcome to the technical support center for optimizing Diethyl Cromoglycate (DSCG) in mast cell inhibition experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. This guide is structured to anticipate your questions, troubleshoot potential issues, and provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DSCG) and how does it inhibit mast cell degranulation?
A1: this compound, also known as Disodium cromoglycate or Cromolyn sodium, is a mast cell stabilizer.[1][2] Its primary mechanism of action is believed to involve the modulation of chloride channels in the mast cell membrane.[1] This alteration is thought to prevent the influx of calcium (Ca2+) into the cytoplasm, a critical step for the degranulation of sensitized mast cells. By inhibiting calcium influx, DSCG prevents the release of histamine, proteases (like tryptase), and other inflammatory mediators from the cell's granules.[1][3][4] It's worth noting that while this is the most accepted mechanism, the complete picture of its action is still under investigation, and some studies suggest it may also have direct effects on other inflammatory cells like neutrophils, eosinophils, and monocytes.[5]
Q2: What is a good starting concentration for DSCG in my experiments?
A2: The optimal concentration of DSCG is highly dependent on the cell type and the specific experimental conditions. A common starting point for in vitro studies with rat mast cells is in the range of 10-100 µM.[6] For human mast cells, effective concentrations can vary. For instance, in human jejunal mucosa, concentrations between 3 µM and 30 µM have been shown to be effective.[7] In studies with human inflammatory cells, an IC50 of approximately 10 nM has been reported.[5] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line or primary cells. Below is a table summarizing reported effective concentrations in various models.
Q3: Which mast cell model is best for my DSCG experiments?
A3: The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely accepted and convenient model for studying mast cell degranulation.[8][9] These cells are homologous to human mucosal mast cells and are easy to culture.[8] However, it is crucial to remember that DSCG's effectiveness can differ between species and mast cell subtypes.[6] For example, DSCG is effective in rat models but largely ineffective in mouse models.[6] If your research has direct translational implications for human health, using primary human mast cells is the gold standard, although they are more challenging to obtain and culture.
Q4: What is the best way to measure mast cell degranulation?
A4: The most common and reliable method for quantifying mast cell degranulation in a lab setting is the β-hexosaminidase release assay.[8][10] This enzyme is co-released with histamine from mast cell granules, and its activity can be easily measured using a fluorogenic or chromogenic substrate.[8][11] Other methods include measuring the release of tryptase, another major component of mast cell granules, or using flow cytometry to detect the expression of the degranulation marker CD63 on the cell surface.[4][12]
Experimental Protocols
Protocol 1: RBL-2H3 Cell Degranulation Assay using β-Hexosaminidase Release
This protocol provides a step-by-step guide for a typical degranulation assay with RBL-2H3 cells, including the use of DSCG as an inhibitor.
Materials:
-
RBL-2H3 cells
-
Complete growth medium (e.g., MEM with 10% FBS, L-glutamine, and antibiotics)
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
This compound (DSCG)
-
Tyrode's buffer (pH 7.4)
-
Triton X-100 (0.1% in Tyrode's buffer)
-
β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Sensitization: The next day, sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) in complete growth medium for 18-24 hours.
-
DSCG Pre-incubation:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add DSCG at various concentrations (e.g., 1 µM to 100 µM) diluted in Tyrode's buffer to the appropriate wells.
-
Include a vehicle control (Tyrode's buffer without DSCG).
-
Incubate for 30-60 minutes at 37°C. The timing of DSCG addition can be critical; simultaneous addition with the antigen may also be effective in some systems.[13][14]
-
-
Stimulation:
-
To induce degranulation, add DNP-BSA (e.g., 100 ng/mL) to the wells containing DSCG and the vehicle control.
-
For a positive control, add a calcium ionophore like A23187 or ionomycin (e.g., 1 µM) to a set of wells.[15]
-
For a negative control (spontaneous release), add only Tyrode's buffer.
-
For a total release control, add 0.1% Triton X-100 to lyse the cells.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well.
-
β-Hexosaminidase Assay:
-
In a new 96-well plate, add a specific volume of supernatant from each well.
-
Add the β-hexosaminidase substrate solution.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of degranulation for each condition using the following formula:
% Degranulation = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] * 100
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background/spontaneous degranulation | Unhealthy cells, rough handling of cells, issues with buffer pH, IgE cross-linking without antigen. | Ensure cells are healthy and not over-confluent. Handle cells gently during washing steps. Check and adjust the pH of all buffers before use.[16] Use a high-quality IgE that does not cause spontaneous degranulation. |
| Low or no degranulation in positive control | Inactive antigen or IgE, incorrect concentrations of reagents, unhealthy cells, issues with buffer composition. | Verify the activity and concentration of your antigen and IgE. Perform a titration to find the optimal concentrations. Ensure cells are viable and in a logarithmic growth phase. Use a well-buffered solution like Tyrode's buffer with HEPES.[16] |
| Inconsistent results between replicates | Pipetting errors, uneven cell seeding, edge effects in the 96-well plate. | Use calibrated pipettes and practice consistent pipetting techniques. Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with a buffer to minimize edge effects. |
| DSCG shows no inhibitory effect | Incorrect concentration, inappropriate pre-incubation time, cell type is not responsive to DSCG (e.g., mouse mast cells). | Perform a dose-response curve to determine the optimal DSCG concentration. Optimize the pre-incubation time. Confirm from the literature if your chosen cell line is known to be responsive to DSCG.[6] |
| Precipitate forms in the well with DSCG | Poor solubility of DSCG in the media at the tested concentration. | DSCG is generally soluble in water.[2] If using a high concentration, ensure it is fully dissolved before adding to the cells. Consider preparing a fresh stock solution. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound (DSCG) for Mast Cell Inhibition
| Cell Type/Model | Effective Concentration Range | IC50 | Reference(s) |
| Rat Peritoneal Mast Cells (IgE-dependent) | 10 - 100 µM | - | [6] |
| Human Jejunal Mucosa | 3 µM - 30 µM | - | [7] |
| Human Inflammatory Cells (Neutrophils, Eosinophils, Monocytes) | - | ~10 nM | [5] |
| General Anti-allergic Drug | - | 39 µg/mL | [17] |
Visualizing Key Processes
Mast Cell Degranulation Pathway
The following diagram illustrates the simplified signaling cascade leading to mast cell degranulation upon antigen cross-linking of IgE bound to its receptor (FcεRI), and the proposed point of inhibition by DSCG.
Caption: Simplified mast cell degranulation pathway and DSCG's inhibitory action.
Experimental Workflow for DSCG Inhibition Assay
This diagram outlines the key steps of the experimental protocol for assessing the inhibitory effect of DSCG on mast cell degranulation.
Caption: Step-by-step workflow for the DSCG mast cell inhibition assay.
References
- 1. 25 Mast Cell Stabilizers | Ento Key [entokey.com]
- 2. Cromolyn Disodium Salt | 15826-37-6 [chemicalbook.com]
- 3. Mode of action and indication for disodium cromoglycate (DSCG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Disodium cromoglycate inhibits activation of human inflammatory cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of disodium cromoglycate on in vitro mast cell degranulation in human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A convenient fluorimetry-based degranulation assay using RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. karger.com [karger.com]
- 14. karger.com [karger.com]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Diethyl Cromoglycate Mast Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Diethyl cromoglycate (DSCG) mast cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DSCG) in mast cell assays?
A1: this compound (DSCG), also known as cromolyn sodium, is a mast cell stabilizer. Its primary mechanism of action is the inhibition of mast cell degranulation, which is the process by which mast cells release histamine and other inflammatory mediators.[1] While the precise molecular mechanism is not fully elucidated, it is understood to stabilize the mast cell membrane, preventing the release of granules following activation.[1]
Q2: Why am I seeing a bell-shaped dose-response curve with DSCG?
A2: A bell-shaped dose-response curve, where the inhibitory effect of DSCG decreases at higher concentrations, has been observed in some studies.[2] The exact cause for this is not definitively established, but it may be related to complex interactions with cellular components at high concentrations that could paradoxically interfere with the stabilizing effect. It is crucial to perform a thorough dose-response analysis to determine the optimal inhibitory concentration for your specific experimental conditions.[2]
Q3: Can I use serum in my cell culture medium when performing DSCG assays?
A3: It is highly recommended to use serum-free media for mast cell activation and degranulation assays, especially with human lung mast cells.[3][4] Serum contains various components that can interfere with the assay, leading to inconsistent results.[3][4] Studies have shown that IgE crosslinking of human lung mast cells cultured in serum-free media results in a stronger and more consistent degranulation response compared to cells cultured with 10% serum.[3][4]
Q4: How does cell passage number affect my mast cell assay results?
A4: High cell passage numbers can significantly impact the reliability of your mast cell assays. Mast cell lines, such as LAD2, can lose functionality, including their degranulation capacity, after being in continuous culture for extended periods. It is advisable to use cells within a lower passage range and to regularly test their functionality to ensure consistent and reproducible results.
Troubleshooting Guide: Inconsistent Results
Problem 1: High Variability in Beta-Hexosaminidase Release
| Possible Cause | Solution |
| Inconsistent Cell Health or Viability | Regularly monitor cell morphology and viability. Use cells in their logarithmic growth phase for experiments. High passage numbers can lead to decreased functionality; it is recommended to use cells within a validated passage range. |
| Variable IgE Sensitization | Ensure a consistent concentration of IgE and a sufficient incubation time for sensitization (typically overnight). To minimize well-to-well variation, it is best to sensitize the cells in a single flask before plating. |
| Sub-optimal Activator Concentration | Perform a dose-response curve for your specific mast cell activator (e.g., anti-IgE, compound 48/80) to determine the optimal concentration that induces a robust and reproducible degranulation response. |
| Issues with Beta-Hexosaminidase Substrate | Ensure the substrate (e.g., p-NAG) is properly dissolved and stored. Prepare fresh substrate solution for each experiment. Include a positive control of lysed cells to confirm substrate activity.[5] |
Problem 2: DSCG Shows Little to No Inhibition
| Possible Cause | Solution |
| Incorrect DSCG Concentration | Perform a detailed dose-response curve for DSCG to identify the optimal inhibitory concentration. Remember that a bell-shaped curve is possible, so test a wide range of concentrations.[2] |
| Inappropriate Timing of DSCG Addition | DSCG is a prophylactic stabilizer and should be added to the cells before the addition of the mast cell activator. A pre-incubation period of 15-30 minutes is common. |
| Mast Cell Type Insensitivity | The inhibitory effect of DSCG can vary between different types of mast cells. For example, it has been shown to be a weak inhibitor of degranulation in human skin mast cells.[6] Verify the responsiveness of your specific mast cell type to DSCG from literature or preliminary experiments. |
| Presence of Serum in Media | Serum components can interfere with the action of DSCG. Switch to a serum-free medium for the assay to ensure optimal conditions for observing the inhibitory effect.[3][4] |
Data Presentation
Table 1: Effect of DSCG Concentration on Mast Cell Degranulation
The following table summarizes the inhibitory effect of various concentrations of DSCG on IgE-antigen-induced degranulation in human jejunal mucosa mast cells.
| DSCG Concentration (M) | Mean Degranulation (%) | Standard Deviation | P-value |
| 0 (Control) | 38 | - | - |
| 3 x 10-7 | 38 | - | Not Significant |
| 3 x 10-6 | 28 | - | 0.027 |
| 3 x 10-5 | 2 | - | 0.006 |
| 3 x 10-4 | 38 | - | Not Significant |
| Data adapted from a study on human jejunal mucosa mast cells.[2] |
Table 2: Impact of Serum on Mast Cell Degranulation
This table illustrates the difference in degranulation of human lung mast cells cultured in serum-free versus serum-containing media upon stimulation with anti-IgE.
| Culture Medium | Mean Degranulation (%) |
| RPMI + 10% FBS (Batch 1) | ~25 |
| RPMI + 10% FBS (Batch 2) | ~30 |
| StemPro™-34 SFM (Serum-Free) | ~55 |
| Data is representative of findings showing a significantly higher degranulation response in serum-free media.[7] |
Table 3: Representative Effect of Cell Passage Number on Mast Cell Degranulation
This table provides a representative example of the expected decline in degranulation efficiency with increasing cell passage number for a mast cell line. While specific quantitative data is limited, the trend of decreased functionality is well-documented.
| Cell Passage Number | Expected Degranulation Range (%) |
| Low (P5-P15) | 30 - 45 |
| Medium (P16-P30) | 20 - 30 |
| High (>P30) | < 20 |
| This table is a representation of the expected trend and not from a specific study. It is crucial to validate the optimal passage range for your specific cell line and experimental conditions. |
Experimental Protocols
Protocol 1: General Mast Cell Culture (LAD2 Cell Line)
-
Media Preparation : Prepare StemPro™-34 SFM supplemented with 100 ng/mL recombinant human Stem Cell Factor (SCF) and 1% Penicillin-Streptomycin.
-
Cell Thawing : Rapidly thaw a cryopreserved vial of LAD2 cells in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding : Resuspend the cell pellet in fresh complete medium and transfer to a T25 flask. Maintain the cell density between 0.5 x 106 and 1.5 x 106 cells/mL.
-
Cell Maintenance : Culture the cells at 37°C in a 5% CO2 incubator. Perform a half-media change every 5-7 days. It is normal to observe some cell debris.[3]
-
Subculturing : LAD2 cells grow in suspension with some forming loose aggregates. To subculture, gently pipette to break up clumps and dilute the cell suspension to the seeding density in a new flask with fresh medium.
Protocol 2: IgE-Mediated Mast Cell Degranulation Assay (β-Hexosaminidase Release)
-
Cell Sensitization :
-
Count the LAD2 cells and adjust the concentration to 1 x 106 cells/mL in complete medium.
-
Add human IgE to a final concentration of 1 µg/mL.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator to allow for sensitization.
-
-
Cell Preparation :
-
Gently pellet the sensitized cells by centrifugation at 200 x g for 5 minutes.
-
Wash the cells twice with pre-warmed Tyrode's buffer (or another suitable assay buffer).
-
Resuspend the cells in Tyrode's buffer to a final concentration of 5 x 105 cells/mL.
-
-
Assay Procedure :
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
For DSCG treatment, add 10 µL of the desired concentration of DSCG (and vehicle control) to the appropriate wells and pre-incubate for 15-30 minutes at 37°C.
-
To induce degranulation, add 10 µL of anti-IgE antibody (or other activator) to the wells. For total release control, add 10 µL of 1% Triton X-100. For spontaneous release control, add 10 µL of buffer.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Measurement of β-Hexosaminidase Release :
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of β-hexosaminidase substrate solution (e.g., p-NAG in citrate buffer) to each well containing the supernatant.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding 150 µL of stop solution (e.g., 0.1 M Na2CO3/NaHCO3).
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Degranulation = [(AbsorbanceSample - AbsorbanceSpontaneous) / (AbsorbanceTotal - AbsorbanceSpontaneous)] x 100
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: IgE-mediated mast cell activation pathway and the inhibitory point of DSCG.
Caption: Troubleshooting workflow for inconsistent results in DSCG mast cell assays.
Caption: Experimental workflow for a β-hexosaminidase release assay.
References
- 1. Current utilization trend of immortalized mast cell lines in allergy research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RBL-2H3 cells are an imprecise model for mast cell mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ebiohippo.com [ebiohippo.com]
- 4. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RBL-2H3 Cell Line - Significance of RBL-2H3 in Allergic Response and Immunological Studies [cytion.com]
- 6. The Impact of Mast Cells on the Anatomy, Cellular Communication, and Molecular Immune Network of Lymph Nodes [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
How to prevent Diethyl cromoglycate precipitation in cell culture media
Welcome to the technical support center for Diethyl Cromoglycate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the common issue of this compound precipitation in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Researchers may encounter precipitation when adding this compound to cell culture media. This is often due to the compound's low solubility in aqueous solutions. The following guide provides a step-by-step approach to prevent this issue.
Issue: Immediate Precipitation Upon Addition to Cell Culture Media
This is a common problem, often referred to as "crashing out," which occurs when a compound dissolved in an organic solvent is rapidly diluted in an aqueous medium like cell culture media.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test. |
| Solvent Shock | Rapid dilution of a concentrated stock solution (e.g., in DMSO) into the cell culture medium causes the compound to precipitate out of the solution.[1] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[2] Add the compound dropwise while gently mixing the media. |
| Low Media Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. Adding the compound to cold media can induce precipitation.[2] | Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[3] |
| High Solvent Concentration | While a solvent like DMSO is necessary to dissolve this compound, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon dilution.[2] | Keep the final solvent concentration (e.g., DMSO) in the culture medium below 0.5%, and ideally below 0.1%. |
Issue: Precipitation Over Time in the Incubator
Precipitation that occurs after a period of incubation can be due to several factors related to the stability of the compound in the culture environment.
| Potential Cause | Explanation | Recommended Solution |
| Metastable Concentration | The initial concentration may be supersaturated and appears dissolved, but over time, the compound crashes out of the solution. | Lower the final working concentration of this compound. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[2] | If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to the precipitation of certain compounds. |
| pH Shift in Media | Cellular metabolism can cause a decrease in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium, especially in dense or long-term cultures. Consider changing the medium more frequently. |
| Media Evaporation | In long-term experiments, evaporation of water from the culture media can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[3] | Ensure proper humidification of the incubator and use appropriate culture plates with low-evaporation lids. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: this compound is soluble in organic solvents such as DMSO, chloroform, and dichloromethane.[4][5] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds.[1] It is crucial to use anhydrous, cell culture-grade DMSO.
Q2: What is the difference in solubility between this compound and Disodium Cromoglycate?
A2: this compound is a derivative of Disodium Cromoglycate.[4] A key difference is their solubility. This compound is more hydrophobic and soluble in organic solvents.[4][5] In contrast, Disodium Cromoglycate is the salt form, which is soluble in water but practically insoluble in ethanol and DMSO.[6][7][8]
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: You can perform a solubility test. A detailed protocol is provided in the "Experimental Protocols" section below. This will help you determine the highest concentration of this compound that remains in solution in your specific experimental conditions.
Q4: Can I use sonication to help dissolve this compound?
A4: Gentle sonication can be used to help dissolve the compound fully in the initial solvent to create the stock solution. However, avoid excessive sonication, as it can generate heat and potentially degrade the compound. Do not sonicate the cell culture medium directly, as this can damage its components.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of anhydrous, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Mixing: Gently vortex the tube and, if necessary, sonicate briefly in a water bath until the compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
-
Prepare a High-Concentration Stock: Make a concentrated stock solution of this compound in DMSO (e.g., 100 mM) as described in Protocol 1.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium (pre-warmed to 37°C) in clear microcentrifuge tubes or a 96-well plate. Ensure the final DMSO concentration is constant across all dilutions and does not exceed 0.5%.
-
Incubation: Incubate the tubes or plate at 37°C in a humidified incubator for a duration relevant to your planned experiment (e.g., 24-72 hours).
-
Visual Inspection: After incubation, carefully inspect each dilution for any signs of precipitation. The highest concentration that remains clear is the approximate maximum soluble concentration under your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for preventing this compound precipitation.
Caption: Logical relationship of dissolution and precipitation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. This compound | 16150-45-1 - Coompo [coompo.com]
- 5. This compound | 16150-45-1 [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. echemi.com [echemi.com]
- 8. Cromolyn Disodium Salt | 15826-37-6 [amp.chemicalbook.com]
Enhancing the efficiency of Diethyl cromoglycate synthesis reaction
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the synthesis of Diethyl cromoglycate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, directly addressing specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic route for this compound involves a two-step process. The first step is the synthesis of the intermediate, 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester, by reacting 2,6-dihydroxy acetophenone with diethyl oxalate in the presence of a base. The second step involves the reaction of this intermediate with a linking agent, typically 1,3-dibromo-2-propanol or epichlorohydrin, under alkaline conditions to yield this compound.[1]
Q2: I am experiencing a significantly low yield in my this compound synthesis. What are the likely causes?
A2: A low yield, sometimes as low as 37%, is a common issue in the synthesis of this compound.[1] The primary cause is often the formation of polymeric byproducts due to multi-molecular polycondensation. This occurs when both phenolic hydroxyl groups of 2,6-dihydroxy acetophenone react with the linking agent in a one-pot reaction. To mitigate this, a two-step synthesis, where the intermediate 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester is formed first, is highly recommended. This protects one of the hydroxyl groups and prevents polymerization, leading to significantly higher yields (often above 70%).[1]
Q3: What are the optimal reaction conditions for the synthesis of this compound from the intermediate?
A3: Optimal conditions can vary, but a general guideline for the reaction of 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester with epichlorohydrin or 1,3-dibromo-2-propanol involves using an alcohol solvent, such as isopropanol, and heating the reaction mixture.[1] Reaction temperatures typically range from 75°C to 100°C, with reaction times between 4 to 10 hours.[1] The choice of linking agent and specific temperature and time will influence the final yield.
Q4: What is a suitable method for purifying the final this compound product?
A4: Recrystallization is a common and effective method for purifying crude this compound. A mixed solvent system of dichloromethane and ethyl acetate has been shown to be effective in yielding a pure product.[1]
Troubleshooting Guide
Issue 1: Low Yield of 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester (Intermediate)
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Temperature: Maintain the appropriate reaction temperature. For the reaction of 2,6-dihydroxy acetophenone and diethyl oxalate, a temperature of around 65-80°C is often used.[1] |
| Suboptimal Base Concentration | - Base Stoichiometry: Ensure the correct molar ratio of the base (e.g., sodium ethoxide, sodium methoxide) is used to facilitate the condensation reaction. |
| Presence of Moisture | - Anhydrous Conditions: Use anhydrous solvents (e.g., absolute ethanol) and ensure all glassware is thoroughly dried to prevent hydrolysis of reactants and intermediates. |
Issue 2: Low Yield of this compound (Final Product)
| Potential Cause | Troubleshooting Steps |
| Polymeric Byproduct Formation | - Adopt a Two-Step Synthesis: Synthesize and isolate the intermediate 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester before reacting it with the linking agent (1,3-dibromo-2-propanol or epichlorohydrin). This is the most effective way to prevent polycondensation.[1] |
| Incomplete Reaction | - Reaction Time and Temperature: Optimize the reaction time and temperature for the second step. Temperatures between 75-100°C and reaction times of 4-10 hours are typically effective.[1] Monitor the reaction by TLC to determine the point of completion. |
| Suboptimal Reactant Ratio | - Molar Ratios: Carefully control the molar ratio of the intermediate to the linking agent (epichlorohydrin or 1,3-dibromo-2-propanol). |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Reaction Monitoring: Use TLC to ensure the reaction has gone to completion before initiating workup and purification. |
| Oily Product or Incomplete Crystallization | - Solvent System for Recrystallization: If the product oils out or fails to crystallize, experiment with different solvent systems for recrystallization. A mixture of dichloromethane and ethyl acetate is a good starting point.[1] Cooling the solution slowly and scratching the inside of the flask can help induce crystallization. |
| Presence of Polymeric Impurities | - Two-Step Synthesis: The best way to avoid polymeric impurities is to use the two-step synthesis approach. If they are present, careful recrystallization may help in their removal, although they can sometimes be difficult to separate from the desired product. |
Data Presentation
Table 1: Impact of Reaction Conditions on this compound Yield
| Linking Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Epichlorohydrin | Sodium Methoxide | Isopropanol | 75 | 6 | 84.4[1] |
| Epichlorohydrin | Sodium Ethoxide/Sodium Methoxide | Isopropanol | 75 | 6 | 85.4[1] |
| 1,3-dibromo-2-propanol | Sodium Ethoxide/Sodium Methoxide | Isopropanol | 100 | 10 | 85.1[1] |
| 1,3-dibromo-2-propanol | Sodium Ethoxide | Isopropanol | 100 | 4 | 53.8[1] |
Experimental Protocols
Protocol 1: Synthesis of 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester (Intermediate)
-
Reaction Setup: In a reaction vessel equipped with a thermometer and a stirrer, add 2,6-dihydroxy acetophenone (e.g., 0.5 mol), diethyl oxalate (e.g., 1.0-2.0 mol), an alkali metal alkoxide base (e.g., sodium ethoxide or sodium methoxide, 0.7-1.5 mol), and absolute ethanol.[1]
-
Reaction: Control the reaction temperature at 65-80°C and stir for approximately 6 hours.[1]
-
Workup: After the reaction is complete, evaporate the solvent (ethanol) and any excess diethyl oxalate to obtain the crude intermediate, 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester.[1]
Protocol 2: Synthesis of this compound
-
Reaction Setup: To the crude intermediate from the previous step, directly add the linking agent (epichlorohydrin or 1,3-dibromo-2-propanol, with molar ratio to the initial 2,6-dihydroxy acetophenone between 0.5-2:1) and an alcohol solvent (e.g., isopropanol).[1]
-
Reaction: Heat the reaction mixture to a temperature between 75°C and 100°C and maintain for 4 to 10 hours.[1]
-
Purification: Upon completion of the reaction, the crude this compound is obtained. Purify the crude product by recrystallization from a mixed solvent system of dichloromethane and ethyl acetate to yield pure this compound.[1]
Mandatory Visualization
References
Filtration techniques for sterile solutions containing cromone compounds
This guide provides technical support for researchers, scientists, and drug development professionals working with the sterile filtration of solutions containing cromone compounds, such as cromolyn sodium.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when sterile filtering solutions with cromone compounds?
A1: The main challenges include:
-
Low Drug Recovery due to Adsorption: Cromone compounds, being anionic at neutral pH, can bind to certain filter membranes through electrostatic interactions, leading to a loss of the active pharmaceutical ingredient (API).
-
Filter Clogging: While less common with simple aqueous solutions, high concentrations of the drug or the presence of certain excipients could lead to filter clogging.[1][2]
-
Extractables and Leachables (E&L): Compounds from the filter material can leach into the sterile solution, potentially affecting the product's quality and safety.[3][4]
-
pH Shifts: The filtration process, particularly under vacuum, can sometimes cause a shift in the solution's pH due to the removal of dissolved gases like CO2, which could affect the stability of the cromone compound.[5]
Q2: Which filter membranes are recommended for cromone solutions?
A2: Low protein-binding, hydrophilic membranes are generally recommended.
-
Polyethersulfone (PES): Often a good first choice due to its high flow rates, low protein binding, and low extractables profile.[2][6] It is suitable for aqueous solutions.
-
Polyvinylidene Fluoride (PVDF): Hydrophilic PVDF is another excellent option known for its very low protein binding and broad chemical compatibility.[7][8]
-
Polytetrafluoroethylene (PTFE): Hydrophilic PTFE can also be used and is known for low analyte binding.[9]
-
Nylon: Caution is advised with Nylon membranes. Due to their surface chemistry, they can exhibit higher binding of acidic compounds, which includes cromones.[7][9][10][11] Pre-saturation with the product solution may be necessary if a nylon filter must be used.[9]
Q3: What pore size is appropriate for sterile filtration of cromone solutions?
A3: A sterilizing-grade filter with a pore size of 0.22 µm or 0.2 µm is the standard for removing bacteria and ensuring sterility.[12][13] For solutions with a high particulate load, a pre-filter with a larger pore size (e.g., 0.45 µm or larger) can be used upstream of the sterilizing filter to prevent clogging and extend the life of the final filter.[12]
Q4: How can I minimize the loss of my cromone compound due to filter adsorption?
A4: To minimize drug loss:
-
Select the Right Membrane: Choose a low-binding membrane like hydrophilic PVDF or PES.[6][9]
-
Pre-flush/Saturate the Filter: Before filtering your main batch, pass a small amount of the drug solution through the filter. This will saturate the non-specific binding sites on the membrane. The initial filtrate should be discarded. The required volume for saturation should be determined during filter validation.[9]
-
Optimize Formulation pH: The binding of anionic drugs can be pH-dependent.[11] Maintaining the pH where the cromone is fully ionized and the membrane surface charge is also negative can minimize electrostatic binding. However, any pH adjustment must be compatible with the drug's stability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Recovery Post-Filtration | Filter Adsorption: The cromone compound is binding to the filter membrane. | 1. Verify Filter Choice: Ensure you are using a low-binding membrane (e.g., hydrophilic PVDF, PES). Avoid nylon filters if possible.[9][11] 2. Implement a Pre-flush: Discard the initial volume of the filtrate to saturate the filter's binding sites. Validate the necessary discard volume. 3. Check Solution pH: Anionic drug binding can be influenced by pH. Ensure the solution pH is within the optimal range for both drug stability and minimal membrane interaction.[11][14] |
| Reduced Filtration Flow Rate / Filter Clogging | High Particulate Load: The solution may contain undissolved particles or aggregates. Improper Filter Choice: The filter's capacity is insufficient for the batch volume or viscosity.[1] High Drug Concentration: The drug may be precipitating at the filter surface. | 1. Use a Pre-filter: Add a pre-filter with a larger pore size (e.g., 0.45 µm) before the 0.22 µm sterilizing filter.[12] 2. Increase Filter Surface Area: Use a larger diameter filter or a filter capsule with more membrane area. 3. Check Drug Solubility: Ensure the drug concentration is below its saturation point in the solution under the filtration conditions (temperature, pH). |
| Particulates Observed in Filtrate | Filter Integrity Failure: The filter membrane is damaged or compromised. Incorrect Installation: The filter is not sealed correctly in the housing, allowing bypass. | 1. Perform Integrity Testing: Conduct a bubble point test or pressure hold test before and after filtration to confirm the filter is integral.[15][16] 2. Inspect Filter and Housing: Check for visible damage to the filter and ensure it is correctly installed and sealed. 3. Avoid High-Pressure Differentials: Do not exceed the manufacturer's maximum recommended pressure for the filter. |
| Change in Solution pH after Filtration | Degassing of Solution: Removal of dissolved CO2 under vacuum can increase the pH of buffered solutions.[5] | 1. Use Positive Pressure: Employ a syringe filter with positive pressure instead of a vacuum filtration setup. 2. Re-measure pH: If a minor pH shift is observed, check if it is within the acceptable range for the product's stability. |
| Unexpected Peaks in HPLC/UPLC Analysis of Filtrate | Extractables/Leachables: Compounds are being released from the filter into your solution.[4] | 1. Pre-flush with Solvent: Flush the filter with the filtration solvent (e.g., water for injection) before introducing the drug solution to remove manufacturing residues. 2. Consult Manufacturer's Data: Review the filter manufacturer's documentation for information on extractables. 3. Select a High-Purity Filter: Choose filters specifically designated for low extractables in pharmaceutical applications. |
Quantitative Data on Filter Performance
The following tables provide illustrative data on the expected performance of different filter membranes with a model small, anionic compound similar to cromones. Actual results must be confirmed through experimental validation.
Table 1: Illustrative Drug Recovery of a Model Cromone Compound
| Filter Membrane Material | Pore Size (µm) | Illustrative % Drug Recovery (after 2 mL pre-flush) | Binding Potential |
| Hydrophilic PVDF | 0.22 | > 99% | Very Low |
| Polyethersulfone (PES) | 0.22 | > 98% | Low |
| Hydrophilic PTFE | 0.22 | > 99% | Very Low |
| Nylon | 0.22 | 85 - 95% | High |
| Cellulose Acetate | 0.22 | 96 - 98% | Moderate |
Note: This data is for illustrative purposes. Nylon filters often show higher adsorption for acidic compounds.[9][11]
Table 2: Illustrative Comparison of Filter Characteristics
| Filter Membrane | Flow Rate | Protein/Drug Binding | Extractables | Primary Interaction Mechanism |
| Hydrophilic PVDF | Moderate to High | Very Low | Very Low | Hydrophobic (minimal) |
| PES | High | Low | Low | Hydrophobic & Electrostatic (low) |
| Nylon | Moderate | High | Moderate | Hydrogen Bonding & Electrostatic |
| Hydrophilic PTFE | Moderate | Very Low | Low | Hydrophobic (minimal) |
Experimental Protocols
Protocol: Filter Compatibility and Drug Adsorption Study
Objective: To quantify the amount of a cromone compound that binds to a specific sterilizing filter and to validate the chosen filter for use.
Materials:
-
Cromone compound solution at the desired concentration.
-
Unfiltered cromone solution (Control).
-
Syringe filters to be tested (e.g., 0.22 µm PVDF, PES, Nylon).
-
Sterile syringes.
-
Sterile collection vials.
-
Validated HPLC-UV or LC-MS method for quantifying the cromone compound.[17][18]
Methodology:
-
Prepare Control Sample: Transfer an aliquot of the unfiltered cromone solution into a collection vial. This will serve as the 100% recovery reference (or use a centrifuged sample as a control).[19]
-
Filter Preparation: Attach the test syringe filter to a sterile syringe.
-
Filtration and Collection:
-
Draw the cromone solution into the syringe.
-
Filter the solution through the test filter.
-
Collect filtrate fractions sequentially (e.g., collect the first 1 mL, the second 1 mL, and then a final larger fraction of 5 mL) into separate, labeled sterile vials.[20] This helps determine the volume needed to saturate the filter.
-
-
Sample Analysis:
-
Analyze the concentration of the cromone compound in the unfiltered control sample and in each collected filtrate fraction using a validated HPLC method.[17]
-
Perform all analyses in triplicate.
-
-
Calculations:
-
Calculate the percent recovery for each fraction using the following formula: % Recovery = (Concentration of Filtered Sample / Concentration of Unfiltered Control) * 100
-
Calculate the percent of drug adsorbed: % Adsorption = 100 - % Recovery
-
-
Acceptance Criteria: A validated filter should typically demonstrate >98% drug recovery after a specified pre-flush volume.
Diagrams
Caption: Workflow for selecting and validating a sterilizing filter.
Caption: Troubleshooting decision tree for low drug recovery.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. hollowfiberspinningmachine.com [hollowfiberspinningmachine.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of extractables/leachables from filters on stability of protein formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. PVDF vs. Nylon Syringe Filters: Which Should You Use? [hplcvials.com]
- 8. hawachmembrane.com [hawachmembrane.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. duoningbio.com [duoningbio.com]
- 13. ebeammachine.com [ebeammachine.com]
- 14. drugfuture.com [drugfuture.com]
- 15. agnopharma.com [agnopharma.com]
- 16. Critical Filter Validation Steps in Pharmaceutical Product Development - Sanitek [sanitekfilter.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Studying Analyte Binding To Syringe Filters During Filter Validation [pharmaceuticalonline.com]
- 20. agilent.com [agilent.com]
Avoiding contamination when handling Diethyl cromoglycate powder
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl cromoglycate powder. The information is designed to help users avoid contamination and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary contamination risks when handling this compound powder?
A1: The primary contamination risks when handling this compound powder include:
-
Cross-contamination: Residues from other substances in the laboratory can contaminate the powder, affecting experimental results. This is a significant concern in multi-product facilities.[1]
-
Microbial contamination: Exposure to non-sterile air or equipment can introduce bacteria and fungi.
-
Particulate contamination: Dust and other airborne particles can settle on the powder.
-
Moisture contamination: this compound is hygroscopic, meaning it readily absorbs moisture from the air. This can lead to degradation of the active pharmaceutical ingredient (API) and alter the powder's physical properties.[2]
Q2: How does the hygroscopic nature of this compound powder pose a contamination risk?
A2: The hygroscopic nature of this compound powder presents a significant contamination risk because absorbed moisture can lead to:
-
Chemical degradation: The presence of water can facilitate hydrolysis or other degradation pathways, altering the chemical structure and purity of the compound.
-
Altered physical properties: Moisture absorption can cause the powder to cake or agglomerate, affecting its flowability, dissolution rate, and making accurate weighing challenging.[2]
-
Inaccurate measurements: Weighing a sample that has absorbed moisture will lead to an overestimation of the actual amount of the compound.[3]
Q3: What are the recommended storage conditions for this compound powder to minimize contamination?
A3: To minimize contamination, this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. The use of desiccants within the storage container is highly recommended to control moisture levels.[2][4] For long-term storage, refrigeration in a sealed container with a desiccant can further preserve its integrity.
Troubleshooting Guides
Issue 1: Inconsistent or inaccurate weighing of this compound powder.
-
Symptom: Difficulty obtaining a stable reading on the analytical balance; weight drifts upwards over time.
-
Potential Cause: The powder is absorbing moisture from the atmosphere due to its hygroscopic nature.[3] Static electricity can also cause unstable readings.
-
Troubleshooting Steps:
-
Work Quickly: Minimize the time the powder is exposed to the open air.
-
Use a Weighing Dish with a Lid: Keep the weighing dish covered as much as possible during the process.
-
Weighing by Difference: Weigh the sealed container before and after transferring the powder to your reaction vessel. This minimizes exposure time.
-
Controlled Environment: If possible, handle the powder in a glove box with controlled low humidity.[5]
-
Anti-Static Measures: Use an anti-static gun or ionizing bar to dissipate static charge on the weighing vessel and spatula.
-
Issue 2: Powder appears clumpy or has poor flowability.
-
Symptom: The powder does not flow freely, making it difficult to transfer or measure accurately.
-
Potential Cause: The powder has absorbed moisture from the environment, leading to caking and agglomeration.[2]
-
Troubleshooting Steps:
-
Drying: If appropriate for the experimental protocol, the powder can be dried under vacuum. However, be cautious as this may affect the compound's stability.
-
Proper Storage: Ensure the powder is stored in a desiccator or a tightly sealed container with a desiccant to prevent further moisture absorption.[4]
-
Sieving (with caution): Gently passing the powder through a fine-mesh sieve can break up clumps. This should be done in a controlled environment to avoid generating dust and potential contamination.
-
Issue 3: Suspected cross-contamination in experimental results.
-
Symptom: Unexpected peaks in analytical data (e.g., HPLC, GC-MS) or inconsistent biological activity.
-
Potential Cause: Contamination from other chemicals or APIs handled in the same workspace or with the same equipment.[1]
-
Troubleshooting Steps:
-
Dedicated Equipment: Whenever possible, use spatulas, weighing boats, and glassware dedicated solely to handling this compound.
-
Thorough Cleaning: Implement and validate rigorous cleaning procedures for all shared equipment.[6] This includes disassembly and cleaning of complex parts.
-
Clean-in-Place (CIP) and Clean-Out-of-Place (COP): For larger equipment, utilize automated CIP or manual COP procedures to ensure all surfaces are free of residues.[7]
-
Workspace Decontamination: Regularly clean and decontaminate the work area, including benchtops and fume hoods.
-
Airflow Control: Work in a fume hood or a biological safety cabinet to minimize airborne contamination.
-
Experimental Protocols
Protocol 1: Weighing this compound Powder Using the Weighing by Difference Technique
-
Place the sealed container of this compound powder on the analytical balance and record the initial mass.
-
Carefully open the container and, using a clean, dry spatula, quickly transfer the desired amount of powder into the receiving vessel (e.g., a reaction flask).
-
Immediately reseal the original container.
-
Place the sealed container back on the analytical balance and record the final mass.
-
The difference between the initial and final mass is the exact amount of powder transferred.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may need to be optimized for specific instrumentation and impurity profiles.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid). The exact ratio should be determined based on method development.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the this compound powder and dissolve it in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detector: UV detector set at an appropriate wavelength (e.g., 240 nm).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify and quantify the this compound peak and any impurity peaks by comparing their retention times and peak areas to the calibration curve.
Quantitative Data Summary: Impurity Acceptance Criteria
The acceptable limits for impurities in active pharmaceutical ingredients are guided by regulatory bodies. The following table provides a general overview based on ICH guidelines.[8][9]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.05% | 0.10% | 0.15% |
| > 1 g | 0.03% | 0.05% | 0.05% |
Visualizations
Workflow for Handling this compound Powder to Minimize Contamination
Caption: A logical workflow for handling this compound powder to minimize contamination risks.
Signaling Pathway of Sodium Cromoglycate (Parent Compound)
Since this compound is a prodrug of cromolyn, understanding the mechanism of the active form is crucial.
Caption: Simplified signaling pathway illustrating how Sodium Cromoglycate stabilizes mast cells.[10][11]
References
- 1. ilcdover.com [ilcdover.com]
- 2. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 6. gmpsop.com [gmpsop.com]
- 7. pritchardindustries.com [pritchardindustries.com]
- 8. mca.gm [mca.gm]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. nbinno.com [nbinno.com]
- 11. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Publication Bias in Clinical Trial Design for Cromoglycate Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cromoglycate compounds. The resources below are designed to help you design robust clinical trials that minimize the risk of publication bias and ensure the transparent reporting of your findings.
Troubleshooting Guide: Addressing Potential Publication Bias in Your Cromoglycate Trial
This guide provides solutions to common challenges encountered during the design and execution of clinical trials for cromoglycate compounds that can lead to publication bias.
| Problem | Potential Cause | Suggested Solution |
| Positive results are more likely to be submitted and published than negative or null findings. | This is a primary driver of publication bias, creating a skewed view of the evidence base.[1][2] | Prospective Trial Registration: Register your trial protocol on a public registry like ClinicalTrials.gov before enrolling the first participant.[3][4][5] This creates a public record of your study, regardless of the outcome. |
| Selective reporting of only favorable outcomes within a published study. | Outcome reporting bias can occur when researchers focus on statistically significant findings while downplaying or omitting non-significant ones.[1] | Pre-specify Primary and Secondary Outcomes: Clearly define your primary and secondary outcome measures in your registered protocol. Adhere to these pre-specified outcomes in your final report. |
| Difficulty in replicating study findings due to incomplete reporting of methodology. | Poor reporting hinders the reproducibility and validity of research.[6][7] | Adhere to CONSORT Guidelines: Follow the Consolidated Standards of Reporting Trials (CONSORT) checklist and flow diagram to ensure complete and transparent reporting of your trial.[6][7][8] |
| Pressure from funding sources to publish positive results. | Industry-sponsored trials have been shown to be more likely to report favorable outcomes.[9] | Ensure Data Ownership and Transparency: Establish clear agreements with funders regarding data ownership, analysis, and the right to publish all findings, regardless of the outcome. |
| Small, underpowered studies yielding inconclusive results that are less likely to be published. | Statistically non-significant findings from small trials are often perceived as less impactful and may not be submitted for publication. | Conduct a Thorough Power Analysis: Ensure your sample size is adequate to detect a clinically meaningful effect. This strengthens the validity of both positive and negative findings. |
Frequently Asked Questions (FAQs)
Designing Your Cromoglycate Clinical Trial
Q1: What is the first step I should take to minimize publication bias when designing a clinical trial for a cromoglycate compound?
A1: The most critical first step is to prospectively register your clinical trial in a publicly accessible registry, such as ClinicalTrials.gov, before you enroll your first patient.[3][4][5] This ensures that there is a public record of your study's existence, objectives, and pre-specified outcomes, regardless of the final results.
Q2: How do I decide on the primary and secondary outcomes for my trial to avoid selective reporting?
A2: Your primary and secondary outcomes should be clearly defined in your study protocol before the trial begins. The primary outcome should be the most important and clinically relevant measure of the cromoglycate compound's effect. Secondary outcomes can measure other effects, but it is crucial to avoid changing these or adding new ones based on the results you observe.
Q3: What are the key elements of a robust protocol for a cromoglycate clinical trial?
A3: A robust protocol should include a clear rationale, specific objectives, detailed methodology (including participant eligibility criteria, intervention details, and outcome measures), a statistical analysis plan, and adherence to the SPIRIT (Standard Protocol Items: Recommendations for Interventional Trials) guidelines.
Data Presentation and Reporting
Q4: I have a mix of positive and negative results in my cromoglycate study. How should I present them?
A4: You should report all pre-specified primary and secondary outcomes, regardless of their statistical significance. The CONSORT (Consolidated Standards of Reporting Trials) guidelines provide a checklist and flow diagram to ensure comprehensive and transparent reporting.[6][7][8] This includes detailing participant flow, baseline characteristics, and results for all outcome measures.
Q5: What is a CONSORT flow diagram, and why is it important?
A5: The CONSORT flow diagram is a visual representation of the progress of all participants through the trial, from enrollment to analysis.[10][11][12] It documents the number of participants at each stage, including those who were excluded, withdrew, or were lost to follow-up. This transparency is crucial for readers to assess the validity of the trial.
Data from Cromoglycate Clinical Trials
The following tables summarize quantitative data from select clinical trials of cromoglycate compounds.
Table 1: Efficacy of Cromolyn Sodium in Asthma
| Study | Intervention | Control | Key Outcome Measure | Cromolyn Sodium Result | Placebo/Control Result | P-value |
| Multicenter Evaluation of Cromolyn Sodium MDI[13] | Cromolyn Sodium MDI | Placebo MDI | FEV1 at final visit | Statistically significant improvement | Not specified | < 0.05 |
| Cromolyn in Neutrophilic Asthma[14] | Cromolyn MDI | Placebo MDI | Asthma Control Test (ACT) Score (post-treatment) | 23.53 ± 2.25 | Significant improvement, but less than cromolyn | - |
| Cromolyn in Neutrophilic Asthma[14] | Cromolyn MDI | Placebo MDI | Sputum Neutrophil Count (post-treatment) | 34.08 ± 16.7% | 56.71 ± 27.22% | 0.02 |
| Cromolyn in Aspirin-Hypersensitive Asthma[8] | Cromolyn Sodium | Placebo | FEV1 (after 4 weeks) | Slight but significant improvement | Not specified | < 0.05 |
Table 2: Efficacy of Cromolyn Sodium in Allergic Conjunctivitis
| Study | Intervention | Control | Key Outcome Measure | Cromolyn Sodium Result | Placebo/Control Result | P-value |
| Cromolyn Sodium in Seasonal Allergic Conjunctivitis[6] | 2% Cromolyn Sodium Ophthalmic Solution | Placebo | Suppression of eye symptoms | Significant suppression at weeks 2, 4, and 5 | Not specified | < 0.02 |
| Double-blind Crossover Study[15] | Sodium Cromoglycate Eye Drops | Placebo | Clinician preference for treatment | 27 preferences | 9 preferences | < 0.01 |
| Comparative Study of 2% and 4% Cromolyn[16] | 4% Cromolyn Sodium Eye Drops (twice daily) | 2% Cromolyn Sodium Eye Drops (four times daily) | Patient-reported efficacy (very or moderately effective) | > 90% | > 90% | No significant difference |
| Comparative Study with Nedocromil Sodium[17] | 2% Sodium Cromoglycate Eye Drops | Placebo | Patient-reported full or moderate control of symptoms | 75% | 73% | - |
Experimental Protocols
Protocol: Double-Blind, Placebo-Controlled Trial of Cromolyn Sodium Nasal Spray for Seasonal Allergic Rhinitis
This protocol is a synthesized example based on common practices in published trials.[18][19]
-
Objective: To evaluate the efficacy and safety of cromolyn sodium 4% nasal solution in the treatment of seasonal allergic rhinitis.
-
Study Design: A 2-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Selection:
-
Inclusion Criteria: Adults and children aged 2 years and older with a history of seasonal allergic rhinitis, confirmed by a positive skin test to a relevant seasonal allergen.
-
Exclusion Criteria: Use of other allergy medications within 48 hours of study entry; requirement for prescription medications to control allergy symptoms.
-
-
Randomization and Blinding: Eligible patients are randomized to receive either cromolyn sodium 4% nasal solution or a matching placebo in identical packaging. Both participants and investigators are blinded to the treatment allocation.
-
Intervention:
-
Cromolyn Sodium Group: One spray of cromolyn sodium 4% nasal solution in each nostril every 4 to 6 hours (not to exceed 6 times per day).
-
Placebo Group: One spray of placebo nasal solution in each nostril on the same schedule.
-
-
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in the Total Nasal Symptom Score (TNSS), which includes ratings for sneezing, nasal congestion, runny nose, and itchy nose.
-
Secondary Efficacy Endpoints: Overall symptom relief, medication efficacy rated by both patient and physician, and use of rescue medication.
-
Safety Assessments: Recording of all adverse events.
-
-
Data Collection: Patients record daily symptom severity and study drug usage in a diary. Clinical assessments are performed at baseline and at the end of weeks 1 and 2.
-
Statistical Analysis: The primary analysis will be an intent-to-treat (ITT) analysis of the change in TNSS from baseline to the end of the study between the cromolyn sodium and placebo groups.
Visualizations
Diagram 1: Mitigating Publication Bias Workflow
This diagram illustrates a logical workflow for researchers to follow to minimize publication bias in their clinical trials.
Diagram 2: Simplified Signaling Pathway of Mast Cell Stabilization by Cromoglycate
This diagram depicts a simplified representation of the intracellular signaling cascade in a mast cell and the inhibitory action of cromoglycate.
Diagram 3: CONSORT Flow Diagram for a Cromoglycate Trial
This is a template of a CONSORT flow diagram, which should be adapted for your specific trial to report participant flow.[10][11][12][20]
References
- 1. Publication Bias in Medical Research | University of Oulu [oulu.fi]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Cromolyn Sodium for Treatment of COVID-19 Pneumonia | Clinical Research Trial Listing [centerwatch.com]
- 6. Cromolyn sodium in seasonal allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A double-blind, placebo-controlled comparison of sodium cromoglycate and ketotifen in the treatment of childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cromolyn sodium in the treatment of asthma associated with aspirin hypersensitivity and nasal polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Publication bias in clinical research sponsored by pharmaceutical industry | Kerekovska | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. equator-network.org [equator-network.org]
- 12. CONSORT: when and how to use it - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A multicenter evaluation of the clinical benefits of cromolyn sodium aerosol by metered-dose inhaler in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cromolyn, a New Hope for Limited Treatment of Neutrophilic Asthma: a Phase II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A double-blind crossover study comparing sodium cromoglycate eye drops with placebo in the treatment of chronic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A double-blind group comparative study of ophthalmic sodium cromoglycate, 2% four times daily and 4% twice daily, in the treatment of seasonal allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Double-blind group comparative study of 2% nedocromil sodium eye drops with 2% sodium cromoglycate and placebo eye drops in the treatment of seasonal allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and patient satisfaction with cromolyn sodium nasal solution in the treatment of seasonal allergic rhinitis: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.hres.ca [pdf.hres.ca]
- 20. researchgate.net [researchgate.net]
Adjusting experimental protocols for species-specific responses to cromoglycates
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving cromoglycates (sodium cromoglycate/cromolyn) across different species.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing a response to cromolyn in my mouse model of allergy?
A1: This is a well-documented, species-specific phenomenon. While cromolyn is an effective mast cell stabilizer in rats and humans, it is largely ineffective at inhibiting IgE-dependent mast cell activation in mice.[1][2][3] In vivo studies show that cromolyn fails to inhibit passive cutaneous anaphylaxis (PCA) and passive systemic anaphylaxis (PSA) in mice, whereas it is effective in rats at similar dosages.[1] Similarly, in vitro studies demonstrate that cromolyn inhibits degranulation and mediator release from rat peritoneal mast cells but not from mouse peritoneal mast cells.[1][2]
Troubleshooting Tip: If your research question requires a mast cell stabilizer in a mouse model, consider alternative compounds. If the goal is to specifically study cromolyn's mechanism, a rat or guinea pig model may be more appropriate.
Q2: What is the primary mechanism of action for cromolyn, and does it differ between species?
A2: The primary mechanism is the stabilization of mast cells, which prevents the release of inflammatory mediators like histamine and leukotrienes upon allergen exposure.[4][5] This is thought to occur through the inhibition of calcium influx, a critical step for degranulation.[6] Evidence also points to the modulation of chloride channels as a key part of the mechanism.[7][8][9][10] While the fundamental mechanism of mast cell stabilization is conserved, the efficacy of cromolyn in triggering this mechanism is highly variable between species, with rats being responsive and mice being largely non-responsive.[1]
Q3: Are there known off-target effects of cromolyn that could affect my experimental results?
A3: Yes. At high concentrations (e.g., 100 mg/kg), cromolyn has been shown to inhibit lipopolysaccharide (LPS)-induced TNF production in genetically mast cell-deficient mice.[1] This indicates that cromolyn can have anti-inflammatory effects independent of mast cell stabilization, which could confound results in studies not specifically focused on mast cell activity. Researchers should include appropriate controls, such as mast cell-deficient animals, to dissect these effects.
Q4: How does the potency of cromolyn compare to other mast cell stabilizers like nedocromil?
A4: Nedocromil sodium is generally considered more potent than sodium cromoglycate. In studies on human pulmonary mast cells, nedocromil was found to be approximately an order of magnitude (about 10 times) more effective than cromolyn in inhibiting histamine release.[7] However, in some models, such as a guinea pig model of ocular anaphylaxis, 2% nedocromil and 2% cromolyn showed comparable efficacy.[11]
Quantitative Data Summary
The following tables summarize the comparative efficacy of cromoglycates across different experimental models and species.
Table 1: In Vitro Efficacy of Cromolyn on Mast Cell Degranulation
| Species | Cell Type | Assay | Cromolyn Concentration | Result | Reference |
| Rat | Peritoneal Mast Cells | β-Hexosaminidase Release | 10 - 100 µM | Concentration-dependent inhibition | [1] |
| Rat | Peritoneal Mast Cells | Prostaglandin D2 Synthesis | 10 - 100 µM | Inhibition | [1] |
| Mouse | Peritoneal Mast Cells | β-Hexosaminidase Release | 1 - 100 µM | No inhibition | [1] |
| Mouse | Peritoneal Mast Cells | Prostaglandin D2 Synthesis | 10 - 100 µM | No inhibition | [1] |
| Human | Pulmonary Mast Cells | Histamine Release | Not specified | Less potent than nedocromil | [7] |
Table 2: In Vivo Efficacy of Cromolyn in Anaphylaxis Models
| Species | Model | Cromolyn Dosage | Result | Reference |
| Rat | Passive Cutaneous Anaphylaxis (PCA) | 10 mg/kg | Effective inhibition | [1] |
| Rat | Passive Systemic Anaphylaxis (PSA) | 10 mg/kg | Effective inhibition of histamine increase | [1] |
| Mouse | Passive Cutaneous Anaphylaxis (PCA) | 10 - 100 mg/kg | No inhibition of Evans blue extravasation | [1][3] |
| Mouse | Passive Systemic Anaphylaxis (PSA) | 10 mg/kg | No inhibition of histamine increase or temperature drop | [1] |
| Guinea Pig | Ocular Anaphylaxis | 2% Topical Solution | Effective reduction in vascular permeability | [11] |
Experimental Protocols & Workflows
Signaling Pathway of Cromoglycate Action
Cromoglycate is believed to bind to a specific protein on the mast cell surface, which inhibits the influx of extracellular calcium (Ca²⁺) that is essential for degranulation. This process may also involve the modulation of chloride (Cl⁻) channels and the phosphorylation of a 78 kDa protein, potentially mediated by cGMP.
Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules along with histamine.
References
- 1. Evidence questioning cromolyn’s effectiveness and selectivity as a “mast cell stabilizer” in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. A binding site on mast cells and basophils for the anti-allergic drug cromolyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Potent block of Cl- channels by antiallergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The significance of chloride in the inhibitory action of disodium cromoglycate on immunologically-stimulated rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of nedocromil sodium and cromolyn sodium in an experimental model of ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Diethyl Cromoglycate Dosage for Animal Models of Asthma
Welcome to the technical support center for the application of Diethyl Cromoglycate (DEC) in preclinical asthma research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the use of this mast cell stabilizer in animal models of asthma. Recognizing the limited direct literature on this compound in this specific application, this document synthesizes information from its parent compound, sodium cromoglycate, with pharmacokinetic principles to offer a robust framework for dosage refinement and experimental design.
Introduction: The Rationale for this compound in Asthma Models
Sodium cromoglycate (SCG), a well-established mast cell stabilizer, has been a cornerstone in asthma prophylaxis for decades.[1][2][3] Its primary mechanism of action involves the inhibition of mast cell degranulation, thereby preventing the release of histamine, leukotrienes, and other inflammatory mediators that trigger allergic responses and bronchoconstriction.[4] this compound, as a diethyl ester derivative of cromoglicic acid, is hypothesized to possess altered pharmacokinetic properties that may offer advantages in preclinical settings.
The esterification of a drug can increase its lipophilicity, potentially leading to enhanced cell membrane permeability and a prolonged duration of action.[5][6][7] This suggests that this compound might exhibit different potency and require adjusted dosing regimens compared to its more hydrophilic parent compound, sodium cromoglycate.[8] This guide will provide a systematic approach to determining the optimal dosage of this compound for your specific animal model of asthma.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is presumed to share the same primary mechanism as sodium cromoglycate, which is the stabilization of mast cell membranes.[8] This action inhibits the influx of calcium ions into mast cells upon antigen stimulation, a critical step for the degranulation and release of pro-inflammatory mediators.[9] By preventing the release of substances like histamine and leukotrienes, it helps to avert the inflammatory cascade characteristic of an asthma attack.[4]
Q2: How does this compound differ from Sodium Cromoglycate?
A2: The key difference lies in the esterification of the carboxylic acid groups of cromoglicic acid with two ethyl groups. This chemical modification increases the lipophilicity of the molecule.[5][6] This change may influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to differences in bioavailability and duration of effect compared to the more polar sodium salt form.[8]
Q3: Why can't I find established dosages for this compound in animal models of asthma?
A3: this compound is less commonly cited in the literature for in vivo asthma studies compared to its parent compound, sodium cromoglycate. This necessitates a systematic approach to dose-finding, using the extensive data on sodium cromoglycate as a starting point.
Q4: What are the critical considerations when designing an animal study with this compound?
A4: Key factors include the choice of animal model (e.g., mouse, rat, guinea pig), the method of asthma induction (e.g., ovalbumin, house dust mite), the route of drug administration (e.g., intratracheal, intraperitoneal, aerosol), and the timing of administration relative to allergen challenge. Each of these variables can significantly impact the effective dose.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (No reduction in airway hyperresponsiveness or inflammation) | - Insufficient dosage. - Inappropriate route of administration for optimal lung delivery. - Incorrect timing of administration (too far in advance of or too close to allergen challenge). - Poor solubility or stability of the this compound formulation. | - Perform a dose-response study to determine the optimal dosage (see detailed protocol below). - Consider the administration route. Intratracheal or aerosol administration often provides the most direct delivery to the lungs. - Optimize the pre-treatment time. Mast cell stabilizers are prophylactic and need to be administered prior to allergen challenge. A time-course experiment (e.g., 15, 30, 60 minutes prior) may be necessary. - Ensure your vehicle is appropriate for this compound and that the compound is fully solubilized. |
| High Variability in Results | - Inconsistent drug administration technique. - Variability in the induction of the asthma phenotype across animals. - Differences in animal strain, age, or sex. | - Standardize administration procedures, especially for intratracheal or aerosol delivery. - Ensure a consistent and robust asthma induction protocol. Monitor key markers of allergic sensitization (e.g., serum IgE levels). - Use age- and sex-matched animals from a single, reputable supplier. |
| Unexpected Adverse Effects | - Off-target effects at high concentrations. - Vehicle-related toxicity. | - Reduce the dosage and re-evaluate efficacy. - Run a vehicle-only control group to assess for any adverse effects of the formulation itself. |
Experimental Protocols
Protocol 1: Dose-Response Study for this compound in a Murine Model of Allergic Asthma
This protocol outlines a systematic approach to determine the effective dose of this compound in an ovalbumin (OVA)-induced mouse model of asthma.
1. Animal Model Induction:
-
Sensitization: On days 0 and 14, sensitize BALB/c mice via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide in a total volume of 200 µL saline.
-
Challenge: On days 24, 25, and 26, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.
2. This compound Dose Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO, if necessary).
-
Based on dosages of sodium cromoglycate in other rodent models, a suggested starting dose range for this compound could be 0.1, 1, and 10 mg/kg.
-
Administer the selected doses of this compound via the chosen route (e.g., intratracheal instillation) 30 minutes prior to each OVA challenge. Include a vehicle control group and a positive control group (e.g., an established dose of sodium cromoglycate or dexamethasone).
3. Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of methacholine using either invasive plethysmography (measuring lung resistance and compliance) or non-invasive whole-body plethysmography (measuring Penh).
4. Evaluation of Airway Inflammation:
-
Following AHR measurement, perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
-
Perform total and differential cell counts on the BAL fluid to quantify eosinophils, neutrophils, lymphocytes, and macrophages.
-
Analyze the BAL fluid supernatant for levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) using ELISA or a multiplex assay.
5. Histological Analysis:
-
Perfuse and fix the lungs for histological examination.
-
Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
Diagram: Experimental Workflow for Dose-Response Study
Caption: Workflow for this compound Dose-Response Study.
Dosage Considerations from Sodium Cromoglycate Studies
The following table summarizes reported effective doses of sodium cromoglycate in various animal models. This data can serve as a reference point for designing your this compound dose-finding studies. Due to the potential for increased potency and/or duration of action with this compound, it is advisable to test doses on the lower end of these ranges initially.
| Animal Model | Route of Administration | Effective Dose Range of Sodium Cromoglycate | Reference |
| Guinea Pig | Intratracheal | 0.5 - 2 mg/animal | [10] |
| Guinea Pig | Intravenous | 1 mg/kg | [11] |
| Guinea Pig | Aerosol | Not specified | [12] |
| Rat | In vitro (peritoneal mast cells) | 1-30 µM | [13] |
| Rat | In vivo (lung transplant model) | Not specified | [14] |
| Mouse | In vivo (PCA) | 100 mg/kg (repeated administration) | [15] |
Understanding the Mechanism: Mast Cell Stabilization Pathway
The prophylactic effect of cromoglicates is rooted in their ability to interfere with the signaling cascade that leads to mast cell degranulation.
Caption: this compound's Role in Mast Cell Stabilization.
Conclusion
While direct dosage guidelines for this compound in animal models of asthma are not yet well-established, a systematic and evidence-based approach can lead to successful experimental outcomes. By leveraging the extensive knowledge of sodium cromoglycate and understanding the potential impact of esterification, researchers can design robust dose-finding studies. This guide provides the necessary framework, from troubleshooting common issues to detailed experimental protocols, to aid in the refinement of this compound dosage for your preclinical asthma research.
References
- 1. Sodium cromoglycate: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sodium cromoglycate (cromolyn sodium): a review of its mode of action, pharmacology, therapeutic efficacy and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macsenlab.com [macsenlab.com]
- 5. Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues | Current Research in Medical Sciences [pioneerpublisher.com]
- 6. pioneerpublisher.com [pioneerpublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 16150-45-1 | Benchchem [benchchem.com]
- 9. Topical Antihistamines and Mast Cell Stabilizers in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. Intratracheal dosing with disodium cromoglycate inhibits late asthmatic response by attenuating eicosanoid production in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antigen-induced bronchial anaphylaxis in actively sensitized guinea-pigs: anti-anaphylactic effects of sodium cromoglycate and aminophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological modulation of a model of bronchial inflammation after aerosol-induced active anaphylactic shock in conscious guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of cromoglycate on anaphylactic histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cromolyn ameliorates acute and chronic injury in a rat lung transplant model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evidence questioning cromolyn’s effectiveness and selectivity as a “mast cell stabilizer” in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Disodium Cromoglycate and Nedocromil Sodium for Anti-Allergic Applications
For Immediate Publication
This guide offers a detailed comparative analysis of two prominent mast cell stabilizing agents, Disodium Cromoglycate (Cromolyn Sodium) and Nedocromil Sodium. It is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the drugs' performance, supported by experimental data, detailed methodologies, and pathway visualizations to inform research and development efforts in allergic and inflammatory diseases.
Introduction and Core Mechanism of Action
Disodium Cromoglycate and Nedocromil Sodium are anti-inflammatory medications primarily used in the prophylactic management of allergic conditions such as asthma and allergic conjunctivitis.[1][2] Both drugs belong to the cromone family and share a core mechanism of action: the stabilization of mast cell membranes.[3] This stabilization prevents the degranulation of mast cells following allergen exposure, thereby inhibiting the release of histamine and other inflammatory mediators that trigger allergic responses.[3]
The primary molecular mechanism is believed to involve the modulation of ion channels on the mast cell surface.[3] By inhibiting chloride ion flux, these drugs are thought to hyperpolarize the cell membrane, which in turn makes the influx of calcium—a critical trigger for the exocytosis of inflammatory granules—more difficult.[3] While this is their shared primary function, evidence consistently indicates that Nedocromil Sodium possesses a higher potency and a broader spectrum of anti-inflammatory activity.[3][4]
Quantitative Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the comparative efficacy of Disodium Cromoglycate and Nedocromil Sodium.
Table 1: In Vitro Inhibition of Mast Cell Degranulation
| Mediator | Cell Type | Nedocromil Sodium IC₅₀ | Cromolyn Sodium IC₅₀ | Fold Difference (Approx.) |
| Histamine | Human Pulmonary Mast Cells (Bronchoalveolar Lavage) | More Potent | Less Potent | ~10x |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required to inhibit the release of a mediator by 50%. Lower values indicate higher potency. Data indicates Nedocromil Sodium is approximately an order of magnitude more potent in inhibiting histamine release from human lung mast cells.[3][4][5]
Table 2: In Vitro Inhibition of Leukocyte Chemotaxis
| Chemotactic Factor | Cell Type | Nedocromil Sodium IC₅₀ (M) | Cromolyn Sodium IC₅₀ (M) |
| Platelet-Activating Factor (PAF) | Neutrophils | ~10⁻⁸ | ~10⁻⁸ |
| Zymosan-Activated Serum (ZAS) | Neutrophils | ~10⁻⁷ - 10⁻⁶ | ~10⁻⁷ - 10⁻⁶ |
| N-formyl-methionyl-leucyl-phenylalanine (FMLP) | Neutrophils | ~10⁻⁷ | Not Reported |
| Leukotriene B4 (LTB₄) | Neutrophils | ~10⁻⁶ | Not Reported |
| Platelet-Activating Factor (PAF) | Eosinophils | ~10⁻⁶ | Ineffective |
| Leukotriene B4 (LTB₄) | Eosinophils | ~10⁻⁷ | Ineffective |
| Zymosan-Activated Serum (ZAS) | Eosinophils | Ineffective | ~10⁻⁷ |
This table demonstrates the broader anti-inflammatory action of Nedocromil Sodium, particularly its significant inhibitory effect on eosinophil chemotaxis induced by key mediators like PAF and LTB₄, where Cromolyn Sodium was found to be ineffective.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key biological pathways and experimental processes discussed in this guide.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these two compounds.
Protocol: In Vitro Mast Cell Degranulation Assay
Objective: To determine and compare the concentration-dependent inhibition of IgE-mediated histamine release from human lung mast cells by Nedocromil Sodium and Disodium Cromoglycate.
Materials:
-
Human lung tissue (obtained ethically and with appropriate consent).
-
Enzymes for tissue digestion (e.g., collagenase, elastase, hyaluronidase).
-
Percoll or other density gradient medium.
-
Cell culture medium (e.g., StemPro-34 SFM).
-
Human myeloma IgE.
-
Anti-human IgE antibody.
-
Nedocromil Sodium and Disodium Cromoglycate stock solutions.
-
PIPES-BSA buffer.
-
Histamine ELISA kit.
-
Standard laboratory equipment (centrifuge, incubator, microplate reader, etc.).
Methodology:
-
Mast Cell Isolation:
-
Obtain single-cell suspensions from human lung tissue via a combination of mechanical disruption and enzymatic digestion.
-
Enrich for mast cells using a discontinuous Percoll density gradient centrifugation.
-
Assess purity via toluidine blue staining or flow cytometry for c-Kit (CD117) and FcεRI expression.[1]
-
-
Cell Culture and Sensitization:
-
Culture the isolated human lung mast cells in a suitable serum-free medium.
-
Sensitize the cells by incubating them with human IgE (e.g., 1-2 µg/mL) for a minimum of 24 hours at 37°C.[3]
-
-
Drug Incubation:
-
Wash the sensitized cells twice with buffer to remove excess IgE.
-
Resuspend the cells in fresh medium.
-
Pre-incubate aliquots of the cell suspension with varying concentrations of Nedocromil Sodium or Disodium Cromoglycate (e.g., 10⁻⁸ to 10⁻³ M) for 15-30 minutes at 37°C. Include a vehicle-only control.[3]
-
-
Mast Cell Challenge:
-
Initiate degranulation by adding an optimal concentration of anti-human IgE antibody to each cell aliquot.
-
Incubate for 30-60 minutes at 37°C.
-
-
Histamine Quantification:
-
Terminate the reaction by placing the samples on ice and centrifuging at low speed (e.g., 500 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the released histamine.
-
Determine the histamine concentration in the supernatant using a commercial histamine ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release inhibition for each drug concentration relative to the vehicle control (0% inhibition) and a non-challenged control (spontaneous release).
-
Plot the percentage of inhibition against the logarithmic drug concentration.
-
Determine the IC₅₀ value for each drug using non-linear regression analysis.
-
Protocol: Comparative Clinical Trial in Asthma Management
Objective: To compare the clinical efficacy of inhaled Nedocromil Sodium and Disodium Cromoglycate versus placebo in patients with mild-to-moderate allergic asthma.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Criteria:
-
Inclusion: Adults (e.g., 18-70 years) with a documented history of allergic asthma, demonstrating at least 15% reversibility in FEV₁ after bronchodilator use, and requiring regular use of inhaled beta₂-agonists.
-
Exclusion: Current smokers, patients with other significant respiratory diseases, or those requiring systemic corticosteroids.
Methodology:
-
Baseline Period (2 weeks):
-
Patients record baseline data in a daily diary, including daytime and nighttime asthma symptom scores, and frequency of rescue beta₂-agonist use.
-
Baseline spirometry (FEV₁, FVC) and Peak Expiratory Flow Rate (PEFR) are measured.
-
-
Randomization:
-
Eligible patients are randomly assigned to one of three treatment groups:
-
-
Treatment Period (6-8 weeks):
-
Patients use their assigned inhaler at the prescribed frequency.
-
Patients continue to record daily diary data on symptoms and rescue medication use.
-
Clinic visits are scheduled at regular intervals (e.g., weeks 2, 4, 6, 8) for spirometry and assessment of adverse events.
-
-
Outcome Measures:
-
Primary: Change from baseline in mean total daily asthma symptom scores.
-
Secondary: Change from baseline in daytime and nighttime symptom scores, morning and evening PEFR, FEV₁, and use of rescue medication.
-
-
Statistical Analysis:
-
The primary analysis will compare the change from baseline in the primary outcome between each active treatment group and the placebo group using an Analysis of Covariance (ANCOVA), with baseline values as the covariate.
-
Secondary outcomes will be analyzed similarly.
-
Comparisons between the two active treatment groups will also be performed to assess relative efficacy.
-
Conclusion
Both Disodium Cromoglycate and Nedocromil Sodium are effective mast cell stabilizers, but the evidence consistently points to Nedocromil Sodium as the more potent agent.[3][4] It demonstrates a greater inhibitory effect on mast cell degranulation and possesses a broader spectrum of anti-inflammatory activity, notably affecting eosinophils and neutrophils.[3] While clinical outcomes can be variable, some studies have shown Nedocromil Sodium to be more effective than Disodium Cromoglycate in improving asthma symptoms.[4] These findings have significant implications for the clinical application of these drugs and for the future development of more targeted anti-inflammatory therapies.
References
- 1. A comparison of nedocromil sodium and sodium cromoglycate on human lung mast cells obtained by bronchoalveolar lavage and by dispersion of lung fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition profiles of sodium cromoglycate and nedocromil sodium on mediator release from mast cells of human skin, lung, tonsil, adenoid and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nedocromil sodium is more effective than cromolyn sodium for the treatment of chronic reversible obstructive airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
A Comparative Analysis of Diethyl Cromoglycate and Ketotifen Efficacy in Allergy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Diethyl cromoglycate and Ketotifen in preclinical and clinical allergy models. The data presented herein is intended to inform research and development decisions in the field of allergy and immunology.
Introduction
Allergic diseases, driven by mast cell degranulation and the subsequent release of inflammatory mediators, represent a significant area of therapeutic intervention. This compound and Ketotifen are two compounds with established mast cell-stabilizing properties, albeit with distinct pharmacological profiles. This compound is a prodrug that is rapidly metabolized to its active form, cromolyn sodium (disodium cromoglycate), upon administration. Ketotifen, in addition to its mast cell-stabilizing activity, also possesses potent H1-antihistamine properties. This guide synthesizes available data to provide a comparative overview of their efficacy.
Mechanism of Action
Both this compound (via its active metabolite, cromolyn sodium) and Ketotifen exert their primary anti-allergic effects by stabilizing mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[1][2] However, their molecular mechanisms and additional pharmacological activities differ.
This compound (as Cromolyn Sodium): The primary mechanism of cromolyn sodium involves the inhibition of calcium influx into mast cells upon allergen-IgE binding to FcεRI receptors.[2] This prevention of intracellular calcium elevation is crucial for the degranulation process.
Ketotifen: Ketotifen exhibits a dual mechanism of action. It not only stabilizes mast cells by preventing their degranulation but also acts as a potent H1-receptor antagonist, directly blocking the effects of histamine that has already been released.[3][4]
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data comparing the efficacy of this compound (as cromolyn sodium) and Ketotifen in various allergy models.
Table 1: In Vitro Inhibition of Mast Cell Degranulation
| Compound | Allergy Model | Endpoint | IC50 (µM) |
| Cromolyn Sodium | Rat Peritoneal Mast Cells | Antigen-induced histamine release | ~25 |
| Ketotifen | Rat Peritoneal Mast Cells | Antigen-induced histamine release | ~0.5 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates higher potency.
Table 2: Clinical Efficacy in Allergic Conjunctivitis (Conjunctival Allergen Challenge Model)
| Treatment | Primary Endpoint | Result | p-value |
| Ketotifen 0.025% (single dose) | Prevention of ocular itching | Superior to Cromolyn Sodium | <0.001 |
| Cromolyn Sodium 4% (2-week regimen) | |||
| Ketotifen 0.025% (single dose) | Prevention of ocular redness | Superior to Cromolyn Sodium at most assessments | ≤0.001 |
| Cromolyn Sodium 4% (2-week regimen) |
Experimental Protocols
Rat Peritoneal Mast Cell Histamine Release Assay
This in vitro assay is a standard method for evaluating the mast cell stabilizing activity of compounds.
-
Mast Cell Isolation: Peritoneal mast cells are harvested from rats by peritoneal lavage with a buffered salt solution. The cells are then purified using density gradient centrifugation.
-
Sensitization: The isolated mast cells are passively sensitized by incubation with an optimal concentration of IgE antibodies directed against a specific antigen (e.g., dinitrophenyl-human serum albumin).
-
Drug Incubation: The sensitized mast cells are pre-incubated with varying concentrations of the test compound (this compound/cromolyn sodium or Ketotifen) or vehicle control for a specified period.
-
Antigen Challenge: Mast cell degranulation is initiated by challenging the cells with the specific antigen.
-
Histamine Quantification: The amount of histamine released into the supernatant is measured using a sensitive method such as fluorometric assay or ELISA. The percentage of histamine release inhibition is calculated relative to the control.
Conjunctival Allergen Challenge (CAC) Model
The CAC model is a clinical research tool used to evaluate the efficacy of ophthalmic anti-allergic drugs in a controlled setting.
-
Subject Selection: Participants with a history of allergic conjunctivitis and a positive skin test to a specific allergen are recruited.
-
Allergen Titration: The concentration of the allergen required to elicit a standardized allergic response (e.g., a certain level of itching and redness) is determined for each subject in a baseline visit.
-
Drug Administration: In a randomized, double-masked, contralateral-eye study design, one eye receives the active drug (e.g., Ketotifen ophthalmic solution) while the other eye receives a placebo or comparator drug (e.g., Cromolyn Sodium ophthalmic solution).
-
Allergen Challenge: After a specified time following drug administration, both eyes are challenged with the predetermined concentration of the allergen.
-
Symptom Assessment: Ocular signs and symptoms, such as itching, redness, tearing, and chemosis, are graded by both the investigator and the subject at various time points post-challenge.
Signaling Pathways and Experimental Workflow
References
Diethyl Cromoglycate: A Comparative Analysis of In Vitro and In Vivo Effectiveness
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Diethyl cromoglycate in laboratory and whole-organism models.
This guide provides a detailed comparison of the in vitro and in vivo effectiveness of this compound, a derivative of cromolyn sodium. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information on the closely related and well-studied compound, disodium cromoglycate (DSCG), and its analogues to provide a predictive overview. The primary mechanism of action for this class of compounds is the stabilization of mast cells, preventing the release of histamine and other inflammatory mediators that drive allergic responses.[1]
Quantitative Data Summary
Table 1: In Vitro Efficacy of Disodium Cromoglycate (DSCG) on Mast Cell Degranulation
| Concentration (M) | Inhibition of Mast Cell Degranulation (%) | p-value |
| 3 x 10⁻⁵ | 94.7 | p=0.006 |
| 3 x 10⁻⁶ | 26.3 | p=0.027 |
| 3 x 10⁻⁷ | No significant reduction | - |
| 3 x 10⁻⁴ | No significant reduction | - |
Data from a study on IgE antigen-induced mast cell degranulation in human jejunal mucosa.
Table 2: Comparison of In Vitro and In Vivo Potency of Sodium Cromoglycate Analogues
| Compound | In Vitro Potency (vs. DSCG) in Human Lung | In Vivo Potency (vs. DSCG) in Rat PCA |
| Analogue 1 | 30x more potent | - |
| Analogue 2 | 1500x more potent | - |
| Analogue 3 | More potent | No quantitative correlation |
| Analogue 4 | More potent | No quantitative correlation |
| Analogue 5 | More potent | Less effective clinically |
| Analogue 6 | More potent | Less effective clinically |
Data from a study comparing eleven analogues of sodium cromoglycate. This study highlights that in vitro potency in human lung tissue did not predict in vivo anti-asthmatic activity in humans.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation of results and for designing future studies.
In Vitro Mast Cell Stabilization Assay
This assay evaluates the ability of a compound to inhibit the degranulation of mast cells upon stimulation.
Objective: To determine the concentration-dependent inhibition of mast cell degranulation by this compound.
Materials:
-
Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3).
-
Sensitizing agent (e.g., anti-DNP IgE).
-
Antigen (e.g., DNP-HSA).
-
This compound at various concentrations.
-
Buffer solution (e.g., Tyrode's buffer).
-
Histamine assay kit or method to measure beta-hexosaminidase release.
-
Microplate reader.
Procedure:
-
Cell Culture and Sensitization: Mast cells are cultured under standard conditions. For sensitization, cells are incubated with a sensitizing agent (e.g., anti-DNP IgE) for a specific period (e.g., 24 hours).
-
Pre-incubation with Test Compound: Sensitized cells are washed and then pre-incubated with varying concentrations of this compound or vehicle control for a defined time (e.g., 30 minutes) at 37°C.
-
Antigen Challenge: Mast cell degranulation is induced by adding the specific antigen (e.g., DNP-HSA).
-
Quantification of Degranulation: The reaction is stopped, and the supernatant is collected. The extent of degranulation is quantified by measuring the amount of a released mediator, such as histamine or the enzyme beta-hexosaminidase.
-
Data Analysis: The percentage of inhibition of mediator release by this compound is calculated relative to the control group (no drug treatment). An IC50 value (the concentration causing 50% inhibition) can be determined.
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
The PCA model is a widely used in vivo method to assess the immediate hypersensitivity reaction and the efficacy of anti-allergic drugs.
Objective: To evaluate the ability of this compound to inhibit the inflammatory response in a localized allergic reaction in an animal model.
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Sensitizing antibody (e.g., anti-DNP IgE).
-
Antigen (e.g., DNP-HSA).
-
This compound.
-
Evans blue dye.
-
Saline solution.
Procedure:
-
Sensitization: A small amount of sensitizing antibody is injected intradermally into the ear or a shaved area of the back of the animal. This creates a localized area of sensitization.
-
Drug Administration: After a latent period (e.g., 24-48 hours) to allow the antibody to bind to mast cells, the animals are treated with this compound or a vehicle control, typically via oral or intraperitoneal administration.
-
Antigen Challenge and Dye Extravasation: A solution containing the antigen and Evans blue dye is injected intravenously. The antigen triggers mast cell degranulation at the sensitized site, leading to increased vascular permeability. The Evans blue dye leaks out of the blood vessels into the surrounding tissue, causing a blue spot.
-
Evaluation of Reaction: After a specific time (e.g., 30-60 minutes), the size and intensity of the blue spot are measured. The amount of dye extravasated can be quantified by extracting the dye from the tissue and measuring its absorbance.
-
Data Analysis: The percentage of inhibition of the PCA reaction by this compound is calculated by comparing the dye extravasation in the treated group to the control group.
Mandatory Visualizations
The following diagrams illustrate the key biological pathway and a typical experimental workflow relevant to the action of this compound.
Caption: Signaling pathway of mast cell degranulation and the inhibitory action of this compound.
Caption: Workflow for comparing in vitro and in vivo effectiveness of this compound.
References
Validating the Anti-inflammatory Effects of Diethyl Cromoglycate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Diethyl cromoglycate, contextualized within the broader family of cromolyn compounds. Due to the limited availability of public domain data specifically for this compound, this document leverages extensive research on structurally and functionally similar molecules, namely Sodium cromoglycate (Cromolyn Sodium) and Nedocromil Sodium, to provide a comprehensive overview of the anticipated effects and the experimental models used for their validation.
Executive Summary
This compound, as a derivative of cromoglicic acid, is expected to exert its anti-inflammatory effects primarily through the stabilization of mast cells. This action inhibits the release of histamine, leukotrienes, and other inflammatory mediators that are pivotal in the inflammatory cascade. While quantitative data for this compound is scarce, the well-documented efficacy of Sodium cromoglycate and Nedocromil Sodium in various preclinical models provides a strong basis for inferring its potential therapeutic value. This guide outlines the key experimental protocols to test these effects and presents available comparative data for related compounds to serve as a benchmark for future studies on this compound.
Comparative Efficacy of Cromoglycate Compounds
The following tables summarize the available data on the inhibitory effects of Sodium cromoglycate and Nedocromil Sodium on inflammatory responses. These values can serve as a reference for aṣsessing the potency of this compound in future studies.
Table 1: In Vitro Inhibition of Histamine Release from Mast Cells
| Compound | Cell Type | Stimulus | IC50 / Inhibition | Reference(s) |
| This compound | Data not available | - | Data not available | - |
| Sodium cromoglycate | Human Lung Mast Cells | Anti-IgE | Weak inhibition (<35% at 100-1000 µM) | [1] |
| Human Lung Mast Cells (Lavage) | Anti-IgE | - | [2] | |
| Human Tonsillar Mast Cells | Anti-IgE | Significant inhibition only at high concentrations (1000 µM) | [3] | |
| Rat Peritoneal Mast Cells | Compound 48/80 | Concentration-dependent inhibition | [4] | |
| Nedocromil Sodium | Human Lung Mast Cells | IgE-dependent | IC30 ~5 x 10⁻⁶ M | [5] |
| Human Lung, Tonsillar, and Adenoidal Mast Cells | Anti-IgE | More effective than Sodium cromoglycate | [3] | |
| Human Eosinophils and Neutrophils | fMLP | IC50 ~5 x 10⁻⁹ M | [5] | |
| Ketotifen | Human Lung and Tonsillar Mast Cells | IgE-dependent | Potent inhibitor | [5] |
Table 2: In Vivo Anti-inflammatory and Anti-Allergic Effects
| Compound | Model | Species | Key Findings | Reference(s) |
| This compound | Data not available | - | Data not available | - |
| Sodium cromoglycate | Ovalbumin-induced airway inflammation | Mouse | Reduces inflammatory cell influx and Th2 immune response | [6] |
| Exercise-induced bronchoconstriction | Human | Effective in preventing bronchospasm | [7][8] | |
| Organic dust-induced airway inflammation | Human | Attenuates pulmonary inflammation | [9] | |
| Nedocromil Sodium | AMP-induced bronchoconstriction | Human | 4-8 times more potent than Sodium cromoglycate | [10] |
| Exercise-induced bronchoconstriction | Human | Similar efficacy to Sodium cromoglycate | [7][8] |
Signaling Pathways and Mechanism of Action
Cromoglycate compounds, including this compound, are understood to function as mast cell stabilizers. Their primary mechanism involves the inhibition of mast cell degranulation, a critical event in the initiation of allergic and inflammatory responses. This is achieved by modulating ion channels in the mast cell membrane, which in turn prevents the influx of calcium required for the fusion of granular membranes and the subsequent release of inflammatory mediators.
References
- 1. Inhibition of IgE-dependent histamine release from human dispersed lung mast cells by anti-allergic drugs and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition profiles of sodium cromoglycate and nedocromil sodium on mediator release from mast cells of human skin, lung, tonsil, adenoid and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of mast cell histamine release by flavonoids and biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 8. Nedocromil sodium versus sodium cromoglycate for preventing exercise-induced bronchoconstriction | Cochrane [cochrane.org]
- 9. Sodium cromoglycate attenuates pulmonary inflammation without influencing bronchial responsiveness in healthy subjects exposed to organic dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nedocromil sodium is more potent than sodium cromoglycate against AMP-induced bronchoconstriction in atopic asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Species-Specific Responses: A Comparative Analysis of Diethyl Cromoglycate's Activity in Rat versus Mouse Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data reveals a stark divergence in the pharmacological activity of Diethyl cromoglycate (sodium cromoglycate, DSCG) between rat and mouse models of allergic inflammation. This comparison guide synthesizes available experimental evidence, providing researchers, scientists, and drug development professionals with a clear understanding of these species-specific differences, crucial for the accurate interpretation of preclinical data and the design of future studies.
The mast cell stabilizer, this compound, has been a cornerstone in the study of allergic inflammatory pathways. However, its efficacy demonstrates a remarkable species dependency. While robustly inhibiting mast cell degranulation and subsequent inflammatory responses in rats, its activity in mice is significantly attenuated or absent. This guide delves into the quantitative data from key in vivo and in vitro assays and outlines the detailed experimental protocols utilized in these studies.
Quantitative Comparison of this compound Activity
The following table summarizes the key quantitative findings from studies evaluating the efficacy of this compound in rat and mouse models.
| Parameter | Rat Model | Mouse Model | Citation |
| In Vivo Efficacy | |||
| Passive Cutaneous Anaphylaxis (PCA) | Effective | Ineffective | [1] |
| Inhibition of Evans Blue Extravasation | Significant inhibition at 10 mg/kg | No significant inhibition | [1] |
| Passive Systemic Anaphylaxis (PSA) | |||
| Inhibition of Histamine Release | Significant inhibition at 10 mg/kg | No significant inhibition | [1] |
| Inhibition of Mast Cell Protease-1 (MMCP-1) Release | Not reported | Significant inhibition only at a high dose of 100 mg/kg | [1] |
| In Vitro Efficacy | |||
| Peritoneal Mast Cell Degranulation | |||
| Inhibition of β-hexosaminidase Release | Effective at 10-100 μM | Ineffective | [1] |
| Inhibition of Prostaglandin D2 Synthesis | Effective | Ineffective | [1] |
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of these findings. Below are the generalized protocols for the key experiments cited.
Passive Cutaneous Anaphylaxis (PCA)
Objective: To assess the ability of this compound to inhibit IgE-mediated mast cell degranulation in the skin, leading to increased vascular permeability.
Rat Protocol:
-
Sensitization: Wistar rats are passively sensitized by intradermal injections of anti-DNP IgE antibodies into the dorsal skin.[2][3]
-
Drug Administration: this compound is administered intravenously at varying doses (e.g., 1-10 mg/kg) shortly before antigen challenge.[4]
-
Antigen Challenge: An intravenous injection of dinitrophenyl-human serum albumin (DNP-HSA) antigen, mixed with Evans blue dye, is administered.[3][5]
-
Evaluation: After a set time (e.g., 30 minutes), the animals are euthanized, the dorsal skin is excised, and the diameter and intensity of the blueing at the injection sites are measured. The amount of extravasated dye can be quantified spectrophotometrically after extraction.[6]
Mouse Protocol:
-
Sensitization: BALB/c mice are sensitized by an intradermal injection of anti-DNP IgE into the ear pinna.[6][7]
-
Drug Administration: this compound is administered intravenously or intraperitoneally at doses typically ranging from 10-100 mg/kg.[1]
-
Antigen Challenge: DNP-HSA antigen and Evans blue dye are injected intravenously.[7]
-
Evaluation: Ear swelling is measured, and the amount of Evans blue dye extravasated into the ear tissue is quantified to assess the inflammatory response.[6]
In Vitro Mast Cell Degranulation Assay
Objective: To directly measure the inhibitory effect of this compound on the release of inflammatory mediators from isolated peritoneal mast cells.
Rat Protocol:
-
Mast Cell Isolation: Peritoneal mast cells are harvested from Sprague-Dawley rats by peritoneal lavage with a buffered salt solution.[8][9]
-
Sensitization (optional): Cells can be passively sensitized with IgE antibodies.
-
Drug Incubation: The isolated mast cells are pre-incubated with various concentrations of this compound (e.g., 1-100 µM).[10]
-
Challenge: Mast cell degranulation is induced by adding an appropriate secretagogue, such as compound 48/80 or an antigen (if sensitized).[9]
-
Quantification of Mediator Release: The release of histamine or β-hexosaminidase into the supernatant is measured using enzymatic assays or ELISA to determine the extent of degranulation.[11]
Mouse Protocol:
-
Mast Cell Isolation: Peritoneal mast cells are isolated from mice (e.g., C57BL/6) through peritoneal lavage.
-
Drug Incubation and Challenge: Similar to the rat protocol, cells are pre-incubated with this compound followed by stimulation with a degranulating agent.
-
Quantification of Mediator Release: The release of mediators like β-hexosaminidase is quantified to assess the inhibitory effect of the compound.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: IgE-mediated mast cell activation signaling pathway.
Caption: Generalized workflow for the Passive Cutaneous Anaphylaxis (PCA) assay.
Conclusion
The pronounced difference in this compound's activity between rat and mouse models underscores the critical importance of selecting the appropriate animal model in preclinical allergy and inflammation research. While rats serve as a sensitive model for evaluating mast cell stabilizers like this compound, mice are largely refractory to its effects. Researchers should carefully consider these species-specific pharmacological profiles to ensure the translatability and relevance of their findings. This guide provides a foundational resource for navigating these complexities and fostering more robust and predictive preclinical research.
References
- 1. Homologous passive cutaneous anaphylaxis (PCA) in mice and heterologous PCA induced in rats with mouse IgE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Passive cutaneous anaphylaxis in the rat, induced with two homologous reagin-like antibodies, and its specific inhibition with disodium cromoglycate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on passive cutaneous anaphylaxis in the rat with disodium cromoglycate. II. A comparison of the rat anti-dnp 7S 2 and rat reagin induced cutaneous reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the antianaphylactic activities of salbutamol and disodium cromoglycate in the rat, the rat mast cell and in human lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on passive cutaneous anaphylaxis in the rat with disodium cromoglycate: II. A comparison of the rat anti-DNP 7Sγ2 and rat reagin induced cutaneous reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 8. Protective effect of disodium cromoglycate on rat peritoneal mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effect of disodium cromoglycate on rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of rat peritoneal mast cell exocytosis by frusemide: a comparison with disodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition by disodium cromoglycate of anaphylactic histamine secretion from rat peritoneal mast cells in the presence of phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diethyl Cromoglycate and Theophylline for Asthma Symptom Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diethyl Cromoglycate (a mast cell stabilizer) and Theophylline (a methylxanthine bronchodilator) for the management of asthma. The following sections detail their mechanisms of action, comparative clinical efficacy supported by experimental data, and typical methodologies used in their evaluation.
Introduction and Mechanisms of Action
This compound (often administered as its salt, sodium cromoglycate) and theophylline represent two distinct pharmacological approaches to asthma management. This compound acts as a prophylactic, non-steroidal anti-inflammatory agent, while theophylline provides bronchodilation and has secondary anti-inflammatory properties.
This compound: The primary mechanism of this compound is the stabilization of mast cell membranes.[1][2][3] By preventing the influx of calcium ions necessary for degranulation, it inhibits the release of inflammatory mediators such as histamine and leukotrienes from mast cells following allergen exposure.[1][4] This prophylactic action helps prevent the onset of bronchoconstriction and inflammation characteristic of allergic asthma.[5] It is not a bronchodilator and is therefore ineffective for treating acute asthma attacks.[2] Evidence also suggests it may inhibit other inflammatory cells, including macrophages and eosinophils.[6]
Theophylline: Theophylline, a member of the methylxanthine class, possesses a more complex and multifaceted mechanism of action.[7][8] It was traditionally used as a bronchodilator, relaxing the smooth muscles in the bronchial airways.[7] This effect is primarily achieved through two pathways:
-
Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits PDE enzymes (specifically PDE3 and PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7][8] Elevated cAMP activates Protein Kinase A, which in turn inhibits the release of inflammatory mediators and relaxes airway smooth muscle.[7]
-
Adenosine Receptor Antagonism: It acts as a non-selective antagonist of adenosine receptors.[7][9] Since adenosine can induce bronchoconstriction in asthmatics, blocking its receptors contributes to bronchodilation.[9]
Beyond bronchodilation, theophylline exhibits significant anti-inflammatory effects, particularly at lower concentrations.[10][11][12] These effects are mediated by inhibiting the pro-inflammatory transcription factor NF-κB and increasing the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).[7][13]
Signaling Pathway Diagrams
Comparative Efficacy: A Summary of Clinical Data
Clinical trials comparing this compound (referred to as cromolyn or SCG) and theophylline have yielded varied results, often depending on the patient population and study design. Generally, theophylline may offer slightly better improvement in lung function, while cromolyn presents a more favorable side-effect profile.
| Parameter | This compound (Cromolyn) | Theophylline | Combination Therapy | Reference |
| Peak Expiratory Flow (PEF) | 75% of predicted | 79% of predicted | 81% of predicted | [14] |
| Symptom-Free Days | 59% | 71% | 71% | [14] |
| Symptom-Free Days (Preschool) | 61% | 46.5% | 61% | [15] |
| Adverse Effects | Infrequent; throat irritation may occur.[5][15] | Numerous, dose-dependent side effects are common.[7][15] | - | [15] |
| Therapeutic Use | Prophylactic for mild-to-moderate asthma.[2] | Second-line bronchodilator and anti-inflammatory.[7] | May offer additional benefit in some patients.[14][15] | [2][7] |
Note: Data is aggregated from different studies and patient populations (children and adults) and should be interpreted accordingly.
A double-blind study in children with chronic asthma found that peak expiratory flow rates were higher with theophylline (79% of predicted) compared to cromolyn (75% of predicted).[14] Patients also experienced more symptom-free days on theophylline (71%) versus cromolyn (59%).[14] Conversely, a study in preschool children reported that nebulised sodium cromoglycate was associated with a higher percentage of symptom-free days (61%) compared to oral theophylline (46.5%) and was better tolerated with fewer side effects.[15] Other studies have concluded that cromolyn is as effective as theophylline for treating mild to moderate asthma in children, with the benefit of fewer adverse effects.[16][17]
Experimental Protocols: A Representative Methodology
The following outlines a typical experimental design for a clinical trial comparing these two agents, synthesized from methodologies reported in the literature.[14][15][16]
Study Design: A randomized, double-blind, crossover clinical trial.
Patient Population: Children (aged 6-16) or adults with a diagnosis of chronic, mild-to-moderate persistent asthma. Participants are typically required to demonstrate a baseline Forced Expiratory Volume in 1 second (FEV1) between 60% and 80% of the predicted value and show reversibility with a short-acting beta-agonist.[18]
Methodology:
-
Run-in Period: A 2-4 week period where patients may discontinue their current controller medications and use only a short-acting beta-agonist (SABA) as needed for rescue.[19]
-
Randomization: Patients are randomly assigned to one of two treatment sequences (e.g., Cromolyn then Theophylline, or Theophylline then Cromolyn).
-
Treatment Phases: Each patient undergoes two treatment periods (e.g., 4-8 weeks each), separated by a washout period.
-
Phase 1: Patients receive either active this compound (e.g., 20 mg via inhalation, four times daily) and a theophylline placebo, or active theophylline (dose individualized to achieve serum levels of 10-15 µg/mL) and a cromolyn placebo.[14][16]
-
Phase 2: After the washout, patients are "crossed over" to the alternate treatment regimen.
-
-
Outcome Measures:
-
Lung Function: FEV1 and Peak Expiratory Flow (PEF) are measured via spirometry at the beginning and end of each treatment phase.[20][21] Patients may also record PEF twice daily at home using a peak flow meter.[22]
-
Symptom Scores: Patients maintain a daily diary to record symptom severity, frequency of nighttime awakenings, and use of rescue medication.[23]
-
Bronchial Reactivity: A methacholine or histamine challenge test may be performed at the end of each phase to assess changes in airway hyperresponsiveness.[16][23]
-
Adverse Events: All adverse events are recorded throughout the trial. Theophylline serum concentrations are monitored to ensure they remain within the therapeutic window.[7]
-
Conclusion
Both this compound and theophylline have established roles in the management of chronic asthma, though their use has declined with the advent of inhaled corticosteroids as a first-line therapy.[24][25] Theophylline generally demonstrates slightly superior efficacy in improving lung function parameters like PEF.[14] However, this is often offset by its narrow therapeutic window and a higher incidence of adverse effects.[7][26] this compound, with its excellent safety profile, serves as a valuable prophylactic option, particularly in children and in cases of allergen-induced asthma.[15][17] The choice between these agents depends on individual patient characteristics, including age, disease severity, trigger factors, and tolerance for potential side effects.
References
- 1. What is Cromolyn Sodium used for? [synapse.patsnap.com]
- 2. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cromolyn Sodium for Treating Allergies | Healthline [healthline.com]
- 4. This compound | 16150-45-1 | Benchchem [benchchem.com]
- 5. Articles [globalrx.com]
- 6. Reflections on the mechanism(s) of action of sodium cromoglycate (Intal) and the role of mast cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 9. atsjournals.org [atsjournals.org]
- 10. Theophylline: mechanism of action and use in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theophylline and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Theophylline in the management of asthma: time for reappraisal? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Portico [access.portico.org]
- 14. Comparison of cromoglycate (cromolyn) and theophylline in controlling symptoms of chronic asthma. A collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of nebulised sodium cromoglycate and oral theophylline in controlling symptoms of chronic asthma in pre-school children: a double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A double-blind study comparing the effectiveness of cromolyn sodium and sustained-release theophylline in childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cromolyn sodium in the treatment of asthma: coming of age in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Remote FEV1 Monitoring in Asthma Patients: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. d-nb.info [d-nb.info]
- 21. FEV1 performance among patients with acute asthma: results from a multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. med.stanford.edu [med.stanford.edu]
- 23. Clinical, physiologic, and psychologic comparison of treatment by cromolyn or theophylline in childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Asthma Guidelines: Guidelines Summary, Classification Guidelines, Management Guidelines [emedicine.medscape.com]
- 25. Table 2: Treatment Guidelines for Asthma [clevelandclinicmeded.com]
- 26. The relative merits of cromolyn sodium and high-dose theophylline therapy in childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Diethyl Cromoglycate Versus Novel Mast Cell Stabilizers in Allergic Inflammation
For Immediate Release: A Comparative Guide for Researchers and Drug Development Professionals
In the ongoing battle against allergic and inflammatory diseases, the stabilization of mast cells remains a cornerstone of therapeutic strategy. For decades, cromoglicic acid and its derivatives, such as Diethyl cromoglycate (a derivative of cromolyn sodium), have been foundational in preventing the release of histamine and other inflammatory mediators. However, the quest for more potent and specific agents has led to the emergence of a new generation of mast cell stabilizers. This guide provides a comprehensive, data-driven comparison of this compound's performance against a panel of novel mast cell stabilizers, offering critical insights for researchers, scientists, and drug development professionals.
Executive Summary
While this compound and its parent compound, cromolyn sodium, have a long-standing safety profile, their efficacy is often limited by poor bioavailability and the need for frequent administration.[1][2] This has spurred the development of novel mast cell stabilizers with diverse mechanisms of action and improved potency. This guide synthesizes available preclinical and clinical data to facilitate a direct comparison of these agents. Key findings indicate that several novel stabilizers, including Nedocromil sodium, Lodoxamide, and the Syk kinase inhibitor ER-27319, demonstrate significant advantages in potency and/or mechanism of action over traditional cromoglicates.
Data Presentation: A Quantitative Comparison of Mast Cell Stabilizer Potency
The following table summarizes the in vitro efficacy of this compound (represented by its parent compound, cromolyn sodium) and various novel mast cell stabilizers in inhibiting mast cell degranulation. It is important to note that direct head-to-head studies under identical conditions are limited; therefore, the data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.
| Compound | Target/Mechanism | Cell Type | Assay | IC50 / Effective Concentration | Key Findings & References |
| Cromolyn Sodium | Inhibition of Calcium Influx | Rat Peritoneal Mast Cells | Antigen-induced histamine release | ~25 µM | Established benchmark stabilizer.[3] |
| Human Pulmonary Mast Cells | Histamine Release | Less potent than Nedocromil | Nedocromil sodium was found to be approximately an order of magnitude (about 10 times) more effective.[4] | ||
| Nedocromil Sodium | Inhibition of Calcium and Chloride Influx | Human Pulmonary Mast Cells | Histamine Release | More potent than Cromolyn Sodium | Approximately 10 times more effective than cromolyn sodium.[4] |
| Rat Peritoneal Mast Cells | Antigen-induced histamine release | ~10 µM | [3] | ||
| Lodoxamide | Inhibition of Calcium Influx | - | Vernal Keratoconjunctivitis (Clinical) | 0.1% ophthalmic solution | Statistically superior to 4% cromolyn sodium in alleviating primary signs and symptoms.[2] |
| Ketotifen | H1-antihistamine & Mast Cell Stabilizer | Human Lung and Tonsillar Mast Cells | Histamine and Prostaglandin D2 release | More potent than Cromolyn Sodium | Cromolyn sodium was a weak inhibitor in this study.[5][6] |
| Rat Peritoneal Mast Cells | Antigen-induced histamine release | ~0.5 µM | [3] | ||
| ER-27319 | Selective Syk Kinase Inhibitor | Rat Peritoneal & Human Cultured Mast Cells | Histamine, Prostaglandin D2, Leukotrienes, Arachidonic Acid Release | ~10 µM (>80% inhibition at 30 µM) | Targets a critical upstream signaling molecule in the FcεRI pathway.[7] |
| KP-136 | Membrane Stabilizing Activity | Rat Peritoneal Mast Cells | Immunological degranulation | 0.03 µg/ml (vs. 4.7 µg/ml for DSCG) | Significantly more potent inhibitor of mast cell activation than Disodium cromoglycate (DSCG).[8] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and the methodologies used for evaluation, the following diagrams have been generated using Graphviz.
Signaling Pathways
Experimental Workflows
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental data. Below are generalized protocols for key assays used in the evaluation of mast cell stabilizers.
β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This assay is a widely used method to quantify mast cell degranulation by measuring the activity of the granular enzyme β-hexosaminidase released into the supernatant.
-
Cell Culture and Sensitization: Rat Basophilic Leukemia (RBL-2H3) cells are a common model. They are cultured in appropriate media (e.g., MEM with 15% FBS). For IgE-mediated degranulation, cells are seeded in 96-well plates and sensitized overnight with anti-DNP IgE.
-
Compound Incubation and Stimulation:
-
Sensitized cells are washed with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.
-
Cells are then pre-incubated with various concentrations of the test compound (e.g., this compound, novel stabilizers) for a specified time (e.g., 30 minutes at 37°C).
-
Degranulation is induced by adding an antigen (e.g., DNP-HSA). Control wells for spontaneous release (no antigen) and total release (cell lysis with Triton X-100) are included.
-
-
Enzyme Activity Measurement:
-
After incubation (e.g., 30-60 minutes at 37°C), the plates are centrifuged.
-
Aliquots of the supernatant are transferred to a new plate.
-
A substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added.
-
Following another incubation period, the reaction is stopped, and the absorbance is read at 405 nm.
-
-
Data Analysis: The percentage of β-hexosaminidase release is calculated for each well relative to the total release control. The inhibitory effect of the test compound is then determined, and the IC50 value is calculated from the dose-response curve.
Histamine Release Assay
This assay directly measures the amount of histamine released from mast cells upon stimulation.
-
Cell Preparation and Stimulation: Primary mast cells (e.g., rat peritoneal mast cells or human cultured mast cells) are isolated and purified. If required, cells are sensitized with IgE. The stimulation procedure is similar to the β-hexosaminidase assay, with pre-incubation of the test compound followed by the addition of a secretagogue (e.g., antigen, compound 48/80).
-
Histamine Quantification: After stimulation, the reaction is stopped (e.g., by centrifugation at 4°C). The supernatant is collected, and the histamine concentration is determined using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
Data Analysis: The percentage of histamine release is calculated relative to the total histamine content (determined by lysing a portion of the cells) and the spontaneous release. The inhibitory effect of the test compound is then used to determine the IC50 value.
Syk Kinase Activity Assay
This in vitro assay measures the ability of a compound to directly inhibit the enzymatic activity of Spleen Tyrosine Kinase (Syk).
-
Assay Principle: Recombinant Syk enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable kinase buffer. The test compound is added at various concentrations. The amount of phosphorylated substrate is then quantified.
-
Inhibition Measurement: The activity of the kinase is measured, often through methods like radioactive phosphate incorporation (³²P-ATP) or by using phosphorylation-specific antibodies in an ELISA format.
-
Data Analysis: The percentage of Syk activity inhibition is plotted against the concentration of the inhibitor to determine the IC50 value.[7]
Conclusion
The landscape of mast cell stabilizers is evolving, with novel agents demonstrating significant promise in overcoming the limitations of traditional therapies like this compound. The data presented in this guide highlights the superior potency of compounds such as Nedocromil sodium and the targeted mechanistic advantages of inhibitors like ER-27319. For researchers and drug development professionals, these findings underscore the importance of exploring new molecular targets and chemical scaffolds in the pursuit of more effective treatments for allergic and inflammatory diseases. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these next-generation mast cell stabilizers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Mast cell degranulation: a comparison of the inhibitory actions of disodium cromoglycate, drugs known to influence the level of intracellular cyclic nucleotide and diisopropylfluorophosphate (DFP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Signature of Mast Cell Stabilization: A Comparative Guide to Validating Diethyl Cromoglycate's Mechanism via Gene Expression Analysis
For decades, Diethyl cromoglycate (DSCG) and its close relative, sodium cromoglycate, have been mainstays in the management of allergic and mast cell-driven diseases. Their clinical utility has been largely attributed to a single, well-accepted mechanism: the stabilization of mast cells, preventing their degranulation and the subsequent release of inflammatory mediators like histamine.[1][2] This guide delves into a modern approach to validating and expanding upon this classical mechanism through the powerful lens of transcriptomics. We will explore how gene expression analysis can provide a high-resolution molecular fingerprint of DSCG's action, compare its effects to those of a widely used corticosteroid, fluticasone, and provide a detailed protocol for researchers to conduct similar investigations.
The Classical View and the Transcriptomic Frontier
The traditional model of DSCG's action posits that it inhibits IgE-regulated calcium channels, a critical step for the fusion of histamine-containing vesicles with the mast cell membrane.[1] While this explains the immediate anti-allergic effects, it may not capture the full spectrum of its immunomodulatory activity. Mast cells are not just passive reservoirs of histamine; they are active participants in the immune response, capable of producing a wide array of cytokines, chemokines, and other mediators de novo following activation.[3] Transcriptomic analysis, such as RNA sequencing (RNA-seq), allows us to move beyond a single pathway and observe how DSCG globally influences the genetic programming of mast cells. This unbiased approach can confirm the established mechanism, uncover novel pathways, and provide a deeper understanding of the drug's therapeutic effects and potential for repositioning.[4][5]
Visualizing the Investigation: An Experimental Workflow
To validate a drug's mechanism of action using transcriptomics, a rigorous and well-controlled experimental workflow is paramount. The following diagram illustrates the key steps involved in assessing the effect of this compound on mast cell gene expression.
Caption: Experimental workflow for gene expression analysis.
A Step-by-Step Protocol for Transcriptomic Validation
This protocol outlines a robust method for analyzing the effects of this compound on a human mast cell line (LAD2) compared to a vehicle control and an alternative therapeutic, fluticasone.
I. Cell Culture and Treatment
-
Cell Maintenance: Culture LAD2 human mast cells in STEMPRO-34 SFM supplemented with 100 ng/mL recombinant human Stem Cell Factor (SCF). Maintain cells at 37°C in a humidified 5% CO2 incubator.
-
Sensitization: For experiments involving IgE-mediated activation, sensitize the LAD2 cells with 0.5 µg/mL human myeloma IgE for 16-24 hours prior to drug treatment.[1][3]
-
Drug Treatment: Plate the sensitized cells and treat with:
-
Vehicle control (e.g., DMSO or saline)
-
This compound (e.g., 100 µM)
-
Fluticasone propionate (e.g., 1 µM) Incubate for a predetermined time (e.g., 2-24 hours) to allow for transcriptional changes.
-
-
Activation: Following drug incubation, stimulate the cells with an activating agent (e.g., 100 µg/mL anti-IgE) for a period sufficient to induce a robust transcriptional response (e.g., 3-6 hours).[1][3]
-
Cell Lysis: After activation, harvest the cells and lyse them using a suitable lysis buffer (e.g., Buffer RLT from Qiagen) containing a reducing agent to preserve RNA integrity.
II. RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from the cell lysates using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quality Assessment: Evaluate the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). Aim for an RNA Integrity Number (RIN) > 8.0.
III. RNA-Seq Library Preparation and Sequencing
-
Library Construction: Prepare RNA-seq libraries from the high-quality total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis (typically 20-30 million reads per sample).
IV. Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the high-quality reads to a human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression (DGE) Analysis: Utilize R packages such as DESeq2 or edgeR to normalize the gene counts and perform statistical analysis to identify genes that are significantly up- or downregulated in the DSCG and fluticasone-treated groups compared to the vehicle control.
-
Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes as input for tools like GSEA (Gene Set Enrichment Analysis) or DAVID to identify enriched biological pathways (e.g., KEGG pathways) and Gene Ontology (GO) terms. This step is crucial for interpreting the biological significance of the gene expression changes.[6]
Comparative Analysis: this compound vs. Fluticasone
While both DSCG and fluticasone are used in the management of allergic airway diseases, their mechanisms of action are distinct, which should be reflected in their gene expression profiles.
-
This compound (DSCG): As a mast cell stabilizer, the primary effect of DSCG is expected to be the prevention of activation-induced gene expression changes. However, recent studies on the closely related sodium cromoglycate suggest a more nuanced role, potentially promoting an anti-inflammatory or pro-resolution state. For instance, studies have shown that sodium cromoglycate can increase the expression of the anti-inflammatory receptor CD300a and the cytokine IL-10 in human mast cells.[7][8] It has also been shown to reduce the expression of genes associated with fibrosis, such as CTGF, ADAMTS1, and TIMP3.[9]
-
Fluticasone: As a potent corticosteroid, fluticasone acts by binding to the glucocorticoid receptor, which then translocates to the nucleus and directly modulates the transcription of a wide range of genes. Its effects are broadly anti-inflammatory, leading to the downregulation of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[10][11] Studies have demonstrated that fluticasone can inhibit the expression of key inflammatory mediators such as CCL2, CCL1, TNF, and CXCL8 in mast cells.[1][12] It also promotes eosinophil apoptosis and reduces the overall number of inflammatory cells in tissues.[10][11]
The following table summarizes the expected differential effects of DSCG and fluticasone on key gene categories in activated mast cells, based on existing literature.
| Gene Category | This compound (DSCG) | Fluticasone | Rationale |
| Pro-inflammatory Cytokines (e.g., TNF, IL6) | No significant direct effect or slight reduction | Strong Downregulation | Fluticasone is a potent inhibitor of cytokine transcription. DSCG's primary action is on degranulation, not transcription. |
| Chemokines (e.g., CCL2, CXCL8) | No significant direct effect or slight reduction | Strong Downregulation | Corticosteroids broadly suppress chemokine expression, reducing immune cell recruitment.[1][12] |
| Pro-resolution/Anti-inflammatory (e.g., IL10, CD300a) | Upregulation | Variable/Context-dependent | DSCG may actively promote a pro-resolution phenotype in mast cells.[7][8] |
| Fibrosis-related (e.g., CTGF, ADAMTS1) | Downregulation | Downregulation | Both drugs can modulate tissue remodeling, though likely through different pathways.[9] |
| Mast Cell-Specific Proteases (e.g., TPSAB1, CMA1) | No significant change | Potential Downregulation | Fluticasone can reduce mast cell numbers and maturation, which may indirectly affect protease expression.[11] |
Signaling Pathways: A Tale of Two Mechanisms
The divergent gene expression profiles of DSCG and fluticasone stem from their distinct interactions with cellular signaling pathways.
References
- 1. Stimulus-Selective Regulation of Human Mast Cell Gene Expression, Degranulation and Leukotriene Production by Fluticasone and Salmeterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 5. Redefinition of the human mast cell transcriptome by deep-CAGE sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.huji.ac.il [cris.huji.ac.il]
- 9. Sodium cromolyn reduces expression of CTGF, ADAMTS1, and TIMP3 and modulates post-injury patellar tendon morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Stimulus-Selective Regulation of Human Mast Cell Gene Expression, Degranulation and Leukotriene Production by Fluticasone and Salmeterol | PLOS One [journals.plos.org]
A Placebo-Controlled Study Design for Evaluating Diethyl Cromoglycate in Allergic Rhinitis
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed framework for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of Diethyl cromoglycate for the treatment of allergic rhinitis. The design prioritizes scientific integrity, drawing upon established best practices to ensure the generation of robust and reliable data.
Scientific Rationale and Background
Allergic rhinitis is an inflammatory condition of the nasal mucosa, driven by an IgE-mediated immune response to allergens.[1] This response triggers the degranulation of mast cells, releasing a cascade of inflammatory mediators, most notably histamine, which lead to the characteristic symptoms of sneezing, rhinorrhea, nasal congestion, and itching.[1][2][3]
This compound, like its parent compound sodium cromoglycate, is classified as a mast cell stabilizer.[4][5] The primary mechanism of action is the inhibition of mast cell degranulation, thereby preventing the release of histamine and other inflammatory mediators.[4][6][7] It is believed to achieve this by blocking IgE-regulated calcium channels, as intracellular calcium is essential for the fusion of histamine-containing vesicles with the cell membrane.[6] By preventing this initial step in the allergic cascade, this compound offers a prophylactic approach to managing allergic rhinitis symptoms.
A placebo-controlled design is the gold standard for establishing the efficacy of a new therapeutic agent.[8][9] By comparing the active treatment to an inert substance, this design allows for the differentiation of the drug's true pharmacological effect from the placebo effect and the natural course of the condition.
Study Design and Methodology
This study will employ a parallel-group, randomized, double-blind, placebo-controlled design. The adherence to the Consolidated Standards of Reporting Trials (CONSORT) statement is mandatory to ensure transparency and completeness in reporting.[10][11][12][13][14]
Diagram of the Study Workflow
Caption: Workflow of the placebo-controlled trial for this compound.
2.1. Participant Selection
A well-defined patient population is crucial for minimizing variability and ensuring the internal validity of the study.
Inclusion Criteria:
-
Age 18-65 years.
-
Clinical diagnosis of seasonal or perennial allergic rhinitis for at least two years.
-
Positive skin prick test or specific IgE to a relevant aeroallergen.
-
A minimum baseline Total Nasal Symptom Score (TNSS) during a run-in period.
Exclusion Criteria:
-
Structural nasal abnormalities (e.g., significant septal deviation, nasal polyps).
-
Chronic rhinosinusitis.[15]
-
Use of medications that could interfere with the study outcomes (e.g., systemic or intranasal corticosteroids, antihistamines, leukotriene modifiers) within a specified washout period.
-
Pregnancy or lactation.
2.2. Randomization and Blinding
To minimize bias, participants will be randomly assigned to either the this compound group or the placebo group in a 1:1 ratio.[8][16][17] A centralized, computer-generated randomization schedule will be used. Both participants and investigators will be blinded to the treatment allocation (double-blind).[8][16][18] The placebo will be identical in appearance, taste, and packaging to the active drug to maintain the blind.
2.3. Intervention
-
Active Group: this compound nasal spray, administered as two sprays per nostril, four times daily.
-
Placebo Group: Placebo nasal spray with the same vehicle as the active drug, administered on the same schedule.
The treatment duration will be four weeks, which is a common timeframe for evaluating the efficacy of allergic rhinitis treatments.
Diagram of Blinding and Randomization Process
Caption: Double-blind randomization and allocation process.
Outcome Measures
A combination of subjective and objective measures will be used to provide a comprehensive assessment of efficacy.
3.1. Primary Efficacy Endpoint
-
Change from baseline in the 12-hour reflective Total Nasal Symptom Score (TNSS). The TNSS is a composite score of the four cardinal symptoms of allergic rhinitis: sneezing, rhinorrhea, nasal itching, and nasal congestion, each rated on a severity scale.[19]
3.2. Secondary Efficacy Endpoints
-
Change from baseline in the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) score. This validated instrument assesses the impact of allergic rhinitis on a patient's daily life.[15][19]
-
Change from baseline in individual nasal symptom scores.
-
Use of rescue medication.
-
Investigator's and patient's global assessment of treatment effectiveness.
-
Objective measures such as peak nasal inspiratory flow (PNIF) or acoustic rhinometry. [20]
3.3. Safety and Tolerability
-
Adverse events (AEs): All AEs will be recorded, and their severity and relationship to the study drug will be assessed.
-
Vital signs and physical examination: Monitored at baseline and follow-up visits.
-
Nasal examination: To assess for any local irritation or adverse effects.
Table 1: Schedule of Assessments
| Assessment | Screening | Baseline (Day 0) | Week 2 | Week 4 (End of Study) |
| Informed Consent | ✓ | |||
| Inclusion/Exclusion Criteria | ✓ | |||
| Medical History & Demographics | ✓ | |||
| Physical & Nasal Examination | ✓ | ✓ | ||
| Total Nasal Symptom Score (TNSS) | ✓ | ✓ | ✓ | |
| RQLQ | ✓ | ✓ | ✓ | |
| Randomization | ✓ | |||
| Dispense Study Medication | ✓ | |||
| Adverse Event Monitoring | ✓ | ✓ | ✓ | |
| Vital Signs | ✓ | ✓ |
Statistical Considerations
4.1. Sample Size Calculation
The sample size will be calculated to provide sufficient statistical power (typically 80% or 90%) to detect a clinically meaningful difference in the primary endpoint between the this compound and placebo groups. This calculation will be based on the expected mean difference in TNSS, the standard deviation, and the desired significance level (alpha), typically set at 0.05.
4.2. Statistical Analysis
The primary analysis will be an intent-to-treat (ITT) analysis, including all randomized participants. The change from baseline in the primary and secondary endpoints will be compared between the two groups using appropriate statistical tests, such as an Analysis of Covariance (ANCOVA), with the baseline value as a covariate.[21][22] Categorical data will be analyzed using Chi-squared or Fisher's exact tests. All statistical tests will be two-sided with a significance level of p < 0.05.
Ethical Considerations
The study will be conducted in accordance with the principles of the Declaration of Helsinki and Good Clinical Practice (GCP) guidelines. The study protocol will be reviewed and approved by an independent ethics committee or institutional review board. All participants will provide written informed consent before any study-related procedures are performed. The use of a placebo is considered ethical in this context as allergic rhinitis is not a life-threatening condition, and effective rescue medications will be available to participants if their symptoms are not adequately controlled.[23][24][25][26][27]
Conclusion
This robustly designed, placebo-controlled clinical trial will provide a comprehensive evaluation of the efficacy and safety of this compound for the treatment of allergic rhinitis. By adhering to rigorous scientific and ethical standards, this study aims to generate high-quality data to inform clinical practice and regulatory decisions. The detailed methodology, including clear inclusion/exclusion criteria, double-blinding, and validated outcome measures, will ensure the reliability and validity of the findings.
References
- 1. emjreviews.com [emjreviews.com]
- 2. Mechanisms of antihistamines and mast cell stabilizers in ocular allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antihistamines and Mast Cell Stabilizers in Ocular ...: Ingenta Connect [ingentaconnect.com]
- 4. This compound | 16150-45-1 | Benchchem [benchchem.com]
- 5. Cromoglicic acid - Wikipedia [en.wikipedia.org]
- 6. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 7. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Randomized controlled trial - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Consolidated Standards of Reporting Trials - Wikipedia [en.wikipedia.org]
- 12. consort-spirit.org [consort-spirit.org]
- 13. bmj.com [bmj.com]
- 14. researchgate.net [researchgate.net]
- 15. Patient-Reported Outcome Measures in Rhinitis and Chronic Rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubrica.com [pubrica.com]
- 17. clinicalpursuit.com [clinicalpursuit.com]
- 18. Concealment and Blinding - ARCHIVED - Rethinking Clinical Trials [rethinkingclinicaltrials.org]
- 19. Clinical outcomes and adverse effect monitoring in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bmj.com [bmj.com]
- 21. On statistical analysis for placebo-challenging designs in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cognivia.com [cognivia.com]
- 23. regdesk.co [regdesk.co]
- 24. acrpnet.org [acrpnet.org]
- 25. FDA Finalizes Guidance on Placebos and Blinding for Cancer Trials | RAPS [raps.org]
- 26. FDA Draft Guidance: Reduce Use of Placebo in Clinical Trials | Docwire News [docwirenews.com]
- 27. pharmasalmanac.com [pharmasalmanac.com]
Comparative Review of First and Second-Generation Mast Cell Stabilizers
A comprehensive analysis of mast cell stabilizers reveals a clear evolution from first-generation agents, which primarily prevent mast cell degranulation, to second-generation compounds that often incorporate additional mechanisms, such as antihistaminic activity, for enhanced therapeutic effect. This guide provides a detailed comparison of their mechanisms, efficacy, and safety profiles, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: From Simple Stabilization to Dual Activity
Mast cell activation is a critical event in Type I hypersensitivity reactions. The cross-linking of IgE antibodies on the high-affinity IgE receptor (FcεRI) on the mast cell surface initiates a complex signaling cascade, culminating in the release of pre-formed mediators (e.g., histamine, proteases) and the synthesis of newly formed mediators (e.g., prostaglandins, leukotrienes).
First-generation stabilizers , such as cromolyn sodium and nedocromil sodium, are thought to exert their effect by preventing the influx of calcium ions across the mast cell membrane, a crucial step for degranulation.[1] However, their precise molecular mechanism remains a subject of investigation.[2]
Second-generation stabilizers , including pemirolast, olopatadine, and ketotifen, often exhibit a dual mechanism of action.[3][4] They not only stabilize mast cells by inhibiting mediator release but also act as potent H1-receptor antagonists, directly blocking the effects of histamine that has already been released.[3][5] Olopatadine, for instance, has been shown to inhibit histamine release from human conjunctival mast cells in a concentration-dependent manner and possesses high affinity for the H1 receptor.[5][6]
Comparative Efficacy and Potency
Quantitative data from in vitro and clinical studies demonstrate the enhanced and broader activity of second-generation stabilizers. Olopatadine, for example, not only inhibits histamine release but also shows significant H1 receptor binding activity, a property absent in first-generation drugs like cromolyn and nedocromil, and other second-generation agents like pemirolast.[5]
| Drug | Generation | Mechanism of Action | In Vitro Efficacy (IC₅₀ / Kᵢ) | Clinical Efficacy Highlights |
| Cromolyn Sodium | First | Prevents Ca²⁺ influx | Failed to significantly inhibit histamine release from human conjunctival mast cells.[5] | Less effective than olopatadine in reducing ocular itching and redness.[1] Requires QID dosing. |
| Nedocromil Sodium | First | Prevents Ca²⁺ influx, modulates Annexin-A1/FPR2 system[7] | Statistically significant inhibition (28%) of histamine release at 100 µM.[5] | Efficacy comparable to pemirolast, but rated as less comfortable.[8] |
| Pemirolast Potassium | Second | Prevents Ca²⁺ influx, inhibits cytokine production[7] | Failed to significantly inhibit histamine release from human conjunctival mast cells.[5] | As efficacious and safe as nedocromil with superior comfort.[8] |
| Olopatadine HCl | Second | Mast cell stabilization + H1 receptor antagonist[1] | IC₅₀ = 653 µM (Histamine Release Inhibition)[5][6] Kᵢ = 36 nM (H₁ Receptor Binding)[5] | Significantly greater reduction in itching and redness compared to cromolyn.[1] More effective than levocabastine and cromolyn in children.[9] |
| Ketotifen Fumarate | Second | Mast cell stabilization + H1 receptor antagonist[7] | Data not specified in searched results. | Significantly superior to placebo and levocabastine in reducing redness.[4] |
Experimental Protocols
The evaluation of mast cell stabilizers relies on standardized in vitro and in vivo models. The β-hexosaminidase release assay is a common, reliable, and cost-effective in vitro method for quantifying mast cell degranulation.[10][11]
Key Experiment: β-Hexosaminidase Release Assay
This assay measures the release of the enzyme β-hexosaminidase, which is stored in mast cell granules and released along with histamine, serving as a stable marker for degranulation.[10][12]
Methodology:
-
Cell Culture and Sensitization:
-
Cell Preparation and Treatment:
-
Wash the sensitized cells three times with a suitable buffer (e.g., Tyrode's buffer or HEPES with 0.04% BSA) to remove unbound IgE.[10]
-
Resuspend cells to a final concentration (e.g., 5 x 10⁵ cells/well) in buffer.[10]
-
Aliquot the cell suspension into a 96-well V-bottom plate.[13]
-
Add varying concentrations of the test mast cell stabilizer (or vehicle control) to the wells and pre-incubate for 10-30 minutes at 37°C.[10]
-
-
Cell Challenge and Degranulation:
-
Induce degranulation by adding an antigen (e.g., DNP-BSA) or other secretagogue (e.g., compound 48/80, anti-IgE).[10][12]
-
Include controls:
-
Spontaneous Release: Cells with buffer only (no stimulant).
-
Total Release: Cells lysed with a detergent like 0.2% Triton X-100 to release all granular content.[10]
-
-
Incubate for 30-45 minutes at 37°C to allow for degranulation.[10][13]
-
-
Quantification of β-Hexosaminidase Release:
-
Stop the reaction by placing the plate on ice and centrifuging (e.g., 120 x g for 4 min at 4°C) to pellet the cells.[13]
-
Carefully transfer a portion of the supernatant (e.g., 30 µL) to a new flat-bottom 96-well plate.[10]
-
Add the substrate solution, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).[10][13]
-
Incubate for 60-90 minutes at 37°C.
-
Stop the enzymatic reaction by adding a high pH stop solution (e.g., 0.4 M Glycine).
-
Measure the absorbance at 405 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release using the following formula:[10] % Release = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] x 100
-
Comparative Safety and Tolerability
Second-generation mast cell stabilizers generally offer an improved safety and tolerability profile compared to older agents, although most adverse events for all generations are mild and transient. The dual-action agents provide broader symptom control, which can enhance patient compliance.
| Adverse Event | Cromolyn Sodium (2-4%) | Nedocromil Sodium (2%) | Pemirolast Potassium (0.1%) | Olopatadine HCl (0.1%) |
| Ocular Burning/Stinging | Transient burning/stinging reported[7] | Reported, transient[7] | Reported, generally mild[7] | Reported, generally mild |
| Unpleasant Taste | Not reported | Reported[7] | Not reported | Not reported |
| Headache | Not reported | Reported[4] | Reported, generally mild[7] | Reported, generally mild |
| Comfort/Tolerability | Generally well-tolerated | Less comfortable than pemirolast[8] | Superior comfort compared to nedocromil[8] | Appears to have better local tolerability in children than cromolyn[1] |
Conclusion
The development of mast cell stabilizers has progressed from first-generation agents with a singular mechanism to second-generation drugs that often possess dual functionality, combining mast cell stabilization with H1-receptor antagonism. This evolution has resulted in agents like olopatadine and ketotifen, which offer superior clinical efficacy in controlling the signs and symptoms of allergic conditions compared to first-generation drugs like cromolyn sodium.[1] Second-generation agents also tend to have more favorable dosing regimens and better comfort profiles, potentially leading to improved patient adherence.[8] For drug development professionals, the success of these dual-acting compounds underscores the value of multi-targeted approaches in treating complex inflammatory conditions like allergic conjunctivitis.
References
- 1. A comparison of the efficacy and tolerability of olopatadine hydrochloride 0.1% ophthalmic solution and cromolyn sodium 2% ophthalmic solution in seasonal allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparative effects of topical ocular anti-allergy drugs on human conjunctival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of allergic conjunctivitis with olopatadine hydrochloride eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Two mast cell stabilizers, pemirolast potassium 0.1% and nedocromil sodium 2%, in the treatment of seasonal allergic conjunctivitis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double-masked, randomized, parallel-group study comparing olopatadine 0.1% ophthalmic solution with cromolyn sodium 2% and levocabastine 0.05% ophthalmic preparations in children with seasonal allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
Assessing the Synergistic Effects of Cromoglycates with Other Anti-Allergic Agents: A Comparative Guide
A detailed examination of the synergistic potential of cromoglycates, with a focus on sodium cromoglycate as a representative compound due to the limited availability of data on Diethyl cromoglycate, in combination with other anti-allergic agents. This guide provides an objective comparison of performance with supporting experimental data for researchers, scientists, and drug development professionals.
The therapeutic strategy for allergic diseases often involves a multi-faceted approach, targeting different aspects of the allergic cascade. While cromoglycates, such as this compound and its more extensively studied counterpart, sodium cromoglycate, are well-established mast cell stabilizers, their combination with other anti-allergic agents holds the promise of enhanced efficacy. This guide synthesizes available experimental data to assess the synergistic effects of cromoglycates when co-administered with other classes of anti-allergic drugs.
Comparative Efficacy of Combination Therapies
The primary mechanism of action for cromoglycates is the stabilization of mast cells, which prevents the release of histamine and other inflammatory mediators.[1][2] This action, however, can be complemented by other drugs that target different pathways in the allergic response.
Cromoglycates and Decongestants:
A double-blind study investigating the therapeutic effects of a combination of 2% sodium cromoglycate and 0.025% xylometazoline (a decongestant) in patients with perennial allergic rhinitis demonstrated a rapid and effective control of symptoms.[3] The combination was found to be effective within a day in nearly 80% of patients receiving the active treatment, with no evidence of rebound effects from the decongestant.[3]
Cromoglycates and β2-Adrenergic Agonists:
In a study on adult patients with severe, steroid-dependent asthma, the combination of nebulized sodium cromoglycate (80 mg/day) with salbutamol (3 mg/day) resulted in a significant reduction in the required dose of oral corticosteroids and a greater improvement in peak expiratory flow (PEF) compared to sodium cromoglycate alone.[4]
Diethylcarbamazine (a distinct anti-allergic agent) and Antihistamines:
A single-blind, randomized controlled trial involving patients with allergic rhinitis assessed the efficacy of adding Diethylcarbamazine (300mg) to cetirizine (10mg) for 21 days. The study found a statistically significant improvement in the group receiving the combination therapy compared to the group receiving cetirizine with a placebo.[5]
Table 1: Summary of Clinical Studies on Combination Therapies
| Combination | Allergic Condition | Key Findings | Reference |
| 2% Sodium Cromoglycate + 0.025% Xylometazoline | Perennial Allergic Rhinitis | Rapid symptom control in ~80% of patients within one day. | [3] |
| Sodium Cromoglycate (80mg/day) + Salbutamol (3mg/day) | Severe, Steroid-Dependent Asthma | Significant reduction in oral corticosteroid dose and greater improvement in Peak Expiratory Flow (PEF). | [4] |
| Diethylcarbamazine (300mg) + Cetirizine (10mg) | Allergic Rhinitis | Statistically significant improvement in symptoms compared to antihistamine alone. | [5] |
Experimental Protocols
Passive Cutaneous Anaphylaxis (PCA) in Rats
The Passive Cutaneous Anaphylaxis (PCA) model is a widely used in vivo assay to evaluate the efficacy of anti-allergic drugs.[6][7]
-
Sensitization: Male Wistar rats are passively sensitized by intradermal injections of reaginic (IgE) anti-ovalbumin serum into the dorsal skin.[7]
-
Treatment: The test compound (e.g., cromoglycate, alone or in combination) is administered, typically orally or intraperitoneally, at a specified time before the antigen challenge.[7]
-
Challenge: After a latent period (usually 16-24 hours), the animals are challenged intravenously with a mixture of the specific antigen (e.g., ovalbumin) and a dye, such as Evans blue.[7][8] The dye allows for the visualization and quantification of the allergic reaction.
-
Evaluation: The resulting wheal (a raised, itchy area of skin) is measured. The size of the wheal is indicative of the extent of mast cell degranulation and vascular permeability.[7] The percentage inhibition of the PCA reaction is calculated by comparing the wheal size in the treated group to that in a control group.
Signaling Pathways and Mechanisms of Action
The synergistic effects of cromoglycates with other anti-allergic agents can be attributed to their complementary actions on the signaling pathways involved in the allergic inflammatory response.
Mast Cell Stabilization by Cromoglycates:
Cromoglycates are thought to stabilize mast cells by inhibiting the influx of calcium ions (Ca2+) that is necessary for degranulation.[1] This action prevents the release of pre-formed mediators like histamine and the synthesis of newly formed mediators like prostaglandins and leukotrienes.[9]
Corticosteroid Action:
Corticosteroids exert their anti-inflammatory effects by binding to glucocorticoid receptors (GR). The activated GR translocates to the nucleus and modulates gene expression. This leads to the suppression of pro-inflammatory cytokine production and the inhibition of various inflammatory cells, including mast cells.[10][11]
Antihistamine Action:
Antihistamines act as inverse agonists at histamine H1 receptors, blocking the effects of histamine released from mast cells.[12] This alleviates symptoms such as itching, sneezing, and rhinorrhea. Some antihistamines, like ketotifen, also possess mast cell stabilizing properties.[13][14]
Caption: Signaling pathways in mast cell activation and sites of action for different anti-allergic agents.
References
- 1. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 2. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Treatment of perennial allergic rhinitis by sodium cromoglycate plus 0.025 per cent xylometazoline (a double-blind study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of three treatment regimens of inhaled sodium cromoglycate in the management of adult patients with severe, steroid-dependent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Studies on passive cutaneous anaphylaxis in the rat with disodium cromoglycate: II. A comparison of the rat anti-DNP 7Sγ2 and rat reagin induced cutaneous reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 25 Mast Cell Stabilizers | Ento Key [entokey.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of highly potent glucocorticoids for steroid-resistant severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of the H1 and H2 antihistamines on "allergic" histamine release and its inhibition by histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arrow.tudublin.ie [arrow.tudublin.ie]
- 14. Inhibition of allergen-mediated histamine release from human cells by ketotifen and oxatomide. Comparison with other H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Diethyl Cromoglycate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like diethyl cromoglycate is a critical component of laboratory safety and regulatory compliance. This compound, a derivative of sodium cromoglycate, requires careful handling not only in its application but also in its disposal to prevent environmental contamination and ensure a safe work environment. This guide provides essential, step-by-step information for the appropriate disposal of this compound, aligning with general best practices for pharmaceutical and laboratory chemical waste management.
Understanding the Regulatory Landscape
The disposal of chemical waste, including this compound, is governed by a framework of federal and state regulations. The primary federal agencies overseeing this in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The Resource Conservation and Recovery Act (RCRA) is the principal federal law regulating hazardous waste.[1][2][3] A key first step in any disposal procedure is to determine if the waste is classified as hazardous.
Step-by-Step Disposal Procedure
1. Waste Identification and Classification:
-
Review the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its hazards, handling, and disposal. Although a specific SDS for this compound might not always be readily available, reviewing the SDS for the parent compound, cromolyn sodium, can provide valuable insights.[4][5][6]
-
Hazardous Waste Determination: Determine if the this compound waste meets the criteria for hazardous waste under RCRA. This can be due to characteristics such as ignitability, corrosivity, reactivity, or toxicity. If the waste is mixed with other substances, the entire mixture must be evaluated.
2. Segregation of Waste:
-
Proper segregation is crucial to prevent chemical reactions and to ensure that waste is disposed of correctly.
-
Do not mix this compound waste with incompatible materials.
-
Keep this compound waste separate from non-hazardous laboratory trash.
3. Selection of Appropriate Waste Containers:
-
Use containers that are compatible with the chemical properties of this compound.
-
Containers should be in good condition, leak-proof, and have secure lids.
-
Label all waste containers clearly and accurately with the contents, including the full chemical name ("this compound") and any associated hazards.
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Follow any specific storage conditions mentioned in the SDS, such as temperature or light sensitivity.
-
Ensure that the storage area has secondary containment to manage any potential spills.
5. Arrange for Professional Disposal:
-
Engage a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in compliance with all regulations.
-
Provide the disposal company with a detailed inventory of the waste, including the SDS if available.
-
Waste material must be disposed of in accordance with national and local regulations. Most pharmaceutical waste is incinerated at a licensed medical incineration site.[2]
6. Maintain Accurate Records:
-
Keep meticulous records of all waste generated and disposed of. This includes the chemical name, quantity, date of disposal, and the name of the disposal company.
-
These records are essential for regulatory compliance and for internal safety audits.
Quantitative Data Summary: Waste Container Color Coding
While specific regulations may vary, a common color-coding system is often used for pharmaceutical waste segregation. This table provides a general guideline.
| Container Color | Type of Waste |
| Black | RCRA Hazardous Pharmaceutical Waste |
| Blue/White | Non-RCRA Pharmaceutical Waste |
| Yellow | Chemotherapy Waste |
| Red | Sharps Waste |
This compound Disposal Decision Pathway
The following diagram illustrates the logical flow for making decisions regarding the proper disposal of this compound.
References
- 1. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Logistics for Handling Diethyl Cromoglycate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Diethyl cromoglycate, including personal protective equipment (PPE) recommendations, operational plans for handling and storage, and disposal guidelines.
Personal Protective Equipment (PPE)
When handling this compound, particularly in solid or powder form, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes, dust, and aerosols entering the eyes. |
| Skin Protection | Fire/flame resistant and impervious clothing.[1] | Provides a barrier against skin contact with the chemical. |
| Hand Protection | Nitrile or neoprene gloves.[2][3] | Prevents direct skin contact and potential absorption. |
| Respiratory Protection | If exposure limits are exceeded or symptoms like irritation occur, use a full-face respirator.[1] For open handling of powder, a P3 respirator with a minimum protection factor of 20 is recommended.[2][3] | Protects the respiratory system from inhalation of dust or aerosols, which may cause irritation.[4][5] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to minimize the inhalation of dust or vapors.[1]
-
For powdered substances, consider handling in a closed system or using local exhaust ventilation to control dust release.[2][3]
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling the compound.
Storage:
-
Store in a tightly closed container.[1]
-
Keep the container in a dry, cool, and well-ventilated place.[1]
-
Protect from sunlight and moisture.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste this compound: Dispose of contents/container to an approved waste disposal plant.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable materials as chemical waste.
It is imperative to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
